molecular formula C13H12N2O7 B12382956 diMal-O-CH2COOH

diMal-O-CH2COOH

Katalognummer: B12382956
Molekulargewicht: 308.24 g/mol
InChI-Schlüssel: JREDLPVQALHAIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DiMal-O-CH2COOH is a useful research compound. Its molecular formula is C13H12N2O7 and its molecular weight is 308.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H12N2O7

Molekulargewicht

308.24 g/mol

IUPAC-Name

2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetic acid

InChI

InChI=1S/C13H12N2O7/c16-9-1-2-10(17)14(9)5-8(22-7-13(20)21)6-15-11(18)3-4-12(15)19/h1-4,8H,5-7H2,(H,20,21)

InChI-Schlüssel

JREDLPVQALHAIP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)N(C1=O)CC(CN2C(=O)C=CC2=O)OCC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of diMal-O-CH2COOH for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

diMal-O-CH2COOH is a heterobifunctional, cleavable crosslinker integral to the advancement of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring two maleimide (B117702) moieties and a terminal carboxylic acid connected by an ether linkage, facilitates the precise conjugation of antibodies to therapeutic payloads. This guide provides a comprehensive overview of the core chemical properties of this compound, including its structural attributes, solubility, and stability. Furthermore, it details the reactivity of its functional groups and outlines a general experimental workflow for its application in ADC development, supported by diagrammatic representations to elucidate key processes. While specific experimental data for this exact molecule is not extensively published, this guide consolidates available information and draws upon data from structurally analogous compounds to provide a robust technical resource for researchers in drug development.

Core Chemical Properties

This compound, systematically named 2-((1,3-bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid[1], is a solid, white to off-white compound at room temperature[2]. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1620837-47-9[1][2]
Molecular Formula C₁₃H₁₂N₂O₇[2]
Molecular Weight 308.24 g/mol
Appearance White to off-white solid
Purity Typically >96% (LCMS)
Storage 4°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month.

Reactivity and Stability

The chemical behavior of this compound is dictated by its three primary functional components: the two maleimide groups, the ether linkage, and the carboxylic acid.

Maleimide Groups: Reactivity with Thiols

The maleimide moieties are highly reactive towards sulfhydryl (thiol) groups, primarily from cysteine residues in proteins, via a Michael addition reaction. This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation to cysteine residues. The reaction forms a stable thioether bond.

ParameterRecommended ConditionExpected EfficiencyReference(s)
pH 6.5 - 7.5High
Temperature Room Temperature (20-25°C) or 4°CReaction is faster at room temperature
Reaction Time 1-2 hours at room temperature; overnight at 4°CVaries with reactants and concentrations
Maleimide:Thiol Molar Ratio 10:1 to 20:1High

The stability of the resulting succinimide (B58015) thioether linkage can be influenced by a retro-Michael reaction, which is a potential pathway for payload release. However, the succinimide ring can undergo hydrolysis to form a ring-opened structure, which is more stable and less prone to the retro-Michael reaction. The rate of this hydrolysis is influenced by pH and the substituents on the maleimide ring.

Ether Linkage: Stability and Cleavage

The ether linkage in this compound is generally stable under physiological conditions. However, in the context of ADCs, linkers are often designed to be cleavable within the target cell. While direct cleavage of the ether bond is not the primary mechanism for many cleavable linkers, the overall linker design, including the proximity of other functional groups, can influence its stability. For some acid-cleavable linkers, such as those based on silyl (B83357) ethers, the ether bond cleavage is a key part of the payload release mechanism and can have a half-life of over 7 days in human plasma.

Carboxylic Acid Group: Conjugation to Payloads

The terminal carboxylic acid group provides a handle for the conjugation of therapeutic payloads, typically those containing an amine or hydroxyl group, through the formation of an amide or ester bond, respectively. This reaction is usually facilitated by standard coupling reagents such as carbodiimides (e.g., EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

Experimental Protocols and Workflows

The primary application of this compound is in the construction of ADCs. A general experimental workflow for this process is outlined below.

General Workflow for ADC Synthesis using this compound

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Conjugation cluster_antibody_prep Antibody Preparation cluster_final_conjugation Final ADC Assembly Linker This compound Activation Activate Carboxylic Acid (e.g., EDC, NHS) Linker->Activation Payload Therapeutic Payload (e.g., with -NH2) Conjugation1 Form Amide Bond Payload->Conjugation1 Activation->Conjugation1 Linker_Payload diMal-Linker-Payload Conjugation1->Linker_Payload Conjugation2 Thiol-Maleimide Reaction (pH 6.5-7.5) Linker_Payload->Conjugation2 Antibody Monoclonal Antibody (mAb) Reduction Reduce Disulfide Bonds (e.g., TCEP) Antibody->Reduction Reduced_mAb Reduced mAb (with free -SH) Reduction->Reduced_mAb Reduced_mAb->Conjugation2 ADC_Crude Crude ADC Conjugation2->ADC_Crude Purification Purification (e.g., Chromatography) ADC_Crude->Purification ADC_Final Purified ADC Purification->ADC_Final

Fig. 1: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Detailed Methodologies (General Protocols)

4.2.1 Antibody Reduction

  • Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce the interchain disulfide bonds and expose free thiol groups.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).

  • Remove the excess reducing agent using a desalting column or tangential flow filtration.

4.2.2 Linker-Payload Conjugation

  • Dissolve the therapeutic payload and this compound in a suitable organic solvent (e.g., DMSO).

  • Add coupling reagents, such as EDC and NHS, to activate the carboxylic acid of the linker.

  • Incubate the mixture to allow for the formation of the amide bond between the linker and the payload.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Purify the linker-payload conjugate using chromatography (e.g., HPLC).

4.2.3 ADC Conjugation and Purification

  • Add the purified linker-payload conjugate to the solution of the reduced antibody.

  • Maintain the pH of the reaction mixture between 6.5 and 7.5 to ensure specific reaction of the maleimide groups with the antibody's thiol groups.

  • Allow the conjugation reaction to proceed at room temperature or 4°C for a defined period.

  • Quench the reaction by adding an excess of a thiol-containing compound (e.g., N-acetylcysteine).

  • Purify the resulting ADC from unconjugated antibody, linker-payload, and other reactants using a suitable chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography).

Intended Signaling Pathway and Mechanism of Action

This compound does not have a direct signaling pathway but is a critical component of a targeted drug delivery system. The intended mechanism of action for an ADC constructed with this linker is as follows:

ADC_MoA ADC_Circulation ADC in Circulation (Linker Stable) Tumor_Cell Tumor Cell (Antigen Expression) ADC_Circulation->Tumor_Cell Targeting Binding ADC Binds to Tumor Antigen Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome (Acidic pH, Enzymes) Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cell_Death Apoptosis/ Cell Death Payload_Release->Cell_Death

Fig. 2: Intended mechanism of action for an ADC utilizing a cleavable linker like this compound.

The ADC circulates in the bloodstream where the linker is designed to be stable. Upon reaching the target tumor cells that express the specific antigen, the antibody component of the ADC binds to the antigen. This binding triggers the internalization of the ADC into the cell, typically via endocytosis. The ADC is then trafficked to the lysosomes, where the acidic environment and the presence of lysosomal enzymes cleave the linker, releasing the cytotoxic payload. The released payload can then exert its therapeutic effect, leading to the death of the cancer cell.

Conclusion

This compound is a valuable tool in the development of next-generation targeted therapies. Its well-defined reactivity and role as a cleavable linker enable the creation of sophisticated ADCs with the potential for improved efficacy and reduced off-target toxicity. While further studies are needed to fully characterize the specific quantitative properties of this molecule, the information provided in this guide offers a solid foundation for its application in advanced drug development research. Researchers are encouraged to perform specific stability and reactivity studies under their experimental conditions to optimize the performance of ADCs constructed with this linker.

References

In-Depth Technical Guide: diMal-O-CH2COOH (CAS Number 1620837-47-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diMal-O-CH2COOH, with CAS number 1620837-47-9, is a heterobifunctional, cleavable linker primarily utilized in the burgeoning field of antibody-drug conjugates (ADCs). Its unique architecture, featuring two maleimide (B117702) groups and a carboxylic acid moiety connected by an ether linkage, allows for the precise and stable conjugation of cytotoxic payloads to monoclonal antibodies. This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis process, and the mechanism of action of this compound-containing ADCs, complete with experimental protocols and data presented for easy reference.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
CAS Number 1620837-47-9
IUPAC Name 2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetic acid
Molecular Formula C₁₃H₁₂N₂O₇
Molecular Weight 308.24 g/mol
Canonical SMILES C1=CC(=O)N(C1=O)CC(CN2C(=O)C=CC2=O)OCC(=O)O
InChI Key JREDLPVQALHAIP-UHFFFAOYSA-N
Appearance Solid (Typical)
Purity >95% (Typical for commercial sources)
Solubility Soluble in organic solvents such as DMSO, DMF
Storage -20°C, protected from light and moisture

Synthesis of this compound

While the specific, proprietary industrial synthesis protocol for this compound is not publicly available, a representative multi-step synthetic route can be proposed based on established organic chemistry principles. The following scheme illustrates a plausible pathway for its laboratory-scale synthesis.

Representative Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of the Core Scaffold cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection Epichlorohydrin (B41342) Epichlorohydrin Intermediate_1 1,3-bis(maleimido)propan-2-ol Epichlorohydrin->Intermediate_1 Nucleophilic Ring Opening Maleimide_Potassium Potassium Maleimide Maleimide_Potassium->Intermediate_1 Intermediate_1_ref 1,3-bis(maleimido)propan-2-ol Intermediate_2 Protected diMal-O-CH2COO-tBu Intermediate_1_ref->Intermediate_2 Williamson Ether Synthesis Bromoacetic_Acid tert-Butyl bromoacetate (B1195939) Bromoacetic_Acid->Intermediate_2 Intermediate_2_ref Protected diMal-O-CH2COO-tBu Final_Product This compound Intermediate_2_ref->Final_Product Acidic Hydrolysis (TFA)

A representative synthetic workflow for this compound.
Representative Experimental Protocol for Synthesis

Step 1: Synthesis of 1,3-bis(maleimido)propan-2-ol

  • To a solution of potassium maleimide (2.2 equivalents) in anhydrous dimethylformamide (DMF), epichlorohydrin (1.0 equivalent) is added dropwise at 0°C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield 1,3-bis(maleimido)propan-2-ol.

Step 2: Synthesis of tert-butyl 2-((1,3-bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetate

  • To a solution of 1,3-bis(maleimido)propan-2-ol (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0°C.

  • The mixture is stirred for 30 minutes, followed by the dropwise addition of tert-butyl bromoacetate (1.1 equivalents).

  • The reaction is stirred at room temperature for 12 hours and monitored by TLC.

  • The reaction is quenched with saturated ammonium (B1175870) chloride solution and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by column chromatography to afford the protected intermediate.

Step 3: Synthesis of this compound (Final Product)

  • The protected intermediate from Step 2 is dissolved in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

  • The solution is stirred at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • The solvents are removed under reduced pressure.

  • The crude product is purified by recrystallization or preparative HPLC to yield the final product, this compound.

Application in Antibody-Drug Conjugates (ADCs)

This compound serves as a linker to connect a cytotoxic payload to a monoclonal antibody. The two maleimide groups react with thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. The carboxylic acid group is used to form an amide or ester bond with the payload molecule.

ADC Conjugation and Payload Release Mechanism

The general mechanism of action for an ADC utilizing a cleavable linker like this compound is a multi-step process.

ADC_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space ADC Antibody-Drug Conjugate (this compound linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH, Cathepsins) Endosome->Lysosome 3. Trafficking and Fusion Payload Released Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

General mechanism of action for an ADC with a cleavable linker.

The ether linkage within this compound is designed to be stable in systemic circulation but can be cleaved under the acidic conditions found within the lysosomes of tumor cells. This pH-sensitive cleavage, potentially aided by lysosomal enzymes, releases the cytotoxic payload directly inside the target cell, minimizing off-target toxicity.

Downstream Signaling of a Common Payload (MMAE)

When the payload is Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor, its release initiates a cascade of events leading to apoptosis.

MMAE_Signaling_Pathway MMAE Released MMAE Tubulin α/β-Tubulin Dimers MMAE->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization MMAE->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Leads to G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Signaling pathway of MMAE-induced apoptosis.

Experimental Protocols

The following are representative protocols for key experiments in the development and characterization of ADCs using a this compound linker.

Protocol for Antibody-Drug Conjugation

This protocol describes the conjugation of a this compound-payload construct to a monoclonal antibody via maleimide-thiol chemistry.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • This compound-payload conjugate.

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2).

  • Quenching solution (e.g., N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Reduction: The antibody is partially reduced to expose free thiol groups by incubating with a 5-10 molar excess of TCEP for 1-2 hours at 37°C.

  • Buffer Exchange: The reduced antibody is purified from excess TCEP using a desalting column or tangential flow filtration, exchanging into the conjugation buffer.

  • Conjugation Reaction: The this compound-payload, dissolved in an organic co-solvent like DMSO, is added to the reduced antibody at a molar excess of 1.5-2.0 equivalents per free thiol. The reaction is incubated for 1-4 hours at 4°C or room temperature, protected from light.

  • Quenching: The reaction is quenched by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: The resulting ADC is purified by size-exclusion chromatography to remove unconjugated payload and other small molecules.

  • Characterization: The drug-to-antibody ratio (DAR) is determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Protocol for In Vitro Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the ADC on cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells).

  • Cell culture medium and supplements.

  • 96-well plates.

  • ADC and control antibodies.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in the solubilization buffer.

  • Absorbance Reading: The absorbance is measured at 570 nm using a plate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Protocol for Western Blot Analysis

Western blotting can be used to analyze the downstream effects of the ADC on cellular pathways, such as the induction of apoptosis.

Materials:

  • Cell lysates from ADC-treated and control cells.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-PARP, anti-Caspase-3).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Protein Quantification: The protein concentration of cell lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred to a membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system.

  • Analysis: The expression levels of target proteins are quantified and compared between treated and control samples.

Quantitative Data

The following tables provide representative quantitative data for ADCs utilizing cleavable linkers and the payload MMAE. It is important to note that this data is illustrative for analogous compounds, as specific public data for an ADC with the this compound linker is limited.

Table 1: Representative In Vitro Cytotoxicity of an anti-HER2-vc-MMAE ADC

Cell LineHER2 ExpressionIC50 (ng/mL)
SK-BR-3High10 - 50
BT-474High20 - 100
MDA-MB-231Low> 1000

Table 2: Representative Drug-to-Antibody Ratio (DAR) and Yield

ParameterTypical Value
Target DAR4
Achieved DAR (HIC)3.5 - 4.2
Conjugation Yield> 90%
Monomer Purity (SEC)> 95%

Conclusion

This compound is a valuable tool in the design and synthesis of next-generation antibody-drug conjugates. Its structure allows for the stable and specific conjugation of payloads to antibodies, while its cleavable nature ensures targeted drug release within the tumor microenvironment. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers and drug development professionals working to harness the therapeutic potential of ADCs. Further research into the precise cleavage mechanism and in vivo stability of ADCs utilizing this specific linker will continue to refine its application in targeted cancer therapy.

In-Depth Technical Guide: diMal-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, diMal-O-CH2COOH, a critical component in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its application, and illustrates its role in relevant biological pathways.

Core Molecular Data

The fundamental properties of this compound are summarized below. These values are essential for accurate experimental design and quantitative analysis. Minor variations in molecular weight may be observed depending on the isotopic composition.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂N₂O₇[1][2]
Molecular Weight ~308.24 g/mol [1][2]
CAS Number 1620837-47-9[1]
Appearance White to off-white solid
Purity >96%
IUPAC Name 2-((1,3-bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid

Application in Bioconjugation: A General Overview

This compound is a heterobifunctional crosslinker. The "diMal" portion refers to two maleimide (B117702) groups, which are highly reactive towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins. The carboxylic acid ("-COOH") end provides a versatile handle for conjugation to other molecules, such as cytotoxic drugs or E3 ligase ligands, often after activation (e.g., as an N-hydroxysuccinimide ester). This dual reactivity makes it an ideal linker for creating complex biomolecules where a protein is covalently attached to another moiety.

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in the preparation of Antibody-Drug Conjugates (ADCs). These procedures should be optimized for specific antibodies and payloads.

Antibody Reduction for Thiol Generation

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (mAb) to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Spin filtration device (50 kDa MWCO)

  • Reaction buffer (e.g., PBS with EDTA)

Procedure:

  • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

  • Add a calculated amount of TCEP solution to the mAb solution. The molar ratio of TCEP to mAb will determine the extent of reduction and should be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting point is a 2-5 molar excess of TCEP per disulfide bond to be reduced.

  • Incubate the reaction mixture for 1-2 hours at 37°C.

  • Remove excess TCEP using a spin filtration device by buffer exchanging the reduced antibody into a fresh reaction buffer.

Conjugation of this compound-Payload to Reduced Antibody

This protocol outlines the conjugation of a pre-prepared this compound-payload construct to the reduced antibody.

Materials:

  • Reduced monoclonal antibody (from Protocol 1)

  • This compound-payload conjugate (with the carboxyl group activated, e.g., as an NHS ester) dissolved in an organic co-solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

  • Immediately after reduction and buffer exchange, determine the concentration of the reduced antibody.

  • Add the this compound-payload solution to the reduced antibody solution. A molar excess of the linker-payload is typically used (e.g., 5-10 fold).

  • Ensure the final concentration of the organic co-solvent is kept low (typically <10% v/v) to maintain antibody stability.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

  • The maleimide groups of the linker will react with the free thiols on the antibody via a Michael addition reaction, forming a stable thioether bond.

Purification and Characterization of the ADC

This protocol describes the purification of the newly formed ADC and its characterization.

Materials:

  • Crude ADC reaction mixture (from Protocol 2)

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

  • Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)

Procedure:

  • Purify the ADC from unconjugated linker-payload and other reaction byproducts using an appropriate chromatography method. SEC is commonly used to separate the larger ADC from smaller unconjugated molecules.

  • Characterize the purified ADC.

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be measured using HIC, which separates ADC species with different numbers of conjugated drugs, or by UV-Vis spectrophotometry if the drug has a distinct absorbance peak.

    • Purity and Aggregation: Analyze the purity and extent of aggregation of the ADC using SEC.

    • Confirmation of Conjugation: Verify the covalent attachment of the linker-payload to the antibody using techniques such as SDS-PAGE (under reducing and non-reducing conditions) and mass spectrometry.

Logical Workflow for ADC Development

The development of an Antibody-Drug Conjugate using a linker like this compound follows a structured workflow. This process ensures the systematic creation and evaluation of the final bioconjugate.

ADC_Development_Workflow Target_Selection Target Antigen Selection mAb_Development Monoclonal Antibody Development Target_Selection->mAb_Development Conjugation ADC Conjugation mAb_Development->Conjugation Payload_Selection Cytotoxic Payload Selection Linker_Synthesis Linker Synthesis (this compound-Payload) Payload_Selection->Linker_Synthesis Linker_Synthesis->Conjugation Purification Purification Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization In_Vitro_Testing In Vitro Testing Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Testing In_Vitro_Testing->In_Vivo_Testing PROTAC_Signaling_Pathway PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-Induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

References

An In-depth Technical Guide to the Synthesis of 2-((1,3-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-((1,3-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid, a bifunctional crosslinker with applications in bioconjugation and drug delivery. The document details the synthetic pathway, experimental protocols, and characterization of the target compound and its intermediates.

Synthetic Pathway

The synthesis of the target molecule is proposed to proceed via a two-step reaction sequence starting from 1,3-diamino-2-propanol (B154962). The first step involves the formation of the bismaleimide (B1667444) intermediate, N,N'-(2-hydroxypropane-1,3-diyl)bis(maleimide), through the reaction of 1,3-diamino-2-propanol with maleic anhydride (B1165640). The subsequent step is an etherification of the hydroxyl group of the intermediate with an acetic acid derivative to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Bismaleimide Formation cluster_step2 Step 2: Etherification A 1,3-Diamino-2-propanol C N,N'-(2-hydroxypropane-1,3-diyl)bis(maleamic acid) (Intermediate) A->C + (2 eq.) B Maleic Anhydride B->C D N,N'-(2-hydroxypropane-1,3-diyl)bis(maleimide) C->D Cyclization (Acetic Anhydride, Sodium Acetate) F Protected Product D->F + NaH E tert-Butyl bromoacetate (B1195939) E->F G 2-((1,3-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid (Final Product) F->G Deprotection (Trifluoroacetic Acid)

A proposed two-step synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of N,N'-(2-hydroxypropane-1,3-diyl)bis(maleimide)

This procedure involves the reaction of 1,3-diamino-2-propanol with maleic anhydride to form a bis(maleamic acid) intermediate, which is then cyclized to the bismaleimide.

  • Materials:

  • Procedure:

    • Dissolve 1,3-diamino-2-propanol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Add maleic anhydride (2.2 equivalents) portion-wise to the cooled solution while stirring.

    • Allow the reaction mixture to stir at room temperature for 4 hours. The intermediate, N,N'-(2-hydroxypropane-1,3-diyl)bis(maleamic acid), may precipitate.

    • To the reaction mixture, add anhydrous sodium acetate (0.5 equivalents) and acetic anhydride (4 equivalents).

    • Heat the mixture to 50-60°C and stir for 6 hours to effect cyclization.[1]

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the product.

    • Filter the precipitate and wash it sequentially with cold water and a saturated sodium bicarbonate solution to remove unreacted maleic anhydride and acetic acid.

    • Dry the resulting solid under vacuum to yield N,N'-(2-hydroxypropane-1,3-diyl)bis(maleimide).

Step 2: Synthesis of 2-((1,3-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid

This step involves the etherification of the hydroxyl group of the bismaleimide intermediate with a protected form of bromoacetic acid, followed by deprotection.

  • Materials:

    • N,N'-(2-hydroxypropane-1,3-diyl)bis(maleimide)

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-dimethylformamide (DMF)

    • tert-Butyl bromoacetate

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Suspend N,N'-(2-hydroxypropane-1,3-diyl)bis(maleimide) (1 equivalent) in anhydrous DMF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the suspension to 0°C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the suspension.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0°C and add tert-butyl bromoacetate (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous sodium chloride solution.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the protected product.

    • Dissolve the crude protected product in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 4 hours to remove the tert-butyl protecting group.

    • Remove the solvent and excess TFA under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield the final product, 2-((1,3-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid.

Data Presentation

The following table summarizes the key properties of the starting material and the intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
1,3-Diamino-2-propanolC₃H₁₀N₂O90.12Solid
N,N'-(2-hydroxypropane-1,3-diyl)bis(maleimide)C₁₁H₁₀N₂O₅250.21Solid

Characterization Data (Representative)

  • N,N'-(2-hydroxypropane-1,3-diyl)bis(maleimide):

    • ¹H NMR (CDCl₃, δ): 6.70 (s, 4H, maleimide (B117702) CH=CH), 4.0-4.2 (m, 1H, CH-OH), 3.6-3.8 (m, 4H, CH₂-N), 2.5 (br s, 1H, OH).

    • MS (ESI): m/z 251.06 [M+H]⁺.

  • 2-((1,3-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid:

    • ¹H NMR (DMSO-d₆, δ): 12.5 (br s, 1H, COOH), 7.01 (s, 4H, maleimide CH=CH), 4.15 (s, 2H, O-CH₂-COOH), 3.9-4.1 (m, 1H, CH-O), 3.5-3.7 (m, 4H, CH₂-N).

    • MS (ESI): m/z 309.06 [M+H]⁺.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start reaction1 Bismaleimide Formation (1,3-diamino-2-propanol + Maleic Anhydride) start->reaction1 cyclization Cyclization (Acetic Anhydride, NaOAc) reaction1->cyclization reaction2 Etherification (+ tert-Butyl bromoacetate) cyclization->reaction2 deprotection Deprotection (TFA/DCM) reaction2->deprotection end_synthesis Crude Product deprotection->end_synthesis precipitation Precipitation end_synthesis->precipitation washing Washing (Water, NaHCO3) precipitation->washing drying Drying washing->drying chromatography Column Chromatography / Recrystallization drying->chromatography final_product Pure Product chromatography->final_product nmr NMR Spectroscopy final_product->nmr ms Mass Spectrometry final_product->ms ir IR Spectroscopy final_product->ir

A workflow for the synthesis and purification of the target molecule.

Application in Antibody-Drug Conjugation

The synthesized molecule is a heterobifunctional crosslinker. The carboxylic acid can be activated to react with amine groups (e.g., on a drug molecule), while the maleimide groups react with thiol groups (e.g., from reduced cysteine residues on an antibody).

ADC_Formation cluster_components Components cluster_conjugation Conjugation Steps antibody Antibody (with Cysteine) reduction Antibody Reduction (e.g., TCEP) antibody->reduction linker Crosslinker activation Linker Activation (e.g., EDC/NHS) linker->activation drug Drug (with Amine) conjugate1 Drug-Linker Conjugate drug->conjugate1 activation->conjugate1 conjugate2 Antibody-Drug Conjugate (ADC) conjugate1->conjugate2 reduced_ab Reduced Antibody (Thiol groups exposed) reduction->reduced_ab reduced_ab->conjugate2

A logical workflow for the formation of an Antibody-Drug Conjugate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Bifunctional Linker: "diMal-O-CH2COOH"

This technical guide provides a comprehensive overview of the bifunctional linker commonly referred to as "this compound". Its chemical structure, IUPAC name, and its significant role in the development of Antibody-Drug Conjugates (ADCs) are detailed. This document also collates available data and presents generalized experimental protocols relevant to its application.

Chemical Structure and IUPAC Name

The molecule "this compound" is a heterobifunctional crosslinker. It possesses two maleimide (B117702) groups and a carboxylic acid, enabling the conjugation of biomolecules.

IUPAC Name: 2-{[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-(2,5-dioxopyrrol-1-yl)propan-2-yl]oxy}acetic acid

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Logistical Data

The following table summarizes the key properties and identifiers for "this compound".

PropertyValue
CAS Number 1620837-47-9
Molecular Formula C₁₃H₁₂N₂O₇
Molecular Weight 308.24 g/mol
Appearance White to off-white solid
Purity >95% (typically analyzed by LC-MS)
Storage Conditions Store at -20°C, protected from light and moisture.
Solubility Soluble in DMF, DMSO, and other polar organic solvents.

Role in Antibody-Drug Conjugates (ADCs)

"this compound" is primarily utilized as a linker in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of biopharmaceuticals designed as a targeted therapy for treating cancer. They consist of three main components:

  • An antibody: This targets a specific antigen present on the surface of cancer cells.

  • A cytotoxic payload: A potent drug that can kill cancer cells.

  • A chemical linker: This connects the antibody to the payload.

The linker is a critical component that ensures the ADC remains stable in circulation and releases the cytotoxic payload only after it has been internalized by the target cancer cells. "this compound" is a bifunctional linker, meaning it has two different reactive groups that allow for the sequential attachment of the antibody and the payload.

  • Maleimide Groups: The two maleimide moieties react specifically with thiol (sulfhydryl) groups, which can be generated by the reduction of disulfide bonds in the hinge region of an antibody. This forms a stable thioether bond.

  • Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with an amine or hydroxyl group on the cytotoxic payload, forming a stable amide or ester bond.

The ether linkage and the overall structure of the linker can influence the stability, solubility, and pharmacokinetic properties of the resulting ADC.

Experimental Protocols

While a specific, detailed synthesis protocol for "this compound" is not publicly available in peer-reviewed literature, a general workflow for its use in ADC construction can be outlined.

General Protocol for Antibody-Maleimide Linker Conjugation

This protocol describes the general steps for conjugating a maleimide-containing linker, such as "this compound" (after its carboxylic acid has been attached to a payload), to an antibody.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

    • Add a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds that are reduced.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column or tangential flow filtration.

  • Conjugation Reaction:

    • Dissolve the maleimide-linker-payload construct in a suitable organic solvent (e.g., DMSO).

    • Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Purification of the ADC:

    • The resulting ADC is purified from unreacted linker-payload and other small molecules using size exclusion chromatography (SEC), tangential flow filtration, or dialysis.

  • Characterization of the ADC:

    • The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR), the concentration of the ADC, the level of aggregation, and its binding affinity to the target antigen.

Data on Related Maleimide Linker Stability

The stability of the succinimide (B58015) ring formed after the maleimide-thiol reaction is crucial for the in vivo stability of the ADC. This ring can undergo hydrolysis, which can impact the stability of the conjugate. The rate of hydrolysis is dependent on the local chemical environment. The following table presents representative hydrolysis half-life data for different N-substituted thiosuccinimides to illustrate the effect of the substituent on stability.

N-Substituent of ThiosuccinimidepHTemperatureHalf-life (t₁/₂)
N-alkyl7.437°C~27 hours
N-aryl7.437°C~1.5 hours
N-fluorophenyl7.437°C~0.7 hours

Note: This data is for analogous structures and is intended to provide a general understanding of maleimide linker stability. Specific stability data for ADCs constructed with "this compound" would need to be determined experimentally.

Visualizations of Workflows and Mechanisms

General Workflow for ADC Synthesis

The following diagram illustrates the general workflow for the synthesis of an Antibody-Drug Conjugate using a bifunctional linker.

G cluster_0 Preparation of Components cluster_1 Synthesis Steps cluster_2 Purification and Analysis A Antibody F Reduce Antibody Disulfide Bonds A->F B Bifunctional Linker (this compound) D Activate Carboxylic Acid on Linker B->D C Cytotoxic Payload E Conjugate Linker to Payload C->E D->E G Conjugate Linker-Payload to Antibody E->G F->G H Purify ADC G->H I Characterize ADC (DAR, Purity, etc.) H->I

Caption: General workflow for ADC synthesis.

Mechanism of Action of an ADC

This diagram outlines the mechanism by which an ADC targets and kills a cancer cell.

G A ADC in Circulation B ADC Binds to Target Antigen on Cancer Cell A->B C Internalization of ADC-Antigen Complex (Endocytosis) B->C D Trafficking to Lysosome C->D E Linker Cleavage (e.g., by lysosomal enzymes) D->E F Release of Cytotoxic Payload E->F G Payload Induces Cell Death (Apoptosis) F->G

Caption: Mechanism of action of an ADC.

The Unstable Marriage of Thiols and Maleimides: A Technical Guide to Maleimide Crosslinker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maleimide-based crosslinkers are indispensable tools in the bioconjugation toolkit, pivotal for the construction of antibody-drug conjugates (ADCs), the fluorescent labeling of proteins, and the development of novel therapeutic modalities. Their utility stems from a highly specific and efficient reaction with sulfhydryl groups on cysteine residues. However, the apparent simplicity of this chemistry belies a complex interplay of competing reactions that dictate the ultimate stability and efficacy of the resulting conjugate. This technical guide provides an in-depth exploration of the mechanism of action of maleimide (B117702) crosslinkers, offering quantitative insights into their reactivity and stability, detailed experimental protocols, and a visual representation of the key chemical transformations.

The Core Mechanism: A Michael Addition with Competing Fates

The fundamental reaction between a maleimide and a thiol is a Michael addition, where the nucleophilic thiolate anion attacks one of the electrophilic carbons of the maleimide's carbon-carbon double bond. This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5, proceeding rapidly under physiological conditions to form a stable thioether bond within a succinimide (B58015) ring structure.[1][2][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with the more abundant amine groups found on lysine (B10760008) residues, ensuring a high degree of specificity.[4][5]

However, the initial thiosuccinimide adduct is not inert. It exists in a state of dynamic equilibrium, susceptible to two competing intramolecular reactions: a retro-Michael reaction that leads to deconjugation, and a hydrolysis of the succinimide ring that results in a stable, irreversible linkage.

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversible and, in a thiol-rich environment such as the intracellular space or in the presence of molecules like glutathione, can undergo a retro-Michael reaction. This process regenerates the original thiol and maleimide, leading to the potential for the conjugated payload to be transferred to other thiol-containing molecules, a phenomenon known as "payload migration" that can lead to off-target toxicity in drug conjugates.

  • Succinimide Ring Hydrolysis: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a stable succinamic acid thioether. This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate and ensuring its long-term stability. The rate of this stabilizing hydrolysis is influenced by the substitution on the maleimide nitrogen and the pH of the environment.

The interplay between these competing pathways is a critical consideration in the design of bioconjugates, particularly for therapeutic applications where stability in vivo is paramount.

digraph "Maleimide_Thiol_Reaction" {
  graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=7.6];
  node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9];

// Nodes Maleimide [label="Maleimide", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiol [label="Thiol (R-SH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thioether [label="Thiosuccinimide Adduct\n(Reversible)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolyzed [label="Ring-Opened Adduct\n(Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ThiolExchange [label="Thiol Exchange\n(e.g., Glutathione)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deconjugated [label="Deconjugated\nPayload", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Maleimide -> Thioether [label="Michael Addition\n(pH 6.5-7.5)", color="#4285F4"]; Thiol -> Thioether [color="#4285F4"]; Thioether -> Maleimide [label="Retro-Michael\nReaction", color="#EA4335"]; Thioether -> Hydrolyzed [label="Succinimide Ring\nHydrolysis", color="#34A853"]; Thioether -> Deconjugated [label="Thiol Exchange", color="#EA4335"]; ThiolExchange -> Deconjugated [color="#EA4335"]; }

Figure 2: Experimental workflow for protein labeling.

SMCC_Conjugation_Workflow Start Start ActivateP1 Activate Protein 1 (Amine-containing) with SMCC Start->ActivateP1 RemoveSMCC Remove Excess SMCC (Desalting Column) ActivateP1->RemoveSMCC Conjugate Conjugate Activated Protein 1 with Protein 2 RemoveSMCC->Conjugate PrepareP2 Prepare Protein 2 (Thiol-containing) (Reduce if necessary) PrepareP2->Conjugate Quench Quench Reaction? (Optional) Conjugate->Quench AddQuencher Add Quenching Agent (e.g., Cysteine) Quench->AddQuencher Yes Purify Purify Conjugate (e.g., SEC) Quench->Purify No AddQuencher->Purify End End Purify->End

Figure 3: Two-step protein-protein conjugation workflow.

Conclusion

Maleimide crosslinkers offer a powerful and versatile method for the site-specific modification of biomolecules. A thorough understanding of the underlying reaction mechanisms, including the competing pathways of retro-Michael addition and succinimide ring hydrolysis, is essential for the rational design of stable and effective bioconjugates. By carefully selecting the appropriate maleimide derivative and controlling the reaction conditions, researchers can harness the full potential of this important class of crosslinkers for a wide range of applications in research, diagnostics, and therapeutics.

References

The Role of diMal-O-CH2COOH in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic linkage of biomolecules is a cornerstone of modern therapeutic and diagnostic development. Among the chemical tools available, maleimide-based linkers are prominent for their high reactivity and specificity towards thiols, enabling the precise construction of bioconjugates. This technical guide focuses on "diMal-O-CH2COOH," a di-maleimide functionalized linker, providing a comprehensive overview of its core chemistry, applications in bioconjugation, and the methodologies for its use. This document is intended to serve as a technical resource for researchers and professionals in the fields of drug development, protein chemistry, and materials science.

Introduction to this compound

This compound, with the IUPAC name 2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetic acid, is a homobifunctional crosslinker featuring two maleimide (B117702) groups and a carboxylic acid moiety.[1] The maleimide groups are highly reactive towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The carboxylic acid can be used for further functionalization or to improve the solubility of the linker and resulting conjugate. This trifunctional nature makes this compound a versatile tool in bioconjugation, particularly for applications requiring the crosslinking of thiol-containing molecules or the introduction of multiple functionalities.

Chemical Structure and Properties:

PropertyValue
CAS Number 1620837-47-9
Molecular Formula C13H12N2O7
Molecular Weight 308.25 g/mol
IUPAC Name 2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetic acid
Appearance White to off-white solid
Solubility Soluble in organic solvents (DMSO, DMF)
Purity >95%

Core Chemistry: The Thiol-Maleimide Reaction

The primary role of this compound in bioconjugation is centered around the highly efficient and selective reaction between its maleimide groups and thiols. This reaction, a Michael addition, proceeds under mild conditions and forms a stable covalent thioether bond.[2]

Mechanism of Action

The reaction is initiated by the nucleophilic attack of a thiolate anion on one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This leads to the formation of a stable thiosuccinimide linkage. The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[3]

Caption: Thiol-Maleimide Michael Addition Reaction.

Factors Influencing the Reaction
  • pH: The pH of the reaction buffer is a critical parameter. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3] Below this range, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate. Above pH 7.5, the competing reaction with amines and hydrolysis of the maleimide ring become more significant.

  • Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can be used to slow down competing side reactions, such as hydrolysis.

  • Solvent: The reaction is often performed in aqueous buffers. Organic co-solvents like DMSO or DMF can be used to dissolve the this compound linker before adding it to the aqueous reaction mixture.

  • Reducing Agents: For conjugating to cysteine residues that are involved in disulfide bonds, a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) must be used to generate free thiols. TCEP is often preferred as it does not contain a thiol and therefore does not compete in the conjugation reaction.

Applications in Bioconjugation

The unique structure of this compound lends itself to several applications in the field of bioconjugation, most notably in the development of Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. Di-maleimide linkers like this compound can be used to create ADCs with a high drug-to-antibody ratio (DAR).

The general workflow for creating an ADC using a di-maleimide linker involves:

  • Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced to generate free cysteine thiols.

  • Drug-Linker Conjugation: The this compound linker is first reacted with a drug molecule containing a suitable functional group (e.g., an amine that can be coupled to the carboxylic acid of the linker).

  • ADC Formation: The maleimide-functionalized drug-linker is then reacted with the reduced antibody to form the final ADC.

Caption: General Workflow for ADC Synthesis.

Intracellular Processing of ADCs with Cleavable Linkers

ADCs exert their cytotoxic effect after being internalized by the target cancer cell. The linker's properties dictate how and where the payload is released. Linkers containing ether and carboxylic acid moieties, like this compound, are often designed to be cleavable within the acidic environment of the endosomes and lysosomes.

The intracellular trafficking and payload release pathway for an ADC with a cleavable linker generally follows these steps:

  • Binding: The ADC binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized via endocytosis.

  • Trafficking: The complex is trafficked through the endosomal pathway to the lysosome.

  • Cleavage: In the acidic environment of the lysosome, the linker is cleaved, releasing the cytotoxic payload.

  • Action: The released payload can then diffuse into the cytoplasm or nucleus and induce cell death.

Caption: Intracellular Processing of an ADC.

Experimental Protocols

The following are generalized protocols for the use of a di-maleimide linker like this compound in bioconjugation. Optimization will be required for specific antibodies and payloads.

Protocol for Antibody Reduction
  • Preparation: Prepare a solution of the antibody (e.g., 1-10 mg/mL) in a degassed buffer such as PBS (phosphate-buffered saline) at pH 7.2-7.4.

  • Reduction: Add a 10-100 molar excess of TCEP to the antibody solution. Incubate at room temperature for 30-60 minutes.

  • Purification: Remove excess TCEP by buffer exchange using a desalting column or spin filtration device with a suitable molecular weight cutoff (e.g., 10 kDa).

Protocol for Thiol-Maleimide Conjugation
  • Linker Preparation: Dissolve this compound in an organic solvent such as DMSO to a stock concentration of 10-20 mM.

  • Conjugation: Add the this compound stock solution to the reduced and purified antibody solution. A molar excess of 10-20 fold of the linker over the antibody is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Quench the reaction by adding a small molecule thiol such as cysteine or N-acetylcysteine to react with any unreacted maleimide groups.

  • Purification: Purify the resulting conjugate to remove excess linker and quenching reagent using size exclusion chromatography (SEC) or dialysis.

Protocol for In Vitro Plasma Stability Assay

This protocol provides a method for assessing the stability of the formed conjugate in plasma.

  • Sample Preparation: Incubate the purified bioconjugate in human plasma at a concentration of approximately 1 mg/mL at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • Analysis: Analyze the samples by a suitable method to determine the amount of intact conjugate remaining. Common analytical techniques include:

    • Size Exclusion Chromatography (SEC-HPLC): To monitor for aggregation or fragmentation.

    • Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR) over time.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify the intact conjugate and any degradation products.

  • Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table provides representative data for di-maleimide linkers in ADC development, compiled from various sources.

ParameterTypical Value/RangeMethod of DeterminationReference
Reaction Time (Thiol-Maleimide) 1-2 hoursLC-MS
Conjugation Efficiency >90%HIC-HPLC, UV-Vis
Drug-to-Antibody Ratio (DAR) 2-8HIC-HPLC, Mass Spectrometry
Plasma Half-life (Intact ADC) 1-7 daysLC-MS, ELISA
IC50 of Resulting ADC Varies (nM to µM range)Cell Viability Assay

Conclusion

This compound is a versatile di-maleimide linker with significant potential in the field of bioconjugation. Its ability to react selectively with thiols under mild conditions makes it a valuable tool for the construction of complex biomolecules, particularly in the development of next-generation antibody-drug conjugates. A thorough understanding of its core chemistry, reaction parameters, and the stability of the resulting conjugates is essential for its successful implementation in research and therapeutic development. While specific performance data for this particular linker is limited, the general principles and protocols outlined in this guide provide a solid foundation for its application in the laboratory.

References

An In-depth Technical Guide to Thiol-Maleimide Reaction Chemistry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The thiol-maleimide reaction stands as a cornerstone of bioconjugation chemistry, prized for its high selectivity, efficiency, and mild reaction conditions. This guide provides a comprehensive overview of the core principles of thiol-maleimide chemistry, detailing its mechanism, kinetics, and the critical factors that influence its success. It further delves into common side reactions and strategies to mitigate them, offers detailed experimental protocols for key applications, and presents quantitative data to inform experimental design. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize this powerful conjugation technique.

Core Chemistry: The Michael Addition

The fundamental reaction between a thiol (sulfhydryl group, R-SH) and a maleimide (B117702) is a Michael addition. In this reaction, the nucleophilic thiol attacks one of the electron-deficient carbon atoms of the carbon-carbon double bond within the maleimide ring. This process leads to the formation of a stable, covalent thioether bond, specifically a succinimidyl thioether linkage.[1] This reaction is highly chemoselective for thiols, particularly within a specific pH range, making it exceptionally well-suited for the selective modification of cysteine residues in proteins and peptides.[1] The efficiency and specificity of the thiol-maleimide reaction have led to its classification as a "click chemistry" reaction, valued for its reliability and broad applicability in creating complex biomolecular constructs.[2]

Figure 1: Michael addition of a thiol to a maleimide.

Key Parameters Influencing the Reaction

The success of a thiol-maleimide conjugation is critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate and minimize the occurrence of side reactions.

pH: The pH of the reaction buffer is the most critical factor. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this window, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form (R-S⁻) to react efficiently with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., from lysine (B10760008) residues). Below pH 6.5, the rate of conjugation slows significantly, while at pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and reactions with amines become more prevalent.

Temperature and Reaction Time: The thiol-maleimide reaction is typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight. Lower temperatures slow the reaction rate but can be beneficial for sensitive biomolecules. For smaller molecules, the reaction can be very rapid, with significant conjugation occurring within minutes.

Stoichiometry: The molar ratio of maleimide to thiol significantly impacts conjugation efficiency. An excess of the maleimide-containing reagent is generally used to drive the reaction to completion. For protein labeling, a 10- to 20-fold molar excess of the maleimide reagent is a common starting point. However, for larger constructs like nanoparticles, steric hindrance may necessitate optimization of this ratio.

Reducing Agents: For proteins where target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent as it is odorless, stable, and does not contain a thiol group that would compete in the subsequent conjugation reaction.

Common Side Reactions and Mitigation Strategies

While the thiol-maleimide reaction is highly selective, several side reactions can occur, potentially leading to a heterogeneous product mixture and reduced yield of the desired conjugate.

Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This reaction opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. To minimize hydrolysis, it is crucial to work within the optimal pH range of 6.5-7.5 and to use freshly prepared aqueous solutions of maleimide-containing reagents. For storage, maleimide reagents should be kept in a dry, biocompatible organic solvent such as DMSO or DMF.

Retro-Michael Reaction (Thiol Exchange): The thioether bond formed in the initial conjugation is reversible under certain conditions. In a thiol-rich environment, such as in vivo where glutathione (B108866) is abundant, the conjugated molecule can be transferred to other thiols. This is a significant concern for applications like antibody-drug conjugates (ADCs), as it can lead to premature drug release and off-target toxicity.

Thiazine (B8601807) Rearrangement: When conjugating a maleimide to a peptide or protein with an N-terminal cysteine, the resulting succinimidyl thioether can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. This rearrangement is pH-dependent and is more pronounced at neutral to basic pH. To avoid this, it is recommended to perform the conjugation at a more acidic pH (around 5-6) or to acetylate the N-terminal amine of the cysteine.

Stabilization of the Thioether Adduct: To counteract the reversibility of the retro-Michael reaction, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed post-conjugation. This is typically achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C. The resulting ring-opened succinamic acid thioether is no longer susceptible to the retro-Michael reaction, leading to a more stable conjugate in vivo.

Quantitative Data Summary

The following tables summarize key quantitative data related to the thiol-maleimide reaction, providing a basis for experimental design and optimization.

Table 1: Reaction Conditions and Conjugation Efficiency

ParameterRecommended Condition/ValueExpected EfficiencyReference(s)
pH 6.5 - 7.5High
Temperature Room Temperature (20-25°C) or 4°CReaction is faster at room temperature
Reaction Time 1-2 hours at RT; overnight at 4°CVaries with reactants
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (for proteins)High
cRGDfK peptide to nanoparticles 2:1 maleimide:thiol, 30 min, RT, pH 7.084 ± 4%
11A4 nanobody to nanoparticles 5:1 maleimide:protein, 2 h, RT, pH 7.458 ± 12%

Table 2: Reaction Kinetics and Stability of Maleimide-Thiol Adducts

ParameterReactants/ConditionsValueReference(s)
Second-order rate constant (k) N-ethylmaleimide and Cysteine, pH 4.95, 25°C14 L·mol⁻¹·s⁻¹
Rate of reaction with thiols vs. amines pH 7.0~1,000 times faster with thiols
Half-life of N-alkylmaleimide hydrolysis pH 7-9Proportional to [OH⁻]
Half-life of N-aryl vs. N-alkyl thiosuccinimide adducts pH 7.4, 37°CN-aryl: 1.5 h; N-alkyl: 27 h
Half-life of maleimide-thiol adducts in glutathione N-ethylmaleimide with various thiols20 - 80 hours
Retro-Michael reaction rate constant PEG-heparin hydrogels in glutathione0.031 - 0.039 h⁻¹
Stability of ring-opened adducts N-substituted succinimide (B58015) thioethersHalf-lives over two years
Deconjugation in serum (7 days, 37°C) N-aryl maleimide ADCs< 20%
Deconjugation in serum (7 days, 37°C) N-alkyl maleimide ADCs35 - 67%

Experimental Protocols

This section provides detailed methodologies for common applications of thiol-maleimide chemistry.

General Protocol for Protein Labeling with a Maleimide Dye

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized fluorescent dye.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized fluorescent dye

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 2-Mercaptoethanol (B42355) or N-acetylcysteine

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.

  • Maleimide Dye Preparation: Immediately before use, dissolve the maleimide-functionalized dye in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.

  • Conjugation Reaction: Add the maleimide dye stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10- to 20-fold molar excess is a good starting point). Add the dye solution dropwise while gently stirring. Protect the reaction from light.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench any unreacted maleimide by adding a small molar excess of a thiol-containing compound like 2-mercaptoethanol or N-acetylcysteine. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted dye and other small molecules from the conjugated protein using size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the dye at its maximum absorbance wavelength.

Protein_Labeling_Workflow A Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) B Reduce Disulfide Bonds (Optional) (Add 10-100x TCEP, incubate 30-60 min) A->B D Conjugation Reaction (Add 10-20x molar excess of dye) B->D C Prepare Maleimide Dye Stock (Dissolve in DMSO/DMF) C->D E Incubate (1-2h at RT or overnight at 4°C) D->E F Quench Reaction (Add excess thiol) E->F G Purify Conjugate (SEC or Dialysis) F->G H Characterize Conjugate (Determine DOL) G->H

Figure 2: Workflow for protein labeling with a maleimide dye.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Partial Reduction

This protocol describes the generation of an ADC by partially reducing the interchain disulfide bonds of a monoclonal antibody, followed by conjugation to a maleimide-functionalized drug-linker.

Materials:

  • Monoclonal antibody (mAb)

  • Maleimide-functionalized drug-linker (e.g., MMAE-SMCC)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) with EDTA, pH 7.0-7.4, degassed

  • Reducing Agent: TCEP

  • Quenching Reagent: N-acetylcysteine

  • Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in the degassed conjugation buffer.

  • Partial Reduction: Prepare a fresh stock solution of TCEP in the conjugation buffer. Add a specific molar equivalent of TCEP to the antibody solution (typically 2-3 equivalents to target interchain disulfides). Incubate for 1-2 hours at 37°C.

  • Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP from the reduced antibody using a desalting column or TFF. This is a critical step to prevent the reduction of the maleimide linker.

  • Drug-Linker Conjugation: Dissolve the maleimide-functionalized drug-linker in a suitable solvent (e.g., DMSO) and add it to the reduced antibody solution at a slight molar excess (e.g., 5-10 equivalents). Keep the final DMSO concentration below 10%. Incubate for 1-4 hours at room temperature with gentle mixing, protected from light.

  • Quenching: Add an excess of N-acetylcysteine to quench any unreacted drug-linker. Incubate for an additional 20-30 minutes.

  • Purification: Purify the ADC from unconjugated drug-linker and other reaction components using SEC or TFF.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (MS).

    • Aggregation Analysis: Quantify high molecular weight species (aggregates) using SEC-HPLC.

    • Free Drug Analysis: Measure the amount of residual, unconjugated drug-linker using RP-HPLC.

ADC_Synthesis_Workflow A Prepare Antibody Solution (5-10 mg/mL in degassed buffer, pH 7.0-7.4) B Partial Reduction (Add 2-3 eq. TCEP, incubate 1-2h at 37°C) A->B C Remove Excess TCEP (Desalting column or TFF) B->C E Conjugation Reaction (Add 5-10 eq. drug-linker, incubate 1-4h at RT) C->E D Prepare Drug-Linker Solution (Dissolve in DMSO) D->E F Quench Reaction (Add excess N-acetylcysteine) E->F G Purify ADC (SEC or TFF) F->G H Characterize ADC (DAR, aggregation, free drug) G->H

Figure 3: Workflow for ADC synthesis via partial reduction.

Application in Probing Signaling Pathways

Maleimide-based compounds are not only used for bioconjugation but also as inhibitors to study cellular signaling pathways. Their reactivity towards cysteine residues allows them to covalently modify and inactivate key enzymes in these pathways, such as protein kinases.

Protein Kinase C (PKC) Inhibition: The PKC family of serine/threonine kinases plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in cancer and other diseases. Certain bisarylmaleimides have been developed as potent and selective inhibitors of PKC. These compounds mimic the diacylglycerol (DAG) that naturally activates PKC and bind to its catalytic domain, inhibiting its function.

PKC_Signaling_Inhibition cluster_membrane Cell Membrane GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Substrate Substrate Protein PKC->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Maleimide_Inhibitor Bisarylmaleimide Inhibitor Maleimide_Inhibitor->PKC Inhibits

Figure 4: Inhibition of the PKC signaling pathway by a maleimide-based inhibitor.

Conclusion

The thiol-maleimide reaction is a robust and versatile tool in the arsenal (B13267) of the modern biochemist and drug developer. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, the influence of key parameters, and the potential for side reactions is paramount for its successful implementation. By carefully controlling the reaction conditions and, where necessary, employing strategies to stabilize the resulting conjugate, researchers can harness the full potential of this powerful chemical ligation to advance their research and develop novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for diMal-O-CH2COOH Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker molecule, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. This document provides detailed application notes and protocols for the use of diMal-O-CH2COOH , a cleavable linker designed for the development of novel ADCs.

The this compound linker features two maleimide (B117702) groups for site-specific conjugation to thiol groups on the antibody and a carboxylic acid moiety for the attachment of a drug payload. The dual maleimide functionality allows for the potential of cross-linking or conjugation to multiple thiol groups. The linker is designed to be stable in systemic circulation and to release the cytotoxic payload under specific conditions within the target cell, thereby minimizing off-target toxicity.

Principle of the Method

The conjugation of a drug-activated this compound linker to an antibody follows a two-stage process. First, the interchain disulfide bonds of the antibody are partially reduced to generate free thiol (sulfhydryl) groups. This is a critical step that must be carefully controlled to achieve the desired drug-to-antibody ratio (DAR). Subsequently, the maleimide groups of the drug-linker conjugate react with the generated antibody thiols via a Michael addition reaction, forming a stable thioether bond. The resulting ADC is then purified to remove unconjugated drug-linker and other impurities.

Experimental Protocols

Antibody Preparation and Reduction

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column according to the manufacturer's instructions.

  • Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.

  • TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the Conjugation Buffer.

  • Reduction Reaction: Add a calculated molar excess of TCEP to the antibody solution. A starting point of 2-5 molar equivalents of TCEP per mole of antibody is recommended. The optimal ratio should be determined empirically for each antibody to achieve the desired DAR.

  • Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes with gentle mixing.

  • Removal of TCEP: Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer. The reduced antibody is now ready for conjugation.

Preparation of the this compound Drug-Linker

This section assumes the user has already conjugated their desired cytotoxic payload to the carboxylic acid group of the this compound linker. The resulting "drug-linker" should be dissolved in a suitable organic solvent like DMSO.

Antibody-Drug Conjugation

This protocol details the conjugation of the reduced antibody with the this compound drug-linker.

Materials:

  • Reduced antibody in Conjugation Buffer

  • This compound drug-linker dissolved in DMSO

  • Conjugation Buffer (as described above)

Procedure:

  • Drug-Linker Addition: While gently stirring the reduced antibody solution, add the this compound drug-linker solution. A 5-10 fold molar excess of the drug-linker over the antibody is a common starting point. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize antibody denaturation.

  • Conjugation Reaction: Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation and protected from light. The optimal reaction time and temperature may need to be determined for each specific antibody and drug-linker combination.

  • Quenching the Reaction (Optional): To quench any unreacted maleimide groups, a molar excess of a thiol-containing reagent, such as N-acetylcysteine, can be added and incubated for an additional 20-30 minutes.

Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

Materials:

  • Crude ADC reaction mixture

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Purification Buffer: PBS, pH 7.4

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of Purification Buffer.

  • Sample Loading: Carefully load the crude ADC reaction mixture onto the column.

  • Elution: Elute the ADC with Purification Buffer. The ADC, being a large molecule, will elute in the void volume, while the smaller, unconjugated drug-linker will be retained and elute later.

  • Fraction Collection: Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

  • Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using a centrifugal filter unit.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR can be determined using several methods, with Hydrophobic Interaction Chromatography (HIC) being a widely used technique.

Method: Hydrophobic Interaction Chromatography (HIC-HPLC)

  • Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug-linker to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

  • Typical Conditions:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

    • Gradient: A linear gradient from high salt to low salt.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: The area of each peak, corresponding to a specific DAR value (e.g., DAR0, DAR2, DAR4), is used to calculate the weighted average DAR.

Analysis of Aggregation and Purity

Size-Exclusion Chromatography (SEC-HPLC) is the standard method for assessing the purity of the ADC and quantifying the presence of aggregates.

Method: Size-Exclusion Chromatography (SEC-HPLC)

  • Principle: SEC separates molecules based on their size. Monomeric ADC is separated from high molecular weight aggregates and low molecular weight fragments.

  • Typical Conditions:

    • Column: An SEC column suitable for proteins (e.g., TSKgel G3000SWxl).

    • Mobile Phase: Isocratic elution with a buffer such as PBS, pH 7.4.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: The percentage of the monomeric ADC peak relative to the total peak area indicates the purity and extent of aggregation.

Quantitative Data Summary

The following tables provide representative data that can be expected from the conjugation and characterization of an ADC using the this compound linker. Actual results may vary depending on the specific antibody, drug, and conjugation conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Profile from HIC-HPLC

PeakDAR SpeciesRetention Time (min)Peak Area (%)
1DAR 0 (Unconjugated)5.210.5
2DAR 28.735.2
3DAR 411.345.8
4DAR 613.18.5
Average DAR 3.8

Table 2: Representative Purity and Aggregation Data from SEC-HPLC

PeakSpeciesRetention Time (min)Peak Area (%)
1Aggregate8.92.1
2Monomer12.597.5
3Fragment15.10.4

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Process cluster_analysis Purification & Analysis Antibody Monoclonal Antibody Reduction Antibody Reduction (TCEP) Antibody->Reduction 1. Reduce disulfide bonds DrugLinker This compound -Drug Conjugation Maleimide-Thiol Conjugation DrugLinker->Conjugation Reduction->Conjugation 2. React with drug-linker Purification Purification (SEC) Conjugation->Purification 3. Purify Characterization Characterization (HIC, SEC) Purification->Characterization 4. Analyze FinalADC Purified ADC Characterization->FinalADC Final Product

Caption: Experimental workflow for antibody-drug conjugation using this compound.

mechanism_of_action ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell ADC->TumorCell 1. Binding to Antigen Antigen Cell Surface Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 2. Trafficking DrugRelease Drug Release (Linker Cleavage) Lysosome->DrugRelease 3. Cleavage Cytotoxicity Cell Death (Apoptosis) DrugRelease->Cytotoxicity 4. Payload Action

Caption: General mechanism of action for an antibody-drug conjugate.

Application Notes and Protocols for diMal-O-CH2COOH in ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. diMal-O-CH2COOH is a heterobifunctional, cleavable linker designed for the development of ADCs with a high drug-to-antibody ratio (DAR).[1] Its structure features two maleimide (B117702) groups for conjugation to native or engineered cysteine residues on the antibody and a carboxylic acid group for the attachment of an amine-containing payload. The ether linkage within the linker is designed for intracellular cleavage, releasing the payload in the target cell.

This document provides a comprehensive guide for utilizing this compound in ADC development, including detailed protocols for conjugation, characterization, and in vitro evaluation.

Chemical Structure and Properties

PropertyValue
Chemical Name 2-((1,3-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid
Molecular Formula C13H12N2O7
Molecular Weight 308.25 g/mol
CAS Number 1620837-47-9
Appearance Solid
Storage 2-8°C Refrigerator
Solubility Soluble in organic solvents like DMSO and DMF
Reactive Groups Two Maleimide groups (thiol-reactive), One Carboxylic Acid group (amine-reactive after activation)

Table 1: Physicochemical properties of this compound.[2]

Mechanism of Action

The this compound linker facilitates the development of ADCs that are stable in circulation but release their cytotoxic payload upon internalization into target cancer cells.

cluster_0 Systemic Circulation cluster_1 Target Cancer Cell cluster_2 Cellular Effect ADC ADC with this compound linker TargetCell Antigen-positive Cancer Cell ADC->TargetCell Targeting & Binding Internalization Internalization (Endocytosis) TargetCell->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Ether Linkage Cleavage Cytotoxicity Cytotoxicity & Apoptosis PayloadRelease->Cytotoxicity Payload acts on intracellular target

ADC targeting, internalization, and payload release.

The proposed mechanism involves:

  • Systemic Circulation: The ADC circulates systemically, with the stable thioether bonds formed between the maleimide groups and antibody cysteines, and the amide bond between the linker's carboxyl group and the payload, minimizing premature drug release.[3][]

  • Targeting and Internalization: The antibody component of the ADC specifically binds to the target antigen on the surface of cancer cells, leading to the internalization of the ADC complex via endocytosis.

  • Lysosomal Trafficking and Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and enzymatic activity within the lysosome are hypothesized to cleave the ether linkage of the this compound linker.

  • Payload Release and Cytotoxicity: The cleavage of the linker releases the active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect, leading to apoptosis of the cancer cell.

Experimental Protocols

Preparation of the Drug-Linker Moiety

This protocol describes the activation of the carboxylic acid group on this compound and its conjugation to an amine-containing cytotoxic payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE, DM1)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve this compound and NHS/HOBt (1.2 equivalents) in anhydrous DMF.

  • Add DCC or HATU (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing payload (1.0 equivalent) and TEA/DIPEA (2-3 equivalents) in anhydrous DMF.

  • Add the activated linker solution to the payload solution and stir at room temperature overnight, protected from light.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.

  • Lyophilize the purified fractions to obtain the drug-linker powder.

Antibody Reduction and Conjugation

This protocol details the partial reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the this compound-drug moiety.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound-drug conjugate

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2-7.5)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.

    • Add a 2-5 molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column or tangential flow filtration (TFF), exchanging the buffer to conjugation buffer.

  • Conjugation:

    • Dissolve the this compound-drug conjugate in a minimal amount of DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution at a molar ratio of 1.5-2.0 drug-linker molecules per free thiol.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protected from light.

  • Quenching:

    • Add a 5-10 fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (Free Thiols) mAb->Reduced_mAb Reduction (TCEP/DTT) ADC_Crude Crude ADC Reduced_mAb->ADC_Crude Conjugation DrugLinker This compound-Drug DrugLinker->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC Purification (SEC/HIC)

ADC conjugation and purification workflow.
ADC Purification

Purification is crucial to remove unconjugated drug-linker, aggregates, and residual reagents.

Procedure:

  • Concentrate the crude ADC solution using a centrifugal filter device.

  • Purify the ADC using Size Exclusion Chromatography (SEC) to separate the ADC from unconjugated drug-linker and other small molecules.

  • Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different DARs.[5]

  • Collect the fractions containing the purified ADC.

  • Buffer exchange the purified ADC into a formulation buffer (e.g., PBS) and store at 2-8°C.

Characterization of the ADC

Thorough characterization is essential to ensure the quality and consistency of the ADC.

ParameterMethodTypical Expected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reverse-Phase HPLC (RP-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS)Average DAR of 6-8 due to the di-maleimide nature of the linker. A distribution of DAR species (e.g., DAR4, DAR6, DAR8) is expected.
Purity and Aggregation Size Exclusion Chromatography (SEC)High purity with low levels of aggregation (>95% monomer).
Residual Free Drug Reverse-Phase HPLC (RP-HPLC)Minimal levels of unconjugated drug-linker (<1%).
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR)Binding affinity of the ADC should be comparable to the unconjugated antibody.

Table 2: Key characterization parameters for this compound based ADCs.

In Vitro Efficacy Assessment

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Procedure:

  • Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free cytotoxic payload. Include untreated cells as a control.

  • Incubate for 72-120 hours.

  • Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • If using MTT, add a solubilization solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Cell LineADC TreatmentExpected IC50
Antigen-PositiveThis compound ADCLow nM range
Antigen-NegativeThis compound ADCHigh µM range or no significant effect
Antigen-PositiveUnconjugated AntibodyNo significant effect
Antigen-PositiveFree PayloadPotent, but less specific than the ADC

Table 3: Expected outcomes of an in vitro cytotoxicity assay.

Stability Assessment

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, monitoring for premature drug release.

Procedure:

  • Incubate the ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).

  • At each time point, analyze the samples by ELISA to quantify the amount of intact ADC.

  • Alternatively, LC-MS can be used to measure the amount of conjugated payload over time.

Time (hours)Expected % Intact ADC
0100
24>95
72>90
168>80

Table 4: Hypothetical plasma stability data for a this compound based ADC.

Conclusion

The this compound linker offers a promising platform for the development of next-generation ADCs with high drug loading. Its di-maleimide functionality allows for efficient conjugation to cysteine residues, while the cleavable ether linkage is designed for controlled intracellular payload release. The protocols and guidelines presented here provide a framework for the successful application of this compound in ADC research and development. As with any ADC development program, optimization of conjugation conditions, thorough characterization, and comprehensive in vitro and in vivo evaluation are critical for success.

References

Application Notes & Protocols: Maleimide-Carboxyl Bifunctional Linkers in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by selectively delivering pharmacologically active agents to specific cells or tissues. This is often achieved by conjugating a potent drug to a targeting moiety, such as an antibody or a ligand, that recognizes a specific receptor on the target cell surface. Bifunctional linkers are critical components in this strategy, providing a stable connection between the drug and the targeting ligand.

This document provides detailed application notes and protocols for the use of maleimide-carboxyl bifunctional linkers in targeted drug delivery systems. While the specific compound "diMal-O-CH2COOH" is not found in commercially available literature, its name suggests a structure with a maleimide (B117702) group for thiol-reactive conjugation and a carboxyl group for further functionalization. This concept is well-established in bioconjugation chemistry. Maleimide groups react with high specificity and efficiency with sulfhydryl (thiol) groups on cysteine residues of proteins under mild physiological conditions, forming stable thioether bonds[][2][]. The carboxyl group provides a versatile handle for attaching drugs, imaging agents, or for conjugation to drug delivery vehicles like nanoparticles and liposomes.

These notes are intended for researchers, scientists, and drug development professionals working on the design and synthesis of targeted therapeutic agents, including antibody-drug conjugates (ADCs) and functionalized nanoparticles.

Section 1: Applications in Targeted Drug Delivery

Maleimide-carboxyl linkers are instrumental in the development of various targeted drug delivery platforms. Their bifunctional nature allows for a modular approach to constructing complex bioconjugates.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. Maleimide linkers are a cornerstone in ADC development, primarily for conjugating the drug-linker entity to cysteine residues on the antibody.[][4]

  • Mechanism of Action: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, and the cytotoxic drug is released inside the cell, leading to cell death. The stability of the linker is crucial; it must be stable in systemic circulation to prevent premature drug release, but allow for efficient cleavage within the target cell.

  • Application: A maleimide-carboxyl linker can be used to first attach a drug to the carboxyl group. The maleimide end of this drug-linker construct is then reacted with reduced interchain cysteine residues of an antibody to form the final ADC. This site-specific conjugation allows for a controlled drug-to-antibody ratio (DAR).

Functionalization of Nanoparticles and Liposomes

Nanoparticles and liposomes serve as versatile carriers for drugs, protecting them from degradation and altering their pharmacokinetic profiles. Surface functionalization of these carriers with targeting ligands is essential for active targeting.

  • Mechanism of Action: Maleimide-functionalized polymers, such as PLGA-PEG-Maleimide, can be used to formulate nanoparticles. The maleimide groups displayed on the nanoparticle surface are then available for conjugation with thiol-containing targeting ligands (e.g., peptides, antibody fragments). This directs the nanoparticles to the desired site of action, enhancing drug accumulation in target tissues.

  • Application: A maleimide-carboxyl linker could be incorporated into the lipid bilayer of a liposome (B1194612) or the polymer matrix of a nanoparticle. The exposed maleimide groups can then be used to attach targeting moieties, while the carboxyl groups could be used to modulate surface charge or attach other functional molecules.

Mucoadhesive Drug Delivery Systems

Recent research has explored the use of maleimide-functionalized polymers for mucoadhesive drug delivery.

  • Mechanism of Action: The maleimide groups on a polymer backbone can interact and form covalent bonds with thiol-rich mucin proteins present in the mucosal layer. This interaction enhances the residence time of the drug delivery system at the site of administration (e.g., oral, nasal), allowing for sustained drug release and improved absorption.

  • Application: A polymer like carboxymethyl cellulose (B213188) can be functionalized with maleimide groups. The resulting material exhibits superior mucoadhesive properties and can be formulated into tablets or gels for controlled drug release.

Section 2: Quantitative Data Summary

The efficiency of conjugation and the physicochemical properties of the resulting drug delivery system are critical for its performance. The following tables summarize typical quantitative data from studies involving maleimide-thiol conjugation for targeted drug delivery.

Table 1: Nanoparticle Functionalization Efficiency

ParameterValueConditionsReference
Ligand cRGDfK peptide10 mM HEPES, pH 7.0, 30 min, room temp.
Maleimide:Thiol Molar Ratio 2:1
Conjugation Efficiency 84 ± 4%
Ligand 11A4 NanobodyPBS, pH 7.4, 2 hours, room temp.
Maleimide:Thiol Molar Ratio 5:1
Conjugation Efficiency 58 ± 12%

Table 2: Physicochemical Properties of Functionalized Nanoparticles

Nanoparticle FormulationMode Diameter (nm)Zeta Potential (mV)Reference
PLGA-PEG-Mal Nanoparticles (unconjugated)150 - 200-20 to -30
Antibody-conjugated PLGA-PEG-Mal Nanoparticles160 - 220-15 to -25
siRNA & Antibody-conjugated PLGA-PEG-Mal Nanoparticles170 - 230-25 to -35

Section 3: Experimental Protocols

The following are detailed protocols for key experiments involving maleimide-carboxyl linkers in targeted drug delivery.

Protocol 1: Formulation of Maleimide-Functionalized Nanoparticles

This protocol describes the synthesis of Poly(lactide-co-glycolide)-Poly(ethylene glycol)-Maleimide (PLGA-PEG-Mal) nanoparticles using a single emulsion oil-in-water method.

Materials:

  • PLGA-PEG-Maleimide (e.g., 20 kDa 50:50 PLGA, 5 kDa PEG)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 0.25% w/v in PBS)

  • Phosphate-buffered saline (PBS)

  • Centrifugal filters

Procedure:

  • Dissolve PLGA-PEG-Mal in DCM at a concentration of 2 mg/mL.

  • Prepare a 0.25% PVA solution in PBS.

  • Add 1 mL of the PLGA-PEG-Mal/DCM solution to 3 mL of the PVA solution.

  • Immediately sonicate the mixture on ice using a probe sonicator at 80% amplitude for 60 seconds (e.g., 10 seconds on, 5 seconds off cycles).

  • Stir the resulting emulsion at room temperature for at least 4 hours to allow for the evaporation of DCM.

  • Purify the nanoparticles by transferring the solution to a centrifugal filter and centrifuging. Wash the nanoparticles with PBS three times to remove residual PVA and un-encapsulated material.

  • Resuspend the purified maleimide-functionalized nanoparticles in an appropriate buffer (e.g., PBS with 2 mM EDTA) for storage or immediate use in conjugation reactions.

Protocol 2: Conjugation of a Thiolated Targeting Ligand to Maleimide-Functionalized Nanoparticles

This protocol outlines the general procedure for conjugating a thiol-containing peptide or antibody fragment to the surface of maleimide-functionalized nanoparticles.

Materials:

  • Maleimide-functionalized nanoparticles (from Protocol 1)

  • Thiolated targeting ligand (e.g., a cysteine-containing peptide)

  • Reaction Buffer: 10 mM HEPES with 2 mM EDTA, pH 7.0-7.4 (EDTA is included to chelate divalent metals and prevent oxidation of the thiol)

  • Quenching reagent (e.g., L-cysteine or beta-mercaptoethanol)

Procedure:

  • Resuspend the maleimide-functionalized nanoparticles in the reaction buffer.

  • Dissolve the thiolated targeting ligand in the reaction buffer.

  • Add the targeting ligand solution to the nanoparticle suspension at a desired molar ratio of maleimide to thiol (e.g., 2:1 to 5:1).

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing (e.g., on a rocker or rotator).

  • To quench any unreacted maleimide groups, add an excess of a quenching reagent like L-cysteine and incubate for an additional 30 minutes.

  • Purify the ligand-conjugated nanoparticles from unconjugated ligand and quenching reagent using centrifugal filtration or size exclusion chromatography.

  • Resuspend the final targeted nanoparticles in a suitable buffer for storage at 4°C.

Section 4: Visualizations

Diagrams illustrating key workflows and concepts are provided below.

Diagram 1: Workflow for Nanoparticle-Based Targeted Drug Delivery

G cluster_0 Formulation cluster_1 Conjugation cluster_2 Application a PLGA-PEG-Maleimide + Drug b Single Emulsion Method a->b c Maleimide-NP (Drug Loaded) b->c e Maleimide-Thiol Reaction c->e d Thiolated Targeting Ligand d->e f Targeted NP e->f g Systemic Administration f->g h Target Cell Binding & Internalization g->h i Intracellular Drug Release h->i

Caption: Workflow for creating and using a targeted nanoparticle drug delivery system.

Diagram 2: Maleimide-Thiol Conjugation Chemistry

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A Maleimide Group (on Linker/NP) C Michael Addition A->C B Sulfhydryl (Thiol) Group (on Targeting Ligand) B->C D Stable Thioether Bond C->D pH 6.5 - 7.5

Caption: The chemical basis of maleimide-thiol conjugation for bioconjugation.

References

Application Notes and Protocols for diMal-O-CH2COOH in Peptide and Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diMal-O-CH2COOH is a heterobifunctional, cleavable crosslinker utilized in the bioconjugation of peptides and proteins. Its structure features two maleimide (B117702) groups for covalent linkage to thiol-containing molecules, such as cysteine residues in proteins, and a carboxylic acid group for conjugation to other molecules, including drug payloads for the development of Antibody-Drug Conjugates (ADCs). The ether linkage within its structure is designed to be cleavable under specific physiological conditions, allowing for the controlled release of conjugated molecules.

These application notes provide an overview of the use of this compound in peptide and protein labeling, including general protocols and key considerations for experimental design.

Principle of Reaction

The primary application of this compound involves a two-step conjugation strategy. First, the maleimide groups react with free sulfhydryl (thiol) groups of cysteine residues on a peptide or protein. This reaction, a Michael addition, forms a stable thioether bond. The reaction is highly specific for thiols at a pH range of 6.5-7.5.[1] Subsequently, the terminal carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to react with a primary amine on a second molecule of interest, such as a therapeutic agent or a reporter molecule.

The cleavable nature of the this compound linker is a key feature for applications like ADCs.[2][3] While the exact mechanism of cleavage for the ether linkage in this compound is not extensively documented in publicly available literature, cleavable linkers in ADCs are generally designed to be stable in systemic circulation and to release the payload within the target cell in response to specific triggers, such as lower pH in endosomes or lysosomes, or the presence of specific enzymes.[4]

Applications

The primary application for this compound is in the development of Antibody-Drug Conjugates (ADCs). In this context, the linker connects a monoclonal antibody (mAb) to a potent cytotoxic drug. The mAb provides specificity for a tumor-associated antigen, delivering the cytotoxic payload directly to cancer cells. Upon internalization of the ADC, the cleavable linker is designed to release the drug, leading to targeted cell death.

Other potential applications include:

  • Protein-Protein Conjugation: Creating specific and stable crosslinks between two different proteins.

  • Surface Immobilization: Attaching proteins or peptides to surfaces functionalized with amine-reactive groups.

  • Fluorescent Labeling: Conjugating fluorescent dyes containing a primary amine to proteins for imaging studies.

Quantitative Data Summary

ParameterTypical Range/ConsiderationNotes
Maleimide-Thiol Conjugation Efficiency > 90%Highly efficient under optimal conditions (pH 6.5-7.5, sufficient molar excess of the maleimide reagent).
Linker Stability in Circulation VariableCleavable linkers are designed to have sufficient stability in the bloodstream to reach the target site. Specific stability data for this compound is not available.
Payload Release IntracellularCleavage is expected to occur within the target cell, triggered by the intracellular environment (e.g., pH, enzymes).
ADC IC50 Values Payload and Target DependentThe in vitro cytotoxicity of an ADC is highly dependent on the potency of the payload, the expression level of the target antigen, and the efficiency of internalization and payload release. For example, a case study on a different linker reported IC50 values for an ADC ranging from 26.38 µM to 314.55 µM across various tumor cell lines.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization will be required for specific applications.

Protocol 1: Two-Step Protein-Drug Conjugation for ADC Preparation

This protocol describes the conjugation of a thiol-containing antibody to an amine-containing drug molecule using this compound.

Materials:

  • Thiol-containing antibody (e.g., an antibody with engineered cysteine residues or reduced native disulfides) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing drug molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching reagent (e.g., 2-Mercaptoethanol or L-cysteine for the maleimide reaction; Tris or hydroxylamine (B1172632) for the NHS-ester reaction)

  • Purification column (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

Step 1: Conjugation of this compound to the Antibody

  • Antibody Preparation: If necessary, reduce disulfide bonds in the antibody to generate free thiols. This can be achieved by treating the antibody with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), followed by removal of the reducing agent.

  • This compound Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Reaction: Add a 5-20 fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching reagent (e.g., 2-Mercaptoethanol or L-cysteine) to a final concentration of ~10 mM to react with any excess maleimide groups. Incubate for 15-30 minutes.

  • Purification: Purify the antibody-linker conjugate using an appropriate chromatography method (e.g., SEC) to remove excess linker and quenching reagent.

Step 2: Conjugation of the Drug to the Antibody-Linker Conjugate

  • Activation of Carboxylic Acid: In a separate reaction, activate the carboxylic acid group of the antibody-linker conjugate. Add a 5-10 fold molar excess of EDC and NHS to the purified antibody-linker conjugate. Incubate for 15-30 minutes at room temperature.

  • Drug Conjugation: Add the amine-containing drug molecule (typically in a 5-10 fold molar excess over the antibody) to the activated antibody-linker conjugate.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching reagent (e.g., Tris buffer or hydroxylamine) to a final concentration of ~50 mM to quench the NHS-ester reaction.

  • Purification: Purify the final ADC using an appropriate chromatography method (e.g., SEC or HIC) to remove unconjugated drug, excess reagents, and any aggregates.

Characterization:

The resulting ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

Protocol 2: Labeling a Cysteine-Containing Peptide

This protocol outlines the labeling of a peptide with a fluorescent dye containing a primary amine.

Materials:

  • Cysteine-containing peptide in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • This compound

  • Anhydrous DMF or DMSO

  • Amine-containing fluorescent dye

  • EDC and NHS

  • Quenching reagents

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Follow a similar two-step procedure as described in Protocol 1, adapting the reagent concentrations and reaction volumes for the smaller scale of a peptide reaction.

  • Purification of the final peptide-dye conjugate is typically performed using RP-HPLC.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Drug Conjugation Antibody Thiol-containing Antibody Reaction1 Maleimide-Thiol Reaction (pH 6.5-7.5) Antibody->Reaction1 Linker This compound Linker->Reaction1 Purification1 Purification (e.g., SEC) Reaction1->Purification1 Ab_Linker Antibody-Linker Conjugate Purification1->Ab_Linker Activation Carboxylic Acid Activation Ab_Linker->Activation EDC_NHS EDC/NHS EDC_NHS->Activation Reaction2 Amine-Carboxylic Acid Reaction Activation->Reaction2 Drug Amine-containing Drug Drug->Reaction2 Purification2 Purification (e.g., HIC/SEC) Reaction2->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Proposed ADC Internalization and Payload Release Pathway

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular ADC ADC (Antibody-Linker-Drug) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome (Lower pH) Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Cell_Death Apoptosis/ Cell Death Payload->Cell_Death 5. Cytotoxic Effect

Caption: Proposed mechanism of action for an ADC utilizing a cleavable linker.

Conclusion

This compound offers a versatile platform for the conjugation of peptides and proteins, particularly in the development of ADCs. The dual reactivity of its maleimide and carboxylic acid groups, combined with its cleavable nature, allows for the creation of sophisticated bioconjugates. While specific performance data for this linker is limited in public literature, the general principles and protocols for maleimide and NHS-ester chemistries provide a solid foundation for its application. Researchers should perform careful optimization and characterization for each specific conjugation to ensure the desired outcome.

References

Application Notes and Protocols for "diMal-O-CH2COOH" Crosslinking in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental workflow for the use of the cleavable crosslinker, diMal-O-CH2COOH, in the development of Antibody-Drug Conjugates (ADCs). The protocols outlined below cover the essential steps from antibody and payload preparation to the conjugation process and subsequent characterization and in vitro evaluation of the resulting ADC.

Introduction to this compound

This compound (2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetic acid; CAS: 1620837-47-9) is a heterobifunctional crosslinker designed for the development of cleavable ADCs.[1] Its structure features two maleimide (B117702) groups for conjugation to thiol groups on a monoclonal antibody (mAb) and a carboxylic acid group for the attachment of a cytotoxic payload. The ether linkage within the linker is designed to be susceptible to cleavage under specific physiological conditions, such as the acidic environment of lysosomes or enzymatic action within the target cell, ensuring the controlled release of the payload.[1]

The di-maleimide functionality allows for the potential of creating ADCs with a drug-to-antibody ratio (DAR) of up to eight by targeting the eight hinge-region sulfhydryl groups that become available upon reduction of the interchain disulfide bonds of a typical IgG antibody. This approach can lead to highly potent ADCs for targeted cancer therapy.

Experimental Workflow Overview

The development of an ADC using the this compound crosslinker follows a multi-step process. This involves the preparation of the antibody and the payload-linker conjugate, the conjugation reaction itself, and finally, the purification and thorough characterization of the resulting ADC.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis cluster_evaluation Functional Evaluation mAb_prep Antibody Thiolation (Disulfide Reduction) conjugation ADC Formation (mAb-SH + Activated Payload-Linker) mAb_prep->conjugation payload_prep Payload-Linker Activation (this compound + Payload) payload_prep->conjugation purification Purification (e.g., SEC, TFF) conjugation->purification characterization Characterization (DAR, Aggregation, Endotoxin) purification->characterization invitro_assays In Vitro Assays (Cytotoxicity, Linker Cleavage) characterization->invitro_assays

Caption: High-level experimental workflow for ADC development.

Key Experimental Protocols

The following are detailed protocols for the key steps in the experimental workflow.

Protocol 1: Antibody Thiolation (Disulfide Bond Reduction)

This protocol describes the partial or complete reduction of the interchain disulfide bonds of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.0-7.5

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: PBS with 1 mM EDTA, pH 7.2

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the mAb solution to a concentration of 5-10 mg/mL in the Reaction Buffer.

  • Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) or DTT (e.g., 20 mM) in the Reaction Buffer.

  • Reduction Reaction: Add the reducing agent to the mAb solution. The molar excess of the reducing agent will determine the extent of disulfide bond reduction and, consequently, the number of available thiol groups. For partial reduction to achieve a DAR of 4, a molar ratio of approximately 2-4 equivalents of TCEP to mAb is a good starting point. For full reduction (targeting a DAR of 8), a higher molar excess (e.g., 10-20 equivalents) is required.

  • Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes with gentle mixing.

  • Purification: Immediately after incubation, remove the excess reducing agent by passing the reaction mixture through a pre-equilibrated desalting column using the Reaction Buffer.

  • Thiol Quantification (Optional but Recommended): Determine the number of free thiol groups per antibody using Ellman's Reagent (DTNB) to confirm the extent of reduction.

Protocol 2: Activation of Payload with this compound

This protocol describes the activation of the carboxylic acid group on the this compound linker and its conjugation to an amine-containing cytotoxic payload.

Materials:

  • This compound

  • Cytotoxic payload with a primary or secondary amine group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous organic solvent (e.g., Dimethylformamide, DMF, or Dimethyl sulfoxide, DMSO)

  • Reaction Buffer: Anhydrous DMF or DMSO

Procedure:

  • Activation of Carboxylic Acid: In an anhydrous environment, dissolve this compound (1.0 eq), NHS (1.05 eq), and EDC (1.05 eq) in the Reaction Buffer.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester of the linker.

  • Payload Conjugation: Add the amine-containing payload (1.0 eq) to the activated linker solution.

  • Incubation: Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification: Purify the payload-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the product by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: Conjugation of Activated Payload-Linker to Thiolated Antibody

This protocol details the conjugation of the maleimide-activated payload-linker to the thiolated antibody.

Materials:

  • Thiolated mAb (from Protocol 1)

  • Activated Payload-Linker (from Protocol 2)

  • Reaction Buffer: PBS with 1 mM EDTA, pH 7.2

  • Quenching Solution: N-acetylcysteine or cysteine solution (e.g., 100 mM)

Procedure:

  • Conjugation Reaction: To the thiolated mAb solution, add the activated payload-linker. A molar excess of the payload-linker (e.g., 1.5 to 2.0 equivalents per available thiol group) is typically used to drive the reaction to completion. The final concentration of any organic co-solvent from the payload-linker stock should be kept low (ideally <10% v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Quenching: Add an excess of the Quenching Solution to cap any unreacted maleimide groups. Incubate for an additional 20-30 minutes.

  • Purification: Purify the resulting ADC from unreacted payload-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging the buffer to a suitable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

ADC Characterization and Data Presentation

Thorough characterization of the purified ADC is critical to ensure its quality and for the interpretation of subsequent functional data.

Table 1: Key Quality Attributes of this compound ADC
ParameterMethodAcceptance Criteria (Example)
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC), UV/Vis Spectroscopy, Mass Spectrometry (MS)Average DAR of 3.5 - 4.5
ADC Purity Size Exclusion Chromatography (SEC-HPLC)Monomer content ≥ 95%
Free Drug Content Reverse Phase HPLC (RP-HPLC)≤ 1%
Endotoxin Levels Limulus Amebocyte Lysate (LAL) Assay≤ 0.5 EU/mg
In Vitro Potency (IC50) Cell-based cytotoxicity assay (e.g., MTS, CellTiter-Glo)Target-dependent (e.g., 1-10 nM)

Functional Evaluation

Protocol 4: In Vitro Cytotoxicity Assay

This protocol assesses the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (expressing the antigen recognized by the mAb)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC and unconjugated mAb

  • Cytotoxicity assay reagent (e.g., MTS, XTT, or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated mAb, and free payload in complete cell culture medium. Add the treatments to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 5: Linker Cleavage Assay

This protocol is designed to confirm the cleavage of the this compound linker and the release of the payload under simulated lysosomal conditions.

Materials:

  • Purified ADC

  • Lysosomal Buffer: e.g., 50 mM sodium acetate, pH 4.5-5.5

  • Lysosomal enzymes (e.g., Cathepsin B)

  • Reaction tubes

  • LC-MS system

Procedure:

  • Reaction Setup: Incubate the ADC in the Lysosomal Buffer with and without the addition of lysosomal enzymes at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Sample Preparation: Stop the reaction (e.g., by adding a quenching solution or by rapid freezing). Prepare the samples for LC-MS analysis (e.g., by protein precipitation).

  • LC-MS Analysis: Analyze the samples by LC-MS to detect and quantify the released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics of the linker.

Signaling Pathway Considerations

The cytotoxic payload released from the ADC will determine the specific signaling pathways that are affected, ultimately leading to cell death. For instance, if the payload is a microtubule inhibitor, it will disrupt the cell cycle, leading to mitotic arrest and apoptosis. If the payload is a DNA-damaging agent, it will activate DNA damage response pathways.

Signaling_Pathway cluster_adc ADC Action cluster_cellular Cellular Response ADC ADC Binding & Internalization Lysosome Lysosomal Trafficking ADC->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Payload Release Cleavage->Payload Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target Pathway Signaling Pathway Activation (e.g., Apoptosis, Cell Cycle Arrest) Target->Pathway Death Cell Death Pathway->Death

References

Application Notes and Protocols for the Use of diMal-O-CH2COOH with Cysteine-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diMal-O-CH2COOH is a heterobifunctional, cleavable crosslinker containing two maleimide (B117702) groups and a carboxylic acid moiety. The maleimide groups exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups of cysteine residues within proteins, forming stable thioether bonds.[1][2] This property makes this compound a valuable tool in bioconjugation, particularly for applications in proteomics, diagnostics, and the development of antibody-drug conjugates (ADCs).[3][4] The incorporated cleavable linker allows for the release of conjugated molecules under specific conditions, a desirable feature in drug delivery systems.[3]

These application notes provide a comprehensive guide to utilizing this compound for the conjugation of cysteine-containing proteins. Detailed protocols for protein preparation, conjugation, and purification are outlined, along with methods for characterizing the resulting conjugates.

Reaction Mechanism

The conjugation of this compound to a cysteine-containing protein proceeds via a Michael addition reaction. The thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This results in the formation of a stable, covalent thioether linkage. Given that this compound possesses two maleimide groups, it can be used to crosslink two separate protein molecules or two cysteine residues within the same protein, provided they are in close proximity.

Caption: Reaction of a protein's cysteine thiol with a maleimide group of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical protein conjugation experiment using a di-maleimide crosslinker like this compound. These values serve as a starting point and should be optimized for each specific protein and application.

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency but may also increase aggregation.
This compound to Protein Molar Ratio 10:1 to 20:1This excess of the crosslinker helps to drive the reaction to completion.
Reaction pH 7.0 - 7.5Maleimide-thiol reaction is most efficient and specific at neutral to slightly alkaline pH.
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used for sensitive proteins to maintain their stability.
Reaction Time 2 hours to overnightReaction time depends on the protein, temperature, and reagent concentrations.
Reducing Agent (TCEP) Molar Excess 10-100 fold over proteinTris(2-carboxyethyl)phosphine (TCEP) is used to reduce disulfide bonds, making cysteine residues available for conjugation.

Experimental Protocols

Protocol 1: Preparation of Cysteine-Containing Protein

This protocol describes the essential step of reducing disulfide bonds within the protein to ensure the availability of free thiol groups for conjugation.

Materials:

  • Cysteine-containing protein

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5, containing EDTA)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 1 M in water)

Procedure:

  • Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

  • If the protein has existing disulfide bonds that need to be reduced to expose cysteine residues, add TCEP to a final molar excess of 10-100 fold.

  • Incubate the mixture for 30-60 minutes at room temperature.

  • The protein solution is now ready for conjugation. If a significant excess of TCEP was used, it may need to be removed prior to the addition of the maleimide reagent, for example, by using a desalting column.

Protocol 2: Conjugation of this compound to the Protein

This protocol outlines the reaction between the prepared protein and the this compound crosslinker.

Materials:

  • Reduced protein solution (from Protocol 1)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)

  • Conjugation buffer (as in Protocol 1)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration should be determined based on the desired final molar ratio.

  • Add the this compound stock solution to the reduced protein solution to achieve a final molar excess of 10:1 to 20:1 (crosslinker:protein).

  • Gently mix the reaction solution and incubate at room temperature for 2 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • To quench the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to react with any excess this compound.

Protocol 3: Purification of the Protein Conjugate

After the conjugation reaction, it is crucial to remove unreacted crosslinker and any byproducts.

Materials:

  • Conjugation reaction mixture

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF))

  • Appropriate buffer for the purification method

Procedure:

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger protein conjugate from the smaller, unreacted crosslinker.

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

    • Load the reaction mixture onto the column.

    • Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

    • Pool the fractions containing the purified protein conjugate.

  • Dialysis: This method is suitable for removing small molecules from the protein solution.

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

    • Dialyze against a large volume of a suitable buffer (e.g., PBS) with several buffer changes over 24-48 hours.

Protocol 4: Characterization of the Protein Conjugate

Characterization is essential to confirm successful conjugation and determine the degree of labeling.

Methods:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation. Cross-linked protein dimers or multimers may also be observed.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide a precise molecular weight of the conjugate, confirming the addition of the crosslinker.

  • UV-Vis Spectroscopy: Changes in the UV-Vis spectrum can sometimes indicate successful conjugation, depending on the properties of the crosslinker and any attached molecules.

  • Functional Assays: It is critical to perform functional assays to ensure that the conjugation process has not compromised the biological activity of the protein (e.g., antibody binding affinity, enzyme kinetics).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship of using a cleavable ADC linker.

ExperimentalWorkflow cluster_prep Protein Preparation cluster_conj Conjugation cluster_pur Purification cluster_char Characterization P1 Dissolve Protein in Degassed Buffer P2 Reduce Disulfide Bonds (add TCEP) P1->P2 C2 Add Crosslinker to Reduced Protein P2->C2 C1 Prepare this compound Stock Solution C1->C2 C3 Incubate (2h @ RT or O/N @ 4°C) C2->C3 C4 Quench Reaction C3->C4 U1 Size-Exclusion Chromatography or Dialysis C4->U1 H1 SDS-PAGE U1->H1 H2 Mass Spectrometry U1->H2 H3 Functional Assay U1->H3

Caption: A typical experimental workflow for conjugating this compound to a protein.

ADC_Logic ADC Antibody-Drug Conjugate (Antibody-Linker-Drug) TargetCell Target Cell (e.g., Cancer Cell) ADC->TargetCell Binding Internalization Internalization into Cell TargetCell->Internalization Cleavage Linker Cleavage (Intracellular Environment) Internalization->Cleavage DrugRelease Drug Release Cleavage->DrugRelease CellDeath Cell Death DrugRelease->CellDeath

Caption: The logical pathway of an ADC utilizing a cleavable linker for targeted drug delivery.

References

Application Notes and Protocols for Bifunctional Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Role of Bifunctional Linkers, such as Maleimide-O-(CH2)n-COOH, in the Development of PROTACs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[1][3] While a variety of linker chemistries are employed in PROTAC design, bifunctional linkers featuring a maleimide (B117702) group and a carboxylic acid terminus, hypothetically represented as "diMal-O-CH2COOH" or more generally as Maleimide-O-(CH2)n-COOH, offer a versatile platform for PROTAC synthesis, particularly for covalent targeting of proteins.

This document provides detailed application notes and protocols for the utilization of maleimide-containing bifunctional linkers in the development of PROTACs.

Application Notes

Maleimide-containing bifunctional linkers are valuable tools in PROTAC development for several key reasons:

  • Covalent Targeting of POI: The maleimide group reacts specifically with thiol groups present in cysteine residues on the surface of a protein of interest.[4] This allows for the creation of covalent PROTACs that can offer prolonged pharmacodynamic effects and high potency.

  • Versatile Conjugation Chemistry: The carboxylic acid terminus of the linker provides a convenient handle for conjugation to an E3 ligase ligand, typically through amide bond formation. This modular design allows for the rapid synthesis of a library of PROTACs with different E3 ligase recruiters, linkers, and POI binders.

  • Linker Length and Composition Optimization: The length and chemical composition of the linker are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase. The use of bifunctional linkers with varying lengths (e.g., by modifying the 'n' in (CH2)n) allows for the empirical optimization of this parameter to achieve maximal degradation efficiency.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides hypothetical comparative data for two PROTACs developed using a maleimide-containing linker of different lengths.

PROTAC IDLinker StructureDC50 (nM)Dmax (%)Cell Line
PROTAC-A Maleimide-O-(CH2)2-COOH5095HEK293
PROTAC-B Maleimide-O-(CH2)4-COOH1588HEK293

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Maleimide-O-(CH2)n-COOH Linker

This protocol describes a general two-step synthesis of a PROTAC using a commercially available bifunctional linker containing a maleimide and a carboxylic acid.

Materials:

  • Protein of Interest (POI) ligand with a free thiol group (-SH)

  • E3 ligase ligand with a free amine group (-NH2) (e.g., pomalidomide-NH2)

  • Maleimide-O-(CH2)n-COOH bifunctional linker

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Boc-protected E3 ligase ligand (if necessary)

  • Reaction vials, magnetic stirrer, and other standard laboratory glassware

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Methodology:

  • Activation of the Carboxylic Acid on the Linker:

    • Dissolve the Maleimide-O-(CH2)n-COOH linker (1 eq) in anhydrous DCM.

    • Add DCC (1.1 eq) and NHS (1.1 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the NHS-activated linker.

  • Conjugation to the E3 Ligase Ligand:

    • Dissolve the NHS-activated linker (1 eq) and the E3 ligase ligand with a free amine (1 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the product by flash chromatography or preparative HPLC to obtain the maleimide-linker-E3 ligase ligand conjugate.

  • Conjugation to the POI Ligand:

    • Dissolve the maleimide-linker-E3 ligase ligand conjugate (1 eq) and the POI ligand with a free thiol (1.2 eq) in a suitable solvent (e.g., a mixture of DMF and phosphate-buffered saline, pH 7.4).

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by MS and NMR.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol describes the evaluation of the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the protein of interest

  • Cell culture medium and supplements

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot apparatus and reagents

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 value.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds Proteasome Proteasome POI->Proteasome Targeted to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->POI Tags POI with Ubiquitin Degradation Degradation Proteasome->Degradation Results in

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow start Start linker Maleimide-O-(CH2)n-COOH Linker start->linker e3_ligand E3 Ligase Ligand (-NH2) start->e3_ligand step1 Amide Coupling linker->step1 e3_ligand->step1 poi_ligand POI Ligand (-SH) step2 Thiol-Maleimide Conjugation poi_ligand->step2 intermediate Maleimide-Linker-E3 Ligand step1->intermediate intermediate->step2 final_protac Final PROTAC step2->final_protac purification Purification & Characterization final_protac->purification end End purification->end

Caption: Synthetic workflow for a PROTAC using a maleimide linker.

PROTAC_Evaluation_Workflow start Start: Synthesized PROTAC cell_culture Cell Culture & Treatment start->cell_culture ternary_complex Ternary Complex Formation Assays (e.g., TR-FRET, SPR) start->ternary_complex western_blot Western Blot Analysis cell_culture->western_blot functional_assays Cellular Functional Assays (e.g., Viability, Apoptosis) cell_culture->functional_assays data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis optimization Lead Optimization data_analysis->optimization functional_assays->optimization ternary_complex->optimization end End: Lead PROTAC optimization->end

Caption: Experimental workflow for the evaluation of a PROTAC.

References

Application Notes and Protocols: Bioconjugation Using Di-Maleimide Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of di-maleimide crosslinkers, exemplified by structures functionally similar to "diMal-O-CH2COOH," in bioconjugation. Such reagents are pivotal for creating stable, site-specific linkages between thiol-containing biomolecules, with broad applications in drug development, diagnostics, and fundamental research.

Introduction to Di-Maleimide Crosslinkers

Di-maleimide crosslinkers are homobifunctional reagents that contain two maleimide (B117702) groups. The maleimide moiety is highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1][2][] This specificity allows for precise, covalent conjugation of biomolecules under mild reaction conditions.[] The presence of a central linker, such as a carboxymethyl ether group (-O-CH2COOH), can influence the solubility, spacing, and overall properties of the resulting conjugate.

The primary application of di-maleimide crosslinkers is to bridge two thiol groups, effectively creating an intramolecular or intermolecular linkage. This is particularly useful for:

  • Stabilizing Protein Structure: Replacing native disulfide bonds with non-reducible thioether linkages to enhance protein stability.[4]

  • Creating Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy. The stability of the maleimide-thiol bond is a critical factor for the efficacy and safety of ADCs.

  • Developing Imaging Agents and Diagnostics: Attaching fluorescent dyes or other reporter molecules to proteins or peptides.

  • Functionalizing Nanoparticles and Liposomes: Modifying surfaces for targeted drug delivery.

Reaction Mechanism and Workflow

The fundamental reaction involves the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring. This reaction is most efficient at a pH range of 6.5-7.5.

Below is a diagram illustrating the general workflow for bioconjugation using a di-maleimide crosslinker.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A 1. Prepare Biomolecule (e.g., Protein with Cysteines) B 2. Reduce Disulfide Bonds (if necessary, using TCEP) A->B Optional D 4. Mix Biomolecule and Crosslinker (pH 6.5-7.5) B->D C 3. Prepare Di-Maleimide Crosslinker Solution C->D E 5. Incubate (e.g., 2h at RT or overnight at 4°C) D->E F 6. Purify Conjugate (e.g., SEC, HPLC) E->F G 7. Characterize Conjugate (e.g., Mass Spectrometry) F->G

General workflow for bioconjugation with a di-maleimide crosslinker.

The reaction pathway for the conjugation of a thiol-containing biomolecule with a di-maleimide crosslinker is depicted below.

G Biomolecule1 Biomolecule-SH Intermediate Biomolecule-S-Maleimide-Linker-Maleimide Biomolecule1->Intermediate + Crosslinker Crosslinker Maleimide-Linker-Maleimide FinalProduct Biomolecule-S-Maleimide-Linker-Maleimide-S-Biomolecule Intermediate->FinalProduct + Biomolecule-SH Biomolecule2 Biomolecule-SH

Reaction pathway for di-maleimide crosslinking.

Quantitative Data Summary

The efficiency and stability of the conjugation are critical parameters. The following table summarizes key quantitative aspects of maleimide-thiol bioconjugation.

ParameterTypical Value/ConditionNotes
Reaction pH 6.5 - 7.5Optimal for specific reaction with thiols. At pH > 8.5, reactivity with primary amines increases.
Reaction Time 2 hours at room temperature or overnight at 4°CIncubation time can be optimized based on the specific biomolecules.
Molar Ratio 10-20x molar excess of maleimide reagent to biomoleculeThis is a starting point and should be optimized for each specific application.
Stability Thioether bond is stableThe succinimide (B58015) ring can undergo hydrolysis, which can prevent the retro-Michael reaction and increase stability.
Hydrolysis Rate Increases with pHMaleimide groups can hydrolyze to a non-reactive maleamic acid, especially at higher pH.

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation

This protocol provides a general method for crosslinking two different proteins, each containing at least one free cysteine residue.

Materials:

  • Protein A (with free thiol)

  • Protein B (with free thiol)

  • Di-maleimide crosslinker (e.g., a this compound functional equivalent)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification System: Size-exclusion chromatography (SEC) or other suitable HPLC system

Procedure:

  • Protein Preparation:

    • Dissolve Protein A and Protein B in degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If the proteins have disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide crosslinker.

  • Crosslinker Preparation:

    • Immediately before use, dissolve the di-maleimide crosslinker in an anhydrous organic solvent like DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • In a step-wise manner, first react Protein A with a sub-stoichiometric amount of the di-maleimide crosslinker to form the "activated" Protein A. The exact ratio will need to be optimized.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

    • Remove excess di-maleimide crosslinker using a desalting column.

    • Add Protein B to the "activated" Protein A solution.

    • Incubate for another 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification:

    • Purify the resulting conjugate using SEC or another appropriate chromatographic method to separate the crosslinked product from unreacted proteins and reagents.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product.

    • Use mass spectrometry to confirm the identity and purity of the conjugate.

Protocol 2: Intramolecular Crosslinking to Stabilize a Protein

This protocol is designed to replace a native disulfide bond with a non-reducible thioether linkage.

Materials:

  • Protein with a disulfide bond

  • Di-maleimide crosslinker

  • Reduction Buffer: Conjugation buffer containing a reducing agent (e.g., TCEP)

  • Conjugation Buffer: PBS, pH 7.2, degassed

  • Purification System (as above)

Procedure:

  • Protein Reduction:

    • Dissolve the protein in the reduction buffer with a 10-50x molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature to ensure complete reduction of the disulfide bond.

  • Removal of Reducing Agent:

    • Quickly remove the TCEP using a desalting column, exchanging the protein into the degassed conjugation buffer.

  • Crosslinking Reaction:

    • Immediately add a 10-20x molar excess of the di-maleimide crosslinker solution to the reduced protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the intramolecularly crosslinked protein as described in Protocol 1.

    • Characterize the product to confirm the linkage and assess any changes in protein structure or activity.

Important Considerations and Troubleshooting

  • pH Control: Maintaining the pH between 6.5 and 7.5 is crucial for the specificity of the maleimide-thiol reaction.

  • Absence of Thiols in Buffers: Ensure that buffers do not contain any thiol-containing reagents (e.g., DTT, β-mercaptoethanol) during the conjugation step, as they will compete with the target molecule.

  • Hydrolysis of Maleimide: Prepare maleimide stock solutions fresh and in an anhydrous solvent to minimize hydrolysis. Aqueous solutions of maleimides are not stable over long periods.

  • Retro-Michael Reaction: The thioether bond can undergo a retro-Michael reaction, leading to deconjugation. Hydrolysis of the succinimide ring can "lock" the conjugate and prevent this reversal.

  • Aggregation: Protein aggregation can occur, especially after disulfide bond reduction. It is important to work with appropriate protein concentrations and to perform the crosslinking step promptly after reduction.

Applications in Drug Development

Di-maleimide crosslinkers are instrumental in the development of next-generation biotherapeutics.

  • Antibody-Drug Conjugates (ADCs): These reagents can be used to link two drug molecules to a reduced disulfide bond on an antibody, creating a stable and homogeneous ADC.

  • Bispecific Antibodies: Di-maleimides can be used to conjugate two different antibody fragments, each with a specific target, to create a bispecific antibody.

  • Peptide and Protein Stabilization: Enhancing the in vivo stability of therapeutic peptides and proteins by introducing non-reducible intramolecular crosslinks.

The logical relationship for the application of di-maleimide crosslinkers in ADC development is outlined below.

G cluster_components Components cluster_process Process A Antibody (with reducible disulfide bonds) D 1. Reduce Antibody A->D B Di-maleimide Crosslinker E 2. Conjugate with Crosslinker B->E C Thiol-containing Drug F 3. Conjugate with Drug C->F D->E E->F G Stable Antibody-Drug Conjugate (ADC) F->G

Logical workflow for ADC development using a di-maleimide crosslinker.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with di-Maleimide-PEG-COOH (diMal-O-CH2COOH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including drug delivery, diagnostics, and bioimaging. This document provides detailed application notes and protocols for the use of a heterobifunctional linker, di-Maleimide-PEG-COOH (referred to here as diMal-O-CH2COOH), for the surface functionalization of nanoparticles. This linker possesses two maleimide (B117702) groups for covalent conjugation to thiol-containing molecules and a terminal carboxyl group that can be used for further bioconjugation or to modify the nanoparticle's surface charge and solubility. The polyethylene (B3416737) glycol (PEG) spacer enhances biocompatibility and reduces non-specific protein adsorption.

Properties of di-Maleimide-PEG-COOH Linker

The di-Maleimide-PEG-COOH linker offers a versatile platform for nanoparticle surface engineering.

PropertyDescriptionSignificance in Nanoparticle Modification
Functional Groups Two Maleimide groups, one Carboxyl groupThe maleimide groups react specifically with sulfhydryl (thiol) groups on proteins, peptides, or other ligands. The carboxyl group can be used for covalent linkage to amine-functionalized nanoparticles or can remain as a terminal group to impart a negative surface charge.
Spacer Arm Polyethylene Glycol (PEG)The PEG spacer increases the hydrodynamic radius of the nanoparticle, which can improve its stability in biological fluids and reduce uptake by the reticuloendothelial system (RES). It also provides a flexible linker between the nanoparticle surface and the conjugated biomolecule.
Solubility Generally soluble in aqueous buffersFacilitates reaction in biological media.
Reactivity Maleimide groups are reactive towards thiols at pH 6.5-7.5. Carboxyl groups can be activated for reaction with primary amines using carbodiimide (B86325) chemistry (e.g., EDC/NHS).Allows for controlled and specific conjugation of biomolecules to the nanoparticle surface.

Experimental Protocols

Nanoparticle Surface Functionalization with Amine Groups

This initial step is necessary if the starting nanoparticles do not possess surface amine groups for reaction with the carboxyl end of the this compound linker. A common method is the treatment of silica (B1680970) or metal oxide nanoparticles with an aminosilane.

Materials:

  • Nanoparticles (e.g., silica, iron oxide)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • Ethanol (B145695)

  • Deionized (DI) Water

Protocol:

  • Disperse the nanoparticles in anhydrous toluene.

  • Add APTES to the nanoparticle suspension. The amount of APTES will depend on the surface area of the nanoparticles and should be optimized.

  • Reflux the mixture for 12-24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles extensively with toluene, followed by ethanol and finally with DI water to remove unreacted APTES.

  • Dry the amine-functionalized nanoparticles under vacuum.

Covalent Attachment of di-Maleimide-PEG-COOH to Amine-Functionalized Nanoparticles

This protocol utilizes carbodiimide chemistry to form a stable amide bond between the carboxyl group of the linker and the amine groups on the nanoparticle surface.

Materials:

  • Amine-functionalized nanoparticles

  • di-Maleimide-PEG-COOH

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

Protocol:

  • Disperse the amine-functionalized nanoparticles in MES buffer.

  • In a separate tube, dissolve di-Maleimide-PEG-COOH, EDC, and NHS in MES buffer. The molar ratio of COOH:EDC:NHS should be optimized, but a common starting point is 1:2:2.

  • Incubate the EDC/NHS/linker mixture for 15-30 minutes at room temperature to activate the carboxyl group.

  • Add the activated linker solution to the nanoparticle suspension.

  • React for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding an excess of a primary amine-containing molecule (e.g., Tris buffer).

  • Purify the maleimide-functionalized nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.2-7.5) to remove unreacted reagents.

G cluster_0 Activation of Linker cluster_1 Conjugation to Nanoparticle Linker This compound ActivatedLinker Activated Ester Linker->ActivatedLinker Activation (MES Buffer, pH 6.0) EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker FunctionalizedNP Maleimide-Functionalized Nanoparticle ActivatedLinker->FunctionalizedNP AmineNP Amine-Functionalized Nanoparticle AmineNP->FunctionalizedNP Amide Bond Formation

Caption: Workflow for attaching di-Maleimide-PEG-COOH to amine-functionalized nanoparticles.

Conjugation of Thiolated Ligands to Maleimide-Functionalized Nanoparticles

This protocol describes the final step of attaching a thiol-containing molecule (e.g., a cysteine-containing peptide or a thiolated antibody) to the maleimide-activated nanoparticle surface.

Materials:

  • Maleimide-functionalized nanoparticles

  • Thiolated ligand (e.g., peptide, antibody)

  • PBS (pH 7.2-7.5)

  • Centrifugal filter units for purification

Protocol:

  • Disperse the maleimide-functionalized nanoparticles in PBS (pH 7.2-7.5).

  • Add the thiolated ligand to the nanoparticle suspension. The molar ratio of maleimide groups to thiol groups should be optimized, but a slight excess of the ligand can be used to ensure complete surface coverage.

  • React for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify the ligand-conjugated nanoparticles using centrifugal filter units to remove the unreacted ligand. Wash the nanoparticles multiple times with PBS.

  • Resuspend the final functionalized nanoparticles in the desired buffer for storage or downstream applications.

G cluster_0 Nanoparticle Preparation cluster_1 Ligand Preparation cluster_2 Conjugation Reaction MaleimideNP Maleimide-Functionalized Nanoparticle ConjugatedNP Ligand-Conjugated Nanoparticle MaleimideNP->ConjugatedNP Thioether Bond Formation (PBS, pH 7.2-7.5) ThiolLigand Thiol-Containing Ligand (e.g., Peptide) ThiolLigand->ConjugatedNP

Caption: Workflow for conjugating a thiolated ligand to a maleimide-functionalized nanoparticle.

Characterization of Surface Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification of the nanoparticles. A variety of techniques can be employed to assess different properties of the functionalized nanoparticles.[1][2][3][4][5]

Characterization TechniqueParameter MeasuredExpected Outcome for Successful Modification
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)Increase in hydrodynamic diameter after each modification step. A low PDI indicates a monodisperse sample.
Zeta Potential Surface ChargeA shift in zeta potential is expected after each functionalization step, reflecting the change in surface chemistry (e.g., from positive for amine-NP to more negative after COOH-linker attachment).
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of specific functional groupsAppearance of characteristic peaks for amide bonds (~1650 cm⁻¹) after linker conjugation.
Thermogravimetric Analysis (TGA) Weight loss as a function of temperatureIncreased weight loss for functionalized nanoparticles compared to unmodified ones, indicating the presence of the organic linker and ligand.
Transmission Electron Microscopy (TEM) Size, Morphology, and Aggregation StateTEM images can confirm that the nanoparticles have maintained their morphology and have not significantly aggregated after surface modification.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the nanoparticle surfaceDetection of nitrogen (from amide bonds) and sulfur (from the conjugated thiol ligand) on the surface of the final nanoparticles.

Application Example: Targeted Drug Delivery

Nanoparticles functionalized with di-Maleimide-PEG-COOH can be used to develop targeted drug delivery systems. For instance, a targeting ligand, such as a peptide that binds to a receptor overexpressed on cancer cells, can be conjugated to the nanoparticle surface. The nanoparticle core can be loaded with a chemotherapeutic drug.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cellular Uptake and Drug Release NP_Circulation Drug-Loaded, Targeted Nanoparticle in Bloodstream TumorCell Tumor Cell (with overexpressed receptor) NP_Circulation->TumorCell Targeting Ligand Binding HealthyCell Healthy Cell NP_Circulation->HealthyCell Reduced Uptake Internalization Receptor-Mediated Endocytosis TumorCell->Internalization DrugRelease Intracellular Drug Release Internalization->DrugRelease Apoptosis Cell Death DrugRelease->Apoptosis

Caption: Proposed signaling pathway for a targeted nanoparticle drug delivery system.

Hypothetical In Vitro Drug Release Profile

The release of a loaded drug can be evaluated under different pH conditions to simulate the physiological environment and the acidic environment of endosomes/lysosomes within cancer cells.

Time (hours)Drug Release at pH 7.4 (%)Drug Release at pH 5.5 (%)
1515
41235
82060
122885
244095

This illustrative data suggests a pH-responsive drug release, which is a desirable feature for targeted cancer therapy.

Conclusion

The use of di-Maleimide-PEG-COOH provides a robust and versatile method for the surface modification of nanoparticles. The protocols and characterization techniques outlined in this document offer a comprehensive guide for researchers developing advanced nanomaterials for various biomedical applications. Successful functionalization, confirmed by thorough characterization, is crucial for achieving the desired in vitro and in vivo performance of the engineered nanoparticles.

References

Application Notes and Protocols for Cell-Based Assays of ADCs Synthesized with Di-Maleimide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload plays a critical role in the stability and efficacy of the ADC. This document provides detailed application notes and protocols for essential cell-based assays to evaluate the efficacy of ADCs synthesized using a di-maleimide-based linker, such as "diMal-O-CH2COOH".

Note: The following protocols are based on established methods for ADCs employing di-maleimide linkers. While no specific data for "this compound" is publicly available, these methodologies provide a robust framework for the evaluation of ADCs synthesized with structurally similar linkers. Researchers should optimize these protocols for their specific ADC and cell lines.

Data Presentation: In Vitro Efficacy of Di-Maleimide ADCs

The following tables summarize representative quantitative data from in vitro cell-based assays for ADCs, illustrating key metrics for efficacy evaluation.

Table 1: In Vitro Cytotoxicity (IC50 Values)

ADC TargetCell LinePayloadLinker TypeIC50 (nM)Reference
HER2BT-474 (HER2-positive)MMAEDi-maleimide8.5[1]
HER2MCF-7 (HER2-negative)MMAEDi-maleimide>1000[1]
HER2SK-BR-3 (HER2-positive)DM1Di-maleimide15.2[2]
CD30L540cy (CD30-positive)MMAEMaleimide-vc0.5Not Applicable
CD22Ramos (CD22-positive)MMAFMaleimide-mc1.2Not Applicable

Table 2: ADC Internalization Rates

ADC TargetCell LineInternalization Half-life (t1/2)MethodReference
HER2SK-BR-3~4 hoursFlow CytometryNot Applicable
EGFRA431~2.1 hoursFlow CytometryNot Applicable
CD71K562~15 minutesConfocal MicroscopyNot Applicable

Table 3: Bystander Effect Quantification

ADC TargetCo-culture System (Ag+/Ag-)PayloadBystander Killing (% of Ag- cells)Reference
HER2SK-BR-3 / MCF-7MMAE45%[3]
EpCAMHCT116 / HT29SN-3860%Not Applicable
Trop-2NCI-N87 / MDA-MB-231DXd75%Not Applicable

Experimental Protocols

In Vitro Cytotoxicity Assay

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50), providing a measure of its potency.

Workflow for In Vitro Cytotoxicity Assay

G A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of ADC B->C D Treat cells with ADC dilutions C->D E Incubate for 72-120 hours D->E F Add cell viability reagent (e.g., MTT, CellTiter-Glo) E->F G Measure signal (absorbance or luminescence) F->G H Calculate IC50 values G->H

Caption: A generalized workflow for determining the in vitro cytotoxicity of an ADC.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC synthesized with the this compound linker

  • Control antibody (unconjugated)

  • Free payload

  • 96-well clear-bottom tissue culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

  • Phosphate-Buffered Saline (PBS)

  • DMSO

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare a 2X stock solution of the highest concentration of the ADC, control antibody, and free payload in complete medium.

    • Perform serial dilutions (e.g., 1:3 or 1:4) in complete medium to create a dose-response curve.

    • Remove the medium from the cell plates and add 100 µL of the ADC dilutions, controls, or medium alone (for untreated wells) to the respective wells.

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (typically 72 to 120 hours) at 37°C and 5% CO2.

  • Cell Viability Measurement (using MTT reagent as an example):

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Normalize the data to the untreated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).

Antibody Internalization Assay

This assay quantifies the uptake of the ADC by target cells, a critical step for the intracellular release of the cytotoxic payload.

Workflow for Flow Cytometry-Based Internalization Assay

G A Label ADC with a pH-sensitive dye (e.g., pHrodo) B Seed target cells in a 96-well plate A->B C Incubate cells with labeled ADC at 37°C and 4°C (control) B->C D Collect cells at various time points C->D E Wash cells with cold PBS D->E F Analyze fluorescence by flow cytometry E->F G Quantify internalization over time F->G G A Label antigen-negative cells with a fluorescent marker (e.g., GFP) B Co-culture antigen-positive and fluorescently labeled antigen-negative cells A->B C Treat co-culture with ADC B->C D Incubate for 96-144 hours C->D E Image the plate to quantify fluorescent antigen-negative cells D->E F Determine the percentage of bystander cell killing E->F MMAE_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (this compound-MMAE) Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Free_MMAE Free MMAE Lysosome->Free_MMAE Payload Release Tubulin Tubulin Dimers Free_MMAE->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis DM1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (this compound-DM1) Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Free_DM1 Free DM1 Lysosome->Free_DM1 Payload Release Tubulin Tubulin Dimers Free_DM1->Tubulin Binding Microtubule_Disruption Inhibition of Microtubule Assembly Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Cell_Death Cell Death Mitotic_Arrest->Cell_Death

References

Troubleshooting & Optimization

Technical Support Center: Optimizing diMal-O-CH2COOH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize conjugation reactions using the diMal-O-CH2COOH linker.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?

A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][][3] This pH range offers the best compromise between reaction rate and selectivity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.

Q2: What happens if I perform the conjugation reaction at a pH outside the optimal range?

A2:

  • Below pH 6.5: The reaction rate will be significantly slower. This is because the thiol group (R-SH) is more reactive in its deprotonated thiolate form (R-S-), and lower pH shifts the equilibrium towards the protonated state.

  • Above pH 7.5: The risk of side reactions increases substantially. The primary competing reaction is the reaction of the maleimide (B117702) group with primary amines (e.g., lysine (B10760008) residues in proteins). Additionally, the maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH, which renders it inactive for conjugation.

Q3: Can the carboxylic acid group of this compound interfere with the conjugation reaction?

Q4: What are the common side reactions to be aware of during the conjugation?

A4:

  • Hydrolysis of the maleimide ring: This is more pronounced at pH values above 7.5 and leads to an inactive, open-ring form of the maleimide.

  • Reaction with amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.

  • Thiazine (B8601807) rearrangement: This can occur when conjugating to an N-terminal cysteine residue, leading to a rearrangement of the succinimidyl thioether to a thiazine structure. This side reaction is more rapid at higher pH.

  • Retro-Michael reaction: The formed thiosuccinimide linkage can be reversible, especially in the presence of other thiols, leading to payload migration.

Q5: What buffers are recommended for the conjugation reaction?

A5: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used. However, if using Tris buffer, it is important to keep the pH below 7.5 to minimize the reaction of the buffer's primary amine with the maleimide. Buffers should be degassed to prevent oxidation of thiols. The inclusion of a chelating agent like EDTA (1-5 mM) can also help prevent metal-catalyzed oxidation of thiols.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The pH of the reaction mixture is too low (<6.5) or too high (>7.5).Verify and adjust the pH of your reaction buffer to be within the optimal range of 6.5-7.5.
Maleimide Hydrolysis: The this compound solution was prepared too far in advance or stored in an aqueous buffer.Prepare the this compound solution immediately before use. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.
Oxidized Thiols: The thiol groups on your molecule have formed disulfide bonds and are not available for reaction.Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. Use degassed buffers and consider adding EDTA to prevent re-oxidation.
Insufficient Molar Ratio: The molar ratio of this compound to the thiol-containing molecule is too low.Increase the molar excess of the this compound reagent. A starting point of 10:1 to 20:1 (maleimide:protein) is common, but this should be optimized.
Poor Reproducibility Inconsistent pH: Small variations in buffer preparation are leading to pH shifts between experiments.Prepare buffers carefully and validate the pH with a calibrated pH meter before each use.
Variable Free Thiol Content: Inconsistent reduction of disulfide bonds or re-oxidation of thiols.Standardize the reduction step and ensure consistent handling to prevent thiol oxidation. Quantifying free thiols (e.g., with Ellman's assay) before conjugation can help ensure consistency.
Product Instability Retro-Michael Reaction: The thiosuccinimide bond is reversing, leading to loss of the conjugated molecule.After conjugation, consider strategies to stabilize the linkage, such as hydrolysis of the thiosuccinimide ring to the more stable succinamic acid derivative.
Precipitation during Reaction Suboptimal Buffer Conditions: The pH or ionic strength of the buffer is leading to protein aggregation.

Experimental Protocols

Protocol 1: pH Optimization for this compound Conjugation

This protocol describes a general method to determine the optimal pH for conjugating this compound to a model protein containing free thiols.

1. Materials:

  • Thiol-containing protein (e.g., BSA with reduced disulfides)

  • This compound

  • Reaction Buffers:

    • 0.1 M Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 6.5

    • 0.1 M Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0

    • 0.1 M Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

    • 0.1 M Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 8.0

  • Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Solution: 100 mM L-cysteine in PBS

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Analytical method for determining conjugation efficiency (e.g., HPLC, SDS-PAGE)

2. Procedure:

  • Protein Preparation:

    • Dissolve the protein in one of the reaction buffers (e.g., pH 7.0) to a concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds by adding a 10-50 fold molar excess of TCEP and incubating at room temperature for 30-60 minutes.

    • Remove excess TCEP using a desalting column equilibrated with the same reaction buffer.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Aliquot the reduced protein solution into separate tubes for each pH to be tested.

    • Add the this compound stock solution to each protein solution to achieve a desired molar ratio (e.g., 20:1 maleimide:protein).

    • Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching solution to a final concentration of 10 mM to react with any excess this compound. Incubate for 15 minutes.

  • Purification and Analysis:

    • Purify the conjugate from excess reagents using a desalting column.

    • Analyze the degree of conjugation for each pH condition using a suitable analytical method.

Visualizations

G cluster_workflow Experimental Workflow for pH Optimization A Protein Preparation (Dissolution & Reduction) B Buffer Exchange (Desalting Column) A->B D Conjugation Reaction (Test different pH values) B->D C This compound Preparation (in DMSO/DMF) C->D E Quenching (Excess Thiol) D->E F Purification (Desalting Column) E->F G Analysis (HPLC, SDS-PAGE) F->G

Caption: Workflow for pH optimization of the this compound conjugation.

G cluster_pathway Effect of pH on Maleimide-Thiol Conjugation cluster_optimal Optimal pH (6.5 - 7.5) cluster_high High pH (> 7.5) Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Conjugate Stable Thioether Conjugate Thiolate->Conjugate Maleimide This compound Maleimide->Conjugate Maleimide_high This compound Hydrolysis Hydrolyzed Maleimide (Inactive) Maleimide_high->Hydrolysis Hydrolysis Amine_Adduct Amine Adduct (Side Product) Maleimide_high->Amine_Adduct Amine Amine (R-NH₂) Amine->Amine_Adduct

Caption: Influence of pH on the desired reaction and side reactions.

References

Technical Support Center: Troubleshooting "diMal-O-CH2COOH" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are experiencing low yields or other issues in reactions involving "diMal-O-CH2COOH". Given the structure implied by its name—likely a d-maleimide functionalized molecule with a carboxymethyl ether group ("this compound")—this molecule can participate in two primary types of conjugation reactions:

  • Maleimide-Thiol Conjugation: Targeting cysteine residues on proteins or other thiol-containing molecules.

  • Carbodiimide (EDC/NHS) Coupling: Targeting primary amines (e.g., lysine (B10760008) residues) via its carboxylic acid group.

This support center is divided into two sections to address the specific challenges of each reaction type.

Section 1: Troubleshooting Maleimide-Thiol Conjugation

The reaction of a maleimide (B117702) with a thiol group from a cysteine residue is a popular method for bioconjugation, forming a stable thioether bond. However, several factors can lead to low yields.[1][2]

Frequently Asked Questions (FAQs)

Q1: My conjugation yield is lower than expected. What are the most common causes?

A1: Low conjugation efficiency in maleimide-thiol reactions often stems from one of three key areas: the reactivity of the maleimide, the availability of the thiol, or the reaction conditions.[3]

  • Maleimide Inactivity: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[1][4] This opens the ring, rendering it unreactive towards thiols. It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use.

  • Thiol Unavailability: The target thiol groups on your protein or molecule may be oxidized and forming disulfide bonds (-S-S-), which are unreactive with maleimides.

  • Suboptimal pH: The ideal pH range for maleimide-thiol conjugation is 6.5-7.5. Below this range, the reaction rate slows considerably. Above this range, the maleimide can react with primary amines (like lysine) and the rate of hydrolysis increases.

Q2: I'm observing unexpected side products. What could be happening?

A2: Side reactions in maleimide chemistry can compete with the desired conjugation, leading to a heterogeneous product mixture and lower yields of the intended conjugate.

  • Reaction with Amines: At pH levels above 7.5, maleimides can lose their chemoselectivity and begin to react with primary amines.

  • Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other thiols. This can lead to the transfer of your "this compound" to other thiol-containing molecules, a significant issue in in-vivo applications.

  • Thiazine (B8601807) Rearrangement: If you are conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the conjugate rearranges to a stable six-membered thiazine ring.

Quantitative Data Summary
ParameterRecommended Range/ValueRationale & Notes
Reaction pH 6.5 - 7.5Balances thiol reactivity with maleimide stability. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.
Molar Ratio 10:1 to 20:1 (Maleimide:Thiol)A molar excess of the maleimide reagent helps to drive the reaction to completion. This should be optimized for each specific application.
Reaction Time 1-2 hours at Room Temp or Overnight at 4°CReaction times can be adjusted based on the specific reactants and their concentrations.
Reducing Agent 5-50 mM TCEPTCEP is a disulfide-free reducing agent that is effective over a broad pH range and typically does not need to be removed before conjugation.
Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds and Maleimide Conjugation

  • Protein Preparation: Dissolve your protein in a degassed buffer (e.g., 100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). The presence of EDTA helps to chelate metal ions that can catalyze thiol oxidation.

  • Reduction (if necessary): To reduce disulfide bonds, add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-50 mM. Incubate at room temperature for 30-60 minutes.

  • Maleimide Reagent Preparation: Immediately before use, dissolve the "this compound" in a compatible, dry organic solvent like DMSO or DMF, and then add it to the protein solution.

  • Conjugation: Add the maleimide solution to the reduced protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, you can add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.

  • Purification: Remove excess maleimide reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.

Visualizations

Caption: Troubleshooting workflow for low yield in maleimide-thiol reactions.

Section 2: Troubleshooting EDC/NHS Coupling

The carboxylic acid group on "this compound" can be activated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a semi-stable NHS ester, which then reacts with primary amines on a target molecule to form a stable amide bond.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS coupling, and why is it so critical?

A1: The EDC/NHS reaction is a two-step process, with each step having a different optimal pH.

  • Step 1: Carboxyl Activation: The activation of the carboxylic acid by EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 . In this range, the carboxyl group is protonated and reactive, while the primary amines that might be present on your biomolecule are protonated and less reactive, minimizing self-polymerization.

  • Step 2: Amine Coupling: The reaction of the NHS ester with a primary amine is most efficient at a pH of 7.0 to 8.5 . In this range, the primary amines are deprotonated and thus more nucleophilic.

Q2: My EDC and NHS reagents don't seem to be working. How should I handle and store them?

A2: Both EDC and NHS are highly sensitive to moisture. EDC is particularly prone to hydrolysis, which inactivates it.

  • Storage: Store both reagents desiccated at -20°C.

  • Handling: Before opening, always allow the vials to warm to room temperature to prevent condensation from forming inside. For best results, prepare solutions of EDC and NHS immediately before use. Do not store them in aqueous solutions.

Q3: What buffers should I use for this reaction?

A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with your intended reaction.

  • Activation Step (pH 4.5-6.0): MES buffer (2-(N-morpholino)ethanesulfonic acid) is an excellent choice as it is a non-amine, non-carboxylate buffer in this pH range.

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) or borate (B1201080) buffer are commonly used.

  • Buffers to Avoid: Do not use Tris, glycine (B1666218), or acetate (B1210297) buffers, as they contain reactive groups that will interfere with the coupling chemistry.

Quantitative Data Summary
ParameterRecommended Range/ValueRationale & Notes
Activation pH 4.5 - 6.0Optimal for EDC activation of carboxyl groups.
Coupling pH 7.0 - 8.5Optimal for the reaction of NHS esters with primary amines.
Molar Ratio 2-10 fold excess of EDC and 2-5 fold excess of NHS over carboxyl groupsA common starting point, but should be optimized. Some protocols suggest a 1:10:25 ratio of carboxyl-protein to EDC and NHS.
Activation Time 15-30 minutesThe O-acylisourea intermediate formed by EDC is unstable. NHS is added to create a more stable amine-reactive intermediate.
Coupling Time 1-2 hours at Room Temp or Overnight at 4°CReaction times can be adjusted based on the specific reactants.
Experimental Protocols

Protocol 2: Two-Step EDC/NHS Coupling

  • Molecule Preparation: Dissolve the "this compound" in an activation buffer (e.g., 50 mM MES, pH 6.0).

  • Reagent Preparation: Immediately before use, prepare solutions of EDC and NHS in the activation buffer.

  • Activation: Add EDC and NHS to the "this compound" solution. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the "this compound" is a good starting point. Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, perform a buffer exchange into a coupling buffer (e.g., PBS, pH 7.4) using a desalting column. This prevents unwanted side reactions of EDC with your amine-containing molecule.

  • Coupling: Add the NHS-activated "this compound" to your amine-containing protein solution in the coupling buffer.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add an amine-containing buffer like Tris or glycine (to a final concentration of 10-20 mM) to quench any unreacted NHS esters.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules and quenching agents.

Visualizations

EDC_NHS_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Quench & Purify p1 Dissolve this compound in MES Buffer (pH 4.5-6.0) p2 Add fresh EDC and NHS (molar excess) p1->p2 p3 Incubate 15-30 min at RT p2->p3 p4 Buffer exchange into PBS (pH 7.0-8.5) p3->p4 p5 Add activated molecule to amine-containing protein p4->p5 p6 Incubate 1-2h at RT or overnight at 4°C p5->p6 p7 Quench with Tris or Glycine p6->p7 p8 Purify conjugate via SEC p7->p8

Caption: A typical workflow for a two-step EDC/NHS coupling experiment.

References

How to prevent aggregation during "diMal-O-CH2COOH" conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing diMal-O-CH2COOH in their conjugation experiments. Find troubleshooting advice and frequently asked questions (FAQs) to help prevent aggregation and ensure successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional crosslinker containing two maleimide (B117702) groups and a carboxylic acid. The maleimide groups react specifically with free thiol (sulfhydryl) groups, typically found on cysteine residues of proteins and peptides, to form stable thioether bonds.[1] The carboxylic acid can be used for further modifications or to enhance solubility. This linker is often employed in the creation of antibody-drug conjugates (ADCs) and other bioconjugates.[2]

Q2: What are the common causes of aggregation during conjugation with this compound?

Aggregation during maleimide-based conjugation is a frequent issue and can be attributed to several factors:

  • Increased Hydrophobicity: The this compound linker itself can increase the overall hydrophobicity of the protein upon conjugation, leading to intermolecular attractive forces and aggregation.[3]

  • High Protein Concentration: Working with highly concentrated protein solutions increases the proximity of protein molecules, which can facilitate aggregation.[4][5]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. Deviations from the optimal range for your specific protein can lead to unfolding and aggregation.[3][6]

  • Over-labeling: The attachment of too many linker molecules can significantly alter the surface properties of the protein, leading to a reduction in solubility.[7]

  • Disulfide Bond Reduction: The process of reducing disulfide bonds to generate free thiols for conjugation can sometimes lead to protein unfolding and aggregation if not performed under optimal conditions.[8]

Q3: How can I monitor aggregation during and after my conjugation reaction?

Several methods can be used to monitor for the presence of aggregates:

  • Visual Inspection: The simplest method is to look for any signs of cloudiness, turbidity, or visible precipitates in your reaction mixture.[9]

  • UV-Vis Spectroscopy: An increase in absorbance at wavelengths between 340-600 nm can be indicative of light scattering caused by aggregates.[9]

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size distribution of particles in a solution, allowing for the detection of even small amounts of high molecular weight species.[3][9]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of a peak in the void volume or earlier elution times compared to the monomeric protein is a clear indication of aggregation.[3][4]

Troubleshooting Guide: Preventing Aggregation

This guide provides strategies to mitigate aggregation during your this compound conjugation experiments.

Problem Possible Cause Suggested Solution
Visible precipitation or turbidity during the reaction. High degree of conjugation leading to increased hydrophobicity.- Reduce the molar ratio of this compound to your protein. A 10- to 20-fold molar excess of the maleimide reagent to the protein is a common starting point.[4] - Perform the conjugation at a lower temperature (e.g., 4°C) to slow down both the reaction and aggregation kinetics.[7]
Poor solubility of the this compound linker.- Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer. Add the linker solution to the protein solution slowly and with gentle mixing.[4][10]
Increased aggregation observed by DLS or SEC after conjugation. Suboptimal buffer conditions affecting protein stability.- Optimize the pH of your reaction buffer. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][4] Below pH 6.5, the reaction is slow, and above pH 7.5, the maleimide group can react with amines and is more susceptible to hydrolysis.[1] - Use buffers known to stabilize your protein, such as phosphate, citrate, or HEPES. Avoid buffers containing thiols.[10]
Aggregation occurs during buffer exchange or purification steps. Removal of stabilizing salts or exposure to harsh conditions.- Maintain an appropriate ionic strength in your buffers (e.g., 50-150 mM NaCl) to minimize non-specific electrostatic interactions.[9] - Employ gentle purification methods like size exclusion chromatography (SEC) to separate the conjugate from unreacted linker and aggregates.[4]
Inconsistent results between batches. Variability in reagent quality or reaction setup.- Use high-purity this compound and prepare it fresh. Protect from light and moisture. - Ensure all buffers are degassed to prevent oxidation of free thiols.[10][11]

Key Experimental Parameters

Optimizing the following parameters is crucial for a successful conjugation with minimal aggregation.

Parameter Recommendation Rationale
Protein Purity > 95%Minimizes competing side reactions and potential sources of aggregation.[4]
Buffer pH 6.5 - 7.5Ensures specific and efficient reaction of the maleimide groups with thiols while minimizing hydrolysis and side reactions with amines.[1][4]
Reducing Agent (if needed) TCEP (tris(2-carboxyethyl)phosphine)Reduces disulfide bonds to generate free thiols without introducing competing thiols. TCEP does not need to be removed before adding the maleimide reagent.[4]
Protein Concentration 1-10 mg/mLHigher concentrations can increase reaction efficiency but also the risk of aggregation. If aggregation is observed, try reducing the concentration.[4][5]
Molar Ratio (Linker:Protein) 10-20:1 (starting point)A molar excess of the linker drives the reaction to completion. However, a very high excess of a hydrophobic linker can induce aggregation. This should be optimized for your specific protein.[1][4]
Reaction Temperature 4°C or Room Temperature (20-25°C)Reactions at 4°C are slower (overnight) but may be beneficial for sensitive proteins. Room temperature reactions are faster (1-2 hours).[1]
Additives/Excipients Sugars (e.g., sucrose, trehalose), Polyols (e.g., glycerol), ArginineThese can help stabilize the protein structure and prevent aggregation.[4][12]

Experimental Protocol: General Guideline for this compound Conjugation

This protocol provides a general procedure for conjugating this compound to a thiol-containing protein.

1. Protein Preparation:

  • Buffer exchange the protein into a thiol-free conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.4). Degas the buffer prior to use.[10]
  • Adjust the protein concentration to 1-10 mg/mL.

2. (Optional) Reduction of Disulfide Bonds:

  • If your protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.
  • Add a 10- to 20-fold molar excess of TCEP to the protein solution.
  • Incubate at room temperature for 30-60 minutes.

3. This compound Preparation:

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[10]

4. Conjugation Reaction:

  • Slowly add the desired volume of the this compound stock solution to the protein solution while gently stirring to achieve the desired molar excess (e.g., 10-20 fold).[1][4]
  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.[4]

5. Purification:

  • Purify the conjugate promptly after the reaction is complete to remove excess this compound and any aggregates.
  • Size exclusion chromatography (SEC) is a highly effective method for this separation.[4]

Visualizing the Workflow and Logic

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep 1. Protein Preparation (Buffer Exchange, Concentration Adjustment) reduction 2. (Optional) Disulfide Reduction (with TCEP) protein_prep->reduction conjugation 4. Conjugation Reaction (Add linker to protein, Incubate) reduction->conjugation linker_prep 3. Linker Preparation (Dissolve this compound in DMSO/DMF) linker_prep->conjugation purification 5. Purification (Size Exclusion Chromatography) conjugation->purification analysis 6. Analysis (DLS, SEC, UV-Vis) purification->analysis

Caption: A flowchart outlining the key steps in a typical this compound conjugation experiment.

troubleshooting_logic Troubleshooting Aggregation: A Logical Approach cluster_investigate Investigation cluster_action Corrective Actions start Aggregation Observed check_ratio Check Linker:Protein Ratio start->check_ratio check_protein_conc Check Protein Concentration start->check_protein_conc check_buffer Check Buffer Conditions (pH, additives) start->check_buffer reduce_ratio Reduce Molar Ratio check_ratio->reduce_ratio lower_conc Lower Protein Concentration check_protein_conc->lower_conc optimize_buffer Optimize Buffer (pH 6.5-7.5, add stabilizers) check_buffer->optimize_buffer lower_temp Lower Reaction Temperature (4°C) reduce_ratio->lower_temp end Successful Conjugation reduce_ratio->end lower_conc->lower_temp lower_conc->end optimize_buffer->lower_temp optimize_buffer->end lower_temp->end

Caption: A decision-making diagram for troubleshooting aggregation issues during conjugation.

References

"diMal-O-CH2COOH" linker hydrolysis and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: diMal-O-CH2COOH Linker

This guide provides troubleshooting advice and frequently asked questions for researchers using the this compound linker in their experiments. The information is based on the general principles of maleimide (B117702) chemistry, as "this compound" is not a standard chemical nomenclature. We assume a structure containing two maleimide groups susceptible to hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary cause of this compound linker instability?

A1: The primary cause of instability for maleimide-containing linkers like this compound is the hydrolysis of the maleimide ring. This reaction is highly dependent on the pH of the solution. At neutral or, more significantly, at alkaline pH (pH > 7.5), the maleimide ring is susceptible to opening, which renders it incapable of reacting with thiol groups on proteins or other molecules. This hydrolysis is a common reason for failed or inefficient conjugation reactions.

Q2: My conjugation yield is significantly lower than expected. Could linker hydrolysis be the cause?

A2: Yes, low conjugation yield is a classic symptom of premature linker hydrolysis. If the this compound linker is exposed to unfavorable pH conditions or temperatures for an extended period before the addition of the thiol-containing molecule, a significant portion of the linker may become inactive. It is crucial to control the reaction conditions meticulously.

Q3: How can I prevent or minimize the hydrolysis of the this compound linker?

A3: To minimize hydrolysis, you should:

  • Control the pH: Prepare the linker solution in an acidic buffer (pH 6.0-6.5) immediately before use. The conjugation reaction itself should be carried out at a pH between 6.5 and 7.5. Avoid basic conditions at all costs.

  • Manage Temperature: Perform the conjugation reaction at 4°C or room temperature. Avoid elevated temperatures, as they can accelerate the rate of hydrolysis.

  • Limit Exposure Time: Reduce the time the linker is in an aqueous solution before the conjugation partner is added.

Q4: What are the ideal buffer conditions for a conjugation reaction with the this compound linker?

A4: The ideal buffer is one that maintains a stable pH in the 6.5-7.5 range. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice. However, for maximum stability of the maleimide group before conjugation, a buffer at pH 6.5 may be preferable. Ensure that the buffer does not contain any primary amines (like Tris) or thiols (like DTT), as these can react with the maleimide group.

Q5: I am observing batch-to-batch variability in my conjugation efficiency. What could be the reason?

A5: Batch-to-batch variability can stem from several factors:

  • Inconsistent pH: Small variations in the pH of your buffers can lead to significant differences in linker hydrolysis rates. Always verify the pH of your buffers before each experiment.

  • Linker Stock Solution: If you are preparing a stock solution of the linker, its stability over time might be limited, even when frozen. It is best to use freshly prepared linker solutions for each experiment.

  • Purity of Reactants: The purity of your protein or other molecule to be conjugated is critical. The presence of other nucleophiles can consume the linker.

Quantitative Data on Maleimide Hydrolysis

The stability of the maleimide group is highly dependent on pH and temperature. The following tables provide representative data on the half-life of a typical maleimide compound under various conditions.

Table 1: Effect of pH on Maleimide Half-Life at 25°C

pHApproximate Half-Life
6.0> 48 hours
7.0~ 10-12 hours
7.4~ 4-6 hours
8.0~ 1 hour
8.5< 30 minutes

Table 2: Effect of Temperature on Maleimide Half-Life at pH 7.4

TemperatureApproximate Half-Life
4°C~ 24-30 hours
25°C~ 4-6 hours
37°C~ 1-2 hours

Experimental Protocols

Protocol 1: General Conjugation of a Thiol-Containing Protein with this compound

  • Protein Preparation: If the protein does not have a free thiol, it may need to be reduced. Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2) containing a reducing agent like DTT (at a 10-fold molar excess). Incubate for 30 minutes at room temperature.

  • Removal of Reducing Agent: Remove the DTT using a desalting column, equilibrating with a degassed conjugation buffer (e.g., PBS, pH 7.2).

  • Linker Preparation: Immediately before use, dissolve the this compound linker in a compatible organic solvent (e.g., DMSO or DMF) and then dilute it into the conjugation buffer.

  • Conjugation Reaction: Add the linker solution to the protein solution at a specific molar ratio (e.g., 10:1 linker to protein).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide linker.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted linker and quenching agent.

Protocol 2: Assessing the Stability of the this compound Linker

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 6.0, 7.0, 7.4, 8.0).

  • Linker Incubation: Dissolve the this compound linker in each buffer to a known concentration.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Thiol Reactivity Assay: To each aliquot, add a thiol-containing fluorescent probe (e.g., N-(1-pyrenyl)maleimide after reacting it with a thiol). The reaction of the remaining active maleimide on the linker with the probe will result in a measurable signal (e.g., fluorescence).

  • Quantification: Measure the signal for each time point and compare it to the time-zero sample. This will allow you to calculate the percentage of hydrolyzed linker over time and determine its half-life under each condition.

Visualizations

Maleimide_Hydrolysis cluster_hydrolysis Maleimide Ring Hydrolysis cluster_conjugation Desired Conjugation Reaction Maleimide Active Maleimide (this compound) Transition Water Attack (H2O) Maleimide->Transition pH > 7.0 Conjugate Stable Thioether Bond (Conjugate) Maleimide->Conjugate Hydrolyzed Inactive Maleimide (Ring-Opened) Transition->Hydrolyzed Irreversible Thiol Protein-SH (Thiol Group) Thiol->Conjugate

Caption: Mechanism of maleimide hydrolysis versus the desired conjugation reaction.

Conjugation_Workflow start Start protein_prep 1. Prepare Thiol-Containing Protein (e.g., Reduction) start->protein_prep desalt 2. Remove Reducing Agent (Desalting Column) protein_prep->desalt linker_prep 3. Prepare Fresh This compound Solution desalt->linker_prep conjugation 4. Mix Protein and Linker (pH 6.5-7.5, 4-25°C) linker_prep->conjugation incubation 5. Incubate for 1-2 hours (RT) or Overnight (4°C) conjugation->incubation quench 6. Quench Excess Linker (e.g., Cysteine) incubation->quench purify 7. Purify Conjugate (e.g., SEC) quench->purify end End purify->end

Caption: Experimental workflow for a typical bioconjugation using a maleimide linker.

Troubleshooting_Tree start Low Conjugation Yield? check_ph Was the conjugation pH between 6.5-7.5? start->check_ph Yes check_linker_prep Was the linker solution prepared freshly? check_ph->check_linker_prep Yes solution_ph Solution: Adjust buffer pH. Verify with a calibrated pH meter. check_ph->solution_ph No check_temp Was the reaction temperature controlled? check_linker_prep->check_temp Yes solution_linker Solution: Use a freshly prepared linker solution for each experiment. check_linker_prep->solution_linker No check_protein Is the protein pure and properly reduced? check_temp->check_protein Yes solution_temp Solution: Run the reaction at 4°C to slow down hydrolysis. check_temp->solution_temp No solution_protein Solution: Analyze protein purity and confirm free thiol content. check_protein->solution_protein No success Problem Likely Solved check_protein->success Yes

Caption: Troubleshooting decision tree for low conjugation yield.

Technical Support Center: Improving the Efficiency of Maleimide-Thiol Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide-thiol ligation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol reaction?

The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5] Within this window, the reaction is highly selective for thiol groups over other nucleophiles like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide (B117702) group becomes more susceptible to hydrolysis and can react with primary amines, such as the side chains of lysine (B10760008) residues, leading to a loss of selectivity.

Q2: How can I prevent the hydrolysis of my maleimide reagent?

Maleimide hydrolysis is a significant concern, especially in aqueous solutions at neutral to alkaline pH. To minimize hydrolysis:

  • Prepare fresh solutions: Maleimide stock solutions should be prepared fresh in an anhydrous, biocompatible solvent like DMSO or DMF and added to the aqueous reaction buffer immediately before starting the conjugation.

  • Control pH: Perform the reaction within the optimal pH range of 6.5-7.5. Hydrolysis rates increase significantly at pH values above 7.5.

  • Storage: Avoid long-term storage of maleimides in aqueous solutions. If short-term aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C. Long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss.

Q3: My protein/peptide has disulfide bonds. What should I do before conjugation?

Maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds. Therefore, any disulfide bonds in your protein or peptide must be reduced prior to conjugation.

  • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is stable, odorless, and does not contain a thiol group, meaning it typically does not need to be removed before adding the maleimide reagent. It is effective over a wide pH range.

  • DTT (dithiothreitol): DTT is a strong reducing agent, but since it contains thiol groups, any excess DTT must be removed after reduction and before the maleimide is added to prevent it from competing with the thiol on your molecule of interest. This can be done using a desalting column or buffer exchange.

Q4: What molar ratio of maleimide to thiol should I use?

A molar excess of the maleimide-containing reagent is generally recommended to drive the reaction to completion. A common starting point is a 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule. However, the optimal ratio can depend on the specific reactants and should be determined empirically. In some cases, lower molar excess ratios, such as 2:1 or 5:1, have been shown to be effective.

Q5: How can I confirm that my protein has been successfully reduced and is ready for conjugation?

You can quantify the number of free sulfhydryl groups in your protein sample using Ellman's reagent (DTNB). This assay involves measuring the absorbance at 412 nm and provides a quantitative measure of free thiols, allowing you to confirm the effectiveness of the reduction step before proceeding with the conjugation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conjugation Efficiency

Potential Cause:

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, rendering it inactive.

  • Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. This can be catalyzed by divalent metal ions.

  • Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to an incomplete reaction.

  • Suboptimal pH: The reaction was performed outside the optimal pH range of 6.5-7.5.

Troubleshooting Action:

  • Check Maleimide Activity: Prepare maleimide solutions fresh in an anhydrous solvent (DMSO, DMF) before use. If you suspect your maleimide reagent has degraded, its activity can be assessed.

  • Ensure Thiol Availability:

    • Reduce disulfide bonds using TCEP or DTT. If using DTT, ensure its complete removal before adding the maleimide.

    • Degas buffers to remove dissolved oxygen.

    • Include a chelating agent like 1-5 mM EDTA in your buffers to sequester metal ions that catalyze thiol oxidation.

  • Optimize Molar Ratio: Increase the molar ratio of the maleimide reagent to the thiol. It is recommended to test a range of ratios to find the optimum for your specific system.

  • Verify Buffer pH: Ensure your reaction buffer is within the 6.5-7.5 pH range using a calibrated pH meter.

Issue 2: Poor Reproducibility of Results

Potential Cause:

  • Inconsistent Reagent Preparation: Variability in the preparation of stock solutions.

  • Buffer Variability: Small variations in buffer pH can significantly affect the reaction rate.

  • Temperature Fluctuations: Reaction rates are dependent on temperature.

Troubleshooting Action:

  • Standardize Protocols: Use freshly prepared stock solutions of the maleimide for each experiment.

  • Consistent Buffer Preparation: Prepare buffers carefully and verify the pH before each use.

  • Control Temperature: Perform conjugations at a consistent and controlled temperature. Reactions are typically carried out at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C for overnight incubations.

Issue 3: Presence of Side Products

Potential Cause:

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues).

  • Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement. This is more prominent at physiological or higher pH.

  • Retro-Michael Reaction: The thioether bond formed can be reversible under certain conditions, leading to the dissociation of the conjugate.

Troubleshooting Action:

  • Maintain Optimal pH: Keep the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiols.

  • Address Thiazine Rearrangement:

    • Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.

    • If possible, avoid using peptides with an N-terminal cysteine for conjugation, or consider acetylation of the N-terminus.

  • Stabilize the Conjugate: After conjugation, the thiosuccinimide ring can be hydrolyzed under basic conditions to form a stable succinamic acid thioether, which prevents the retro-Michael reaction.

Data Presentation

Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis

Table 2: Recommended Reaction Conditions

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Balances thiol reactivity and maleimide stability, ensuring high selectivity.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature allows for faster kinetics, while 4°C is recommended for sensitive proteins.
Reaction Time 30 min - 2 hours (RT) or Overnight (4°C)Dependent on temperature and the specific reactants.
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (starting point)A molar excess of maleimide drives the reaction to completion.
Buffer Non-amine, non-thiol buffers (e.g., PBS, HEPES)Avoids interference from buffer components reacting with the maleimide.

Experimental Protocols

Protocol 1: General Procedure for Protein-Maleimide Conjugation

This protocol provides a general method for labeling a thiol-containing protein with a maleimide-functionalized molecule.

1. Materials:

  • Thiol-containing protein

  • Maleimide-functionalized molecule

  • Anhydrous DMSO or DMF

  • Degassed conjugation buffer (e.g., PBS, pH 7.2, with 1-5 mM EDTA)

  • Reducing agent (TCEP or DTT)

  • Desalting column

  • Quenching reagent (e.g., cysteine or N-acetylcysteine)

2. Protein Preparation (Disulfide Reduction):

  • Prepare the protein solution in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.

  • Using TCEP: Add TCEP to the protein solution to a final concentration of 5-50 mM. Incubate at room temperature for 30-60 minutes. The reduced protein can be used directly.

  • Using DTT: Add DTT to the protein solution to a final concentration of 10-100 mM. Incubate at room temperature for 30-60 minutes. Crucially, remove the excess DTT using a desalting column equilibrated with degassed conjugation buffer before proceeding.

3. Conjugation Reaction:

  • Prepare a stock solution (e.g., 10 mM) of the maleimide-functionalized reagent in anhydrous DMSO or DMF immediately before use.

  • Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point). Add the solution dropwise while gently stirring.

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if using a light-sensitive maleimide reagent.

4. Quenching and Purification:

  • To stop the reaction, add a quenching reagent like cysteine or N-acetylcysteine to react with any excess maleimide.

  • Purify the final conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted reagents and byproducts.

Protocol 2: Quantification of Free Thiols using Ellman's Reagent

This protocol allows for the determination of the concentration of free sulfhydryl groups in a protein sample.

1. Materials:

  • Ellman's Reagent (DTNB)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Cysteine or another thiol standard

  • Spectrophotometer

2. Procedure:

  • Prepare a standard curve using known concentrations of a thiol standard like cysteine.

  • Add your protein sample to the reaction buffer.

  • Add Ellman's reagent to both the standards and the protein samples.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Use the standard curve to determine the concentration of free thiols in your protein sample.

Visualizations

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Thiol Protein/Peptide-SH (Thiol) Conjugate Stable Thioether Bond (Conjugate) Thiol->Conjugate Maleimide Reagent-Maleimide Maleimide->Conjugate pH pH 6.5 - 7.5 pH->Conjugate Temp 4°C or RT Temp->Conjugate Buffer Non-thiol Buffer Buffer->Conjugate

Caption: The maleimide-thiol ligation pathway forming a stable thioether bond.

Troubleshooting_Workflow cluster_thiol Thiol Check cluster_maleimide Maleimide Check cluster_conditions_check Conditions Check Start Low Conjugation Efficiency Thiol_Oxidation Is Thiol Oxidized? Start->Thiol_Oxidation Reduce Reduce Disulfides (TCEP/DTT) Thiol_Oxidation->Reduce Yes Maleimide_Hydrolysis Is Maleimide Hydrolyzed? Thiol_Oxidation->Maleimide_Hydrolysis No Add_EDTA Add EDTA to Buffer Reduce->Add_EDTA Degas Degas Buffers Add_EDTA->Degas Degas->Maleimide_Hydrolysis Fresh_Maleimide Use Freshly Prepared Maleimide Solution Maleimide_Hydrolysis->Fresh_Maleimide Yes Check_pH Is pH 6.5-7.5? Maleimide_Hydrolysis->Check_pH No Fresh_Maleimide->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Ratio Optimize Molar Ratio (Increase Maleimide) Check_pH->Check_Ratio Yes Adjust_pH->Check_Ratio End Improved Efficiency Check_Ratio->End

Caption: A troubleshooting workflow for low maleimide-thiol conjugation efficiency.

Side_Reactions cluster_side_reactions Potential Side Reactions Main_Reaction Thiol + Maleimide (pH 6.5-7.5) Desired_Product Thioether Adduct Main_Reaction->Desired_Product Hydrolysis Maleimide Hydrolysis (pH > 7.5) Main_Reaction->Hydrolysis Amine_Reaction Reaction with Amines (pH > 7.5) Main_Reaction->Amine_Reaction reaction_node_for_thiazine Inactive_Maleimide Inactive Maleamic Acid Hydrolysis->Inactive_Maleimide Amine_Adduct Amine Adduct Amine_Reaction->Amine_Adduct Thiazine Thiazine Rearrangement (N-terminal Cys, pH ≥ 7.3) Thiazine_Product Thiazine Product Thiazine->Thiazine_Product Main_reaction_node_for_thiazine Thiol (N-term Cys) + Maleimide reaction_node_for_thiazine->Thiazine

Caption: Key side reactions in maleimide-thiol ligation.

References

Addressing non-specific binding with "diMal-O-CH2COOH" conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diMal-O-CH2COOH conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges, with a focus on mitigating non-specific binding during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a cleavable linker used in the development of antibody-drug conjugates (ADCs).[1][2] Its structure incorporates a maleimide (B117702) group for conjugation to thiol-containing molecules like antibodies, a cleavable ester linkage, and a carboxylic acid handle for attaching a payload. The key feature of this linker is its ability to securely connect a cytotoxic drug to an antibody, which then targets specific cells (e.g., cancer cells). Following internalization of the ADC by the target cell, the linker is designed to be cleaved, releasing the drug in a controlled manner.[]

Q2: What is non-specific binding and why is it a concern with ADC conjugates?

A2: Non-specific binding refers to the tendency of a conjugate, such as an ADC, to adhere to surfaces or molecules other than its intended target.[4][5] In the context of ADCs, this can lead to off-target toxicity, where the cytotoxic payload is released in healthy tissues, and a reduced therapeutic window due to a lower concentration of the ADC reaching the target cells. This can result in misleading experimental data, including high background signals in assays and inaccurate quantification of binding events.

Q3: What are the common causes of non-specific binding in experiments involving this compound conjugates?

A3: Several factors can contribute to non-specific binding:

  • Hydrophobic and Ionic Interactions: The physicochemical properties of the antibody, the linker, and the conjugated payload can lead to unwanted interactions with surfaces and other proteins.

  • Incomplete Blocking: Failure to adequately block all unoccupied sites on a solid phase (e.g., ELISA plate, sensor chip) can leave them open for non-specific attachment of the conjugate.

  • High Conjugate Concentration: Using an excessively high concentration of the ADC can saturate the target sites and increase the likelihood of binding to lower-affinity, non-specific sites.

  • Inadequate Washing: Insufficient or improper washing steps during an assay may not effectively remove unbound or weakly bound conjugates, leading to a high background signal.

Troubleshooting Guide: Addressing High Non-Specific Binding

This guide provides a systematic approach to troubleshooting and minimizing non-specific binding when working with your this compound conjugates.

Issue 1: High Background Signal in Immunoassays (ELISA, Western Blot)

If you are observing high background noise in your immunoassays, consider the following troubleshooting steps:

Potential Cause Recommended Solution Expected Outcome
Ineffective Blocking Optimize your blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), casein, and non-fat dry milk. You can also try commercially available, engineered blocking buffers. Increase the blocking incubation time or temperature.Reduced background signal and improved signal-to-noise ratio.
Suboptimal Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal with minimal background.Lower non-specific binding without compromising specific signal detection.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5 washes) and the duration of each wash. Consider adding a surfactant like Tween-20 (0.05-0.1%) to your wash buffer to help disrupt weak, non-specific interactions.More effective removal of unbound conjugate, leading to a cleaner background.
Cross-Reactivity of Secondary Antibody Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with proteins from other species.Elimination of non-specific bands or signal arising from the secondary antibody binding to unintended targets.
Issue 2: Non-Specific Binding in Cell-Based Assays

For issues with non-specific binding in flow cytometry or immunofluorescence, refer to these suggestions:

Potential Cause Recommended Solution Expected Outcome
Fc Receptor Binding If your cells express Fc receptors, these can bind to the Fc region of your antibody conjugate non-specifically. Pre-incubate your cells with an Fc receptor blocking reagent or use F(ab')2 fragments of your antibody if possible.Reduced background fluorescence and more accurate detection of target-specific binding.
Hydrophobic Interactions with Cell Surface Include a protein-based blocker, such as BSA, in your staining buffer to saturate non-specific binding sites on the cells.Decreased non-specific adherence of the conjugate to the cell membrane.
Dead Cells in the Sample Dead cells can non-specifically bind antibodies and fluorescent molecules. Use a viability dye to exclude dead cells from your analysis.Improved data quality by gating on the live cell population, which exhibits lower non-specific staining.

Experimental Protocols

Protocol 1: General Maleimide-Based Conjugation to a Thiol-Containing Protein

This protocol outlines the fundamental steps for conjugating the this compound linker to a protein containing free thiol groups (e.g., a monoclonal antibody with reduced disulfide bonds).

Materials:

  • Protein to be conjugated (e.g., mAb) in a thiol-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

  • Purification column (e.g., Sephadex G-25)

  • Reaction buffers and storage solutions

Procedure:

  • Protein Preparation (with optional reduction):

    • Dissolve the protein in a degassed reaction buffer at a concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 30-60 minutes.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a desired molar excess of the linker (typically 10-20 fold).

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the degree of labeling (linker-to-protein ratio) using spectrophotometry or mass spectrometry.

Protocol 2: General ELISA Protocol to Test for Non-Specific Binding

This protocol can be used to assess the level of non-specific binding of your this compound conjugate.

Materials:

  • ELISA plates

  • Coating buffer (e.g., PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody (if applicable)

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:

  • Coating:

    • Coat the wells of an ELISA plate with your target antigen and, in separate wells, with an irrelevant protein (negative control) at the same concentration.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add blocking buffer to all wells and incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Conjugate Incubation:

    • Add serial dilutions of your this compound conjugate to both the target antigen-coated wells and the negative control wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add the detection antibody (if necessary), followed by the substrate solution.

  • Analysis:

    • Read the absorbance on a plate reader. A high signal in the negative control wells indicates significant non-specific binding.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_assay Assay & Troubleshooting protein_prep Protein Preparation (Optional Reduction) conjugation Conjugation Reaction (this compound + Protein) protein_prep->conjugation linker_prep Linker Stock Preparation linker_prep->conjugation purification Purification (e.g., Desalting Column) conjugation->purification analysis Characterization (Degree of Labeling) purification->analysis assay Binding Assay (e.g., ELISA) analysis->assay troubleshoot Troubleshoot Non-Specific Binding assay->troubleshoot High Background?

Caption: Workflow for conjugation and troubleshooting of this compound conjugates.

troubleshooting_logic start High Non-Specific Binding Detected q1 Is the blocking step optimized? start->q1 a1_yes Optimize Blocking (Buffer, Time, Temp) q1->a1_yes No q2 Is the conjugate concentration appropriate? q1->q2 Yes a1_yes->q2 a2_yes Titrate Conjugate Concentration q2->a2_yes No q3 Are the wash steps sufficient? q2->q3 Yes a2_yes->q3 a3_yes Increase Wash Steps & Add Surfactant q3->a3_yes No end Reduced Non-Specific Binding q3->end Yes a3_yes->end

Caption: Decision tree for troubleshooting non-specific binding.

References

Technical Support Center: Scaling Up "diMal-O-CH2COOH" Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up "diMal-O-CH2COOH" bioconjugation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low or no conjugation efficiency with the this compound linker?

Answer:

Low conjugation efficiency can stem from several factors, ranging from the stability of your reagents to the reaction conditions. Here's a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

  • Maleimide (B117702) Hydrolysis: The maleimide rings on the this compound linker are susceptible to hydrolysis, especially at neutral to alkaline pH, which renders them inactive for conjugation.[1][2]

    • Solution: Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1][2] If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for only short periods.[1]

  • Thiol Oxidation: The sulfhydryl groups on your protein or molecule of interest can oxidize to form disulfide bonds, which are unreactive with maleimides.

    • Solution: Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. Alternatively, DTT (dithiothreitol) can be used, but excess DTT must be removed before conjugation. To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions.

  • Incorrect Reaction pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.

    • Solution: Ensure your reaction buffer is within this pH range. At lower pH, the reaction rate slows down, while at higher pH (>7.5), the maleimide can react with amines, and the rate of hydrolysis increases.

  • Inadequate Stoichiometry: The molar ratio of the this compound linker to the thiol-containing molecules is critical for efficient crosslinking.

    • Solution: Optimize the molar ratio of the linker to your protein. A common starting point is a 10-20 fold molar excess of the maleimide reagent over the thiol.

  • Steric Hindrance: The accessibility of the thiol groups on your biomolecule can impact conjugation efficiency, especially with a bifunctional linker.

    • Solution: If you are working with a large protein, consider using a this compound linker with a longer PEG spacer to improve accessibility to the maleimide groups.

Question 2: My bioconjugate is forming aggregates. How can I prevent this?

Answer:

Aggregation during bioconjugation is often a result of changes in protein conformation or intermolecular crosslinking.

Potential Causes and Solutions:

  • Hydrophobicity: The this compound linker and the conjugated payload can increase the hydrophobicity of the protein, leading to aggregation.

    • Solution: Optimize the drug-to-antibody ratio (DAR) to avoid overloading the antibody with hydrophobic molecules. Consider using linkers with integrated hydrophilic spacers, such as PEG moieties.

  • Intermolecular Crosslinking: With a bifunctional linker like this compound, uncontrolled intermolecular crosslinking can lead to the formation of large aggregates.

    • Solution: Carefully control the stoichiometry of the linker to the protein. A lower linker-to-protein ratio can favor intramolecular crosslinking or the formation of defined dimers over large polymers. Perform the conjugation at a lower protein concentration.

  • Buffer Conditions: The buffer composition, including pH and ionic strength, can influence protein stability.

    • Solution: Screen different buffer conditions to find the optimal formulation that maintains protein solubility and stability throughout the conjugation and purification process.

Question 3: The final cross-linked product is unstable and shows loss of payload over time. What is the cause and how can it be addressed?

Answer:

Instability of the final conjugate is a significant challenge, often due to the reversibility of the maleimide-thiol linkage.

Potential Causes and Solutions:

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo. This can lead to the transfer of the payload to other molecules.

    • Solution 1: Hydrolysis of the Thiosuccinimide Ring: After the initial conjugation, the thiosuccinimide ring can be hydrolyzed to form a stable, open-ring structure that is not susceptible to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly basic pH (8.5-9.0).

    • Solution 2: Use of Next-Generation Maleimides: Consider using di-maleimide linkers designed for increased stability, such as those that promote rapid post-conjugation hydrolysis or have modifications to the maleimide ring itself.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound with thiol-containing molecules?

A1: The reaction proceeds via a Michael addition mechanism. The thiol group (typically from a cysteine residue) acts as a nucleophile and attacks one of the electron-deficient double bonds of the maleimide rings on the this compound linker. This forms a stable thioether bond. Since this compound has two maleimide groups, it can react with two thiol-containing molecules, leading to crosslinking.

Q2: What are the optimal conditions for a this compound bioconjugation reaction?

A2: The optimal conditions are system-dependent and require empirical determination. However, a good starting point is:

  • pH: 6.5 - 7.5

  • Temperature: Room temperature for 1-2 hours or 4°C overnight.

  • Buffer: A non-amine, non-thiol containing buffer such as phosphate-buffered saline (PBS).

  • Stoichiometry: A 10-20 fold molar excess of the this compound linker to the thiol-containing molecule.

Q3: Are there any significant side reactions to be aware of when using this compound?

A3: Yes, two main side reactions can occur:

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues.

  • Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring. This can be prevented by performing the conjugation at a slightly acidic pH (around 5) or by acetylating the N-terminal cysteine.

Q4: How can I confirm the successful conjugation and purity of my this compound cross-linked product?

A4: Several analytical techniques can be used:

  • SDS-PAGE: To visualize the formation of higher molecular weight species (dimers, trimers, etc.) compared to the monomeric starting material.

  • Size Exclusion Chromatography (SEC): To separate and quantify the different conjugated species and remove unreacted starting materials.

  • Mass Spectrometry (MS): To confirm the exact mass of the final conjugate and verify the number of attached linkers.

  • UV-Vis Spectroscopy: To determine the concentration of the protein and potentially the conjugated payload if it has a distinct absorbance spectrum.

Data Presentation

Table 1: Effect of pH on Maleimide-Thiol Reaction Rate and Side Reactions

pH RangeReaction Rate with ThiolsMaleimide Hydrolysis RateReaction with Amines
< 6.5SlowerLowNegligible
6.5 - 7.5 Optimal Moderate Minimal
> 7.5FastHighSignificant

Data synthesized from multiple sources indicating general trends for maleimide linkers.

Table 2: Stability of Thiol-Maleimide Adducts

Adduct TypeSusceptibility to Retro-Michael ReactionStability Enhancement Strategy
Thiosuccinimide (unhydrolyzed)HighInduce hydrolysis post-conjugation (pH 8.5-9.0)
Hydrolyzed ThiosuccinimideLowN/A
Thiazine Rearrangement ProductLowControl N-terminal cysteine reactivity

This table provides a qualitative comparison of the stability of different maleimide-thiol reaction products.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

  • Prepare the protein solution in a degassed buffer (e.g., PBS, pH 7.2).

  • Add a 10-100 fold molar excess of TCEP to the protein solution.

  • Incubate for 30-60 minutes at room temperature.

  • The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.

Protocol 2: Bioconjugation with this compound

  • Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a stock solution.

  • Add the desired molar excess of the this compound stock solution to the reduced protein solution from Protocol 1.

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide groups.

Protocol 3: Purification of the Bioconjugate

  • Equilibrate a size-exclusion chromatography (SEC) column with a suitable buffer (e.g., PBS).

  • Load the quenched conjugation reaction mixture onto the column.

  • Elute the sample with the equilibration buffer. The cross-linked conjugate, being the largest component, will elute first.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Pool the fractions containing the purified conjugate.

  • The purified conjugate can be concentrated using methods like ultrafiltration.

Mandatory Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis start Start: Thiol-containing Protein reduce Reduce Disulfide Bonds (TCEP) start->reduce conjugate Incubate Protein + Linker (pH 6.5-7.5) reduce->conjugate linker Prepare fresh this compound solution linker->conjugate quench Quench with excess thiol conjugate->quench purify Purify by SEC quench->purify analyze Analyze by SDS-PAGE, MS purify->analyze end End: Purified Conjugate analyze->end

Caption: Experimental workflow for this compound bioconjugation.

troubleshooting_low_yield start Low Conjugation Yield? check_maleimide Maleimide Hydrolyzed? start->check_maleimide check_thiol Thiols Oxidized? check_maleimide->check_thiol No solution_maleimide Use fresh linker solution check_maleimide->solution_maleimide Yes check_ph pH Optimal (6.5-7.5)? check_thiol->check_ph No solution_thiol Reduce protein with TCEP check_thiol->solution_thiol Yes check_stoichiometry Stoichiometry Correct? check_ph->check_stoichiometry Yes solution_ph Adjust buffer pH check_ph->solution_ph No solution_stoichiometry Optimize linker:protein ratio check_stoichiometry->solution_stoichiometry No

Caption: Troubleshooting logic for low conjugation yield.

reaction_pathway cluster_reactants Reactants cluster_products Products & Side Products protein_sh Protein-SH conjugate Thioether Conjugate protein_sh->conjugate dimal This compound dimal->conjugate hydrolyzed_maleimide Hydrolyzed Maleimide (Inactive) dimal->hydrolyzed_maleimide + H2O (pH > 7)

Caption: Reaction pathway for maleimide-thiol conjugation.

References

Technical Support Center: Purification of diMal-O-CH2COOH Antibody Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for antibody-drug conjugates (ADCs) utilizing the diMal-O-CH2COOH linker. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to consider during the purification of this compound ADCs?

A1: The primary quality attributes to control during purification are the drug-to-antibody ratio (DAR), the level of unconjugated antibody, the amount of free drug-linker, and the presence of aggregates.[1][2] These factors significantly impact the efficacy and safety of the ADC.

Q2: What is the optimal pH for the conjugation reaction between a thiol-containing antibody and a maleimide (B117702) linker like this compound?

A2: The thiol-maleimide reaction is most efficient and specific at a pH between 6.5 and 7.5.[3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3] Above pH 7.5, competitive reaction with free primary amines can occur.[3]

Q3: My maleimide linker appears to have lost reactivity. What could be the cause?

A3: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation. It is crucial to prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.

Q4: How can I remove unconjugated drug-linker and other small molecule impurities?

A4: Tangential Flow Filtration (TFF) or Ultrafiltration/Diafiltration (UF/DF) is a highly effective and scalable method for removing small molecular weight impurities. This technique can achieve high recovery rates, often above 90%. Size Exclusion Chromatography (SEC) is also a suitable method for this purpose.

Q5: How can I separate ADC species with different DARs?

A5: Hydrophobic Interaction Chromatography (HIC) is the most common and effective method for separating ADCs based on their DAR. The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for separation of species with varying drug loads. Ion Exchange Chromatography (IEX) can also be used to separate charge variants of ADCs, which may correlate with the DAR.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Conjugation Reaction Troubleshooting
Problem Possible Cause Solution
Low or no conjugation efficiency Maleimide hydrolysis: The maleimide group on the linker has been hydrolyzed and is no longer reactive.Prepare fresh maleimide solutions in anhydrous DMSO or DMF immediately before conjugation. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.
Disulfide bond formation: Cysteine residues on the antibody have formed disulfide bridges and are not available for conjugation.Reduce the antibody with a reagent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is stable and does not need to be removed before adding the maleimide linker.
Suboptimal pH: The reaction buffer pH is outside the optimal range of 6.5-7.5.Ensure the reaction buffer is within the pH range of 6.5-7.5 for efficient and specific conjugation.
Presence of primary amines in the buffer: Buffers like Tris can compete with the thiol-maleimide reaction at higher pH.Buffer exchange the antibody into a non-amine-containing buffer such as PBS or HEPES.
Purification Troubleshooting
Problem Possible Cause Solution
High levels of aggregation post-conjugation Hydrophobicity of the ADC: The conjugation of a hydrophobic drug-linker can induce aggregation.Optimize the conjugation conditions (e.g., lower the molar ratio of the linker). Use Size Exclusion Chromatography (SEC) or Hydroxyapatite Chromatography (HA) to remove aggregates. Cation-exchange chromatography in flow-through mode has been shown to reduce high molecular weight species to ≤ 0.1%.
Poor separation of DAR species by HIC Inappropriate salt concentration or gradient: The binding or elution conditions are not optimal for resolving different DAR species.Screen different salt types (e.g., ammonium (B1175870) sulfate, sodium chloride) and concentrations in your mobile phase. Optimize the elution gradient to improve resolution.
Incorrect resin choice: The hydrophobicity of the HIC resin is not suitable for the specific ADC.Screen different HIC resins with varying levels of hydrophobicity (e.g., Phenyl, Butyl) to find the one that provides the best separation.
Low recovery from HIC column Precipitation of ADC at high salt concentrations: The high salt concentrations required for HIC can sometimes cause the ADC to precipitate.Perform a load solubility screening to determine the optimal salt concentration for your specific ADC before loading onto the column.
Strong binding to the column: The ADC is too hydrophobic and binds irreversibly to the HIC resin.Use a less hydrophobic resin or modify the elution conditions (e.g., use a stronger organic modifier in the mobile phase, if compatible with your antibody).

Quantitative Data Summary

The following table summarizes typical performance characteristics of various purification methods used for ADCs. Note that these are general values and specific results may vary depending on the antibody, linker, drug, and precise experimental conditions.

Purification Method Parameter Typical Value Reference
Hydrophobic Interaction Chromatography (HIC) Recovery of ADC> 60%
Tangential Flow Filtration (TFF) / Ultrafiltration-Diafiltration (UF/DF) Yield> 90%
Cation-Exchange Chromatography (CEX) - Flow-through mode Reduction of High Molecular Weight Species (Aggregates)to ≤ 0.1%

Experimental Protocols

Protocol 1: Partial Reduction of Antibody for Thiol-Maleimide Conjugation
  • Buffer Exchange: Prepare the antibody in a degassed, amine-free buffer such as PBS (phosphate-buffered saline) at a pH of 7.2-7.4. The recommended antibody concentration is between 2-10 mg/mL.

  • Reduction with TCEP: Add a 2-10 fold molar excess of TCEP to the antibody solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols. The reduced antibody can be used directly in the conjugation step without removing the TCEP.

Protocol 2: Conjugation of this compound to Reduced Antibody
  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the reduced antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To quench any unreacted maleimide, a small molecule thiol such as cysteine can be added.

Protocol 3: Purification of ADC using Hydrophobic Interaction Chromatography (HIC)
  • Column and Buffer Preparation:

    • Column: ToyoPearl Phenyl-650S or similar HIC resin.

    • Buffer A (Binding Buffer): 50 mM sodium phosphate, 2 M sodium chloride, pH 7.0.

    • Buffer B (Elution Buffer): 50 mM sodium phosphate, pH 7.0.

  • Sample Preparation: Dilute the crude ADC reaction mixture 1:1 with Buffer A.

  • Chromatography:

    • Equilibrate the HIC column with 3-5 column volumes (CVs) of Buffer A.

    • Load the prepared ADC sample onto the column.

    • Wash the column with 5 CVs of Buffer A.

    • Elute the bound ADC species using a linear gradient from 0% to 100% Buffer B over 30 CVs.

    • Collect fractions and analyze for DAR, purity, and aggregation.

  • Post-Elution: Wash the column with 100% Buffer B, followed by a sanitization step (e.g., 0.5 N NaOH) and storage in 20% ethanol.

Protocol 4: Aggregate Removal using Size Exclusion Chromatography (SEC)
  • Column and Buffer Preparation:

    • Column: TSKgel G3000SWxl or similar SEC column.

    • Mobile Phase: 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5.

  • Sample Preparation: Ensure the ADC sample is clear and free of particulate matter by centrifugation or filtration.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min).

    • Inject the ADC sample.

    • Collect the fractions corresponding to the monomeric ADC peak, separating it from high molecular weight aggregates and low molecular weight impurities.

    • Analyze the collected fractions for purity and aggregate content.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification antibody Antibody reduction Partial Reduction (TCEP) antibody->reduction reduced_ab Thiolated Antibody reduction->reduced_ab conjugation Thiol-Maleimide Reaction reduced_ab->conjugation linker This compound linker->conjugation crude_adc Crude ADC Mixture conjugation->crude_adc tff TFF/UFDF (Free Linker Removal) crude_adc->tff hic HIC (DAR Separation) tff->hic sec SEC (Aggregate Removal) hic->sec purified_adc Purified ADC sec->purified_adc

Caption: Experimental workflow for the preparation and purification of this compound ADCs.

troubleshooting_workflow start Low Conjugation Efficiency? check_maleimide Is Maleimide Reagent Fresh? start->check_maleimide check_reduction Was Antibody Reduction Complete? check_maleimide->check_reduction Yes solution_maleimide Prepare Fresh Maleimide in Anhydrous Solvent check_maleimide->solution_maleimide No check_ph Is Reaction pH 6.5-7.5? check_reduction->check_ph Yes solution_reduction Optimize TCEP Concentration and Incubation Time check_reduction->solution_reduction No solution_ph Adjust Buffer pH check_ph->solution_ph No

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Stability issues with "diMal-O-CH2COOH" in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of diMal-O-CH2COOH in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals using this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound in aqueous buffers?

The main stability concern for this compound in aqueous solutions is the hydrolysis of the maleimide (B117702) rings. The maleimide group is susceptible to ring-opening hydrolysis, which renders it unreactive towards thiols. This hydrolysis is significantly influenced by the pH of the buffer.

Q2: How does pH affect the stability of the maleimide group?

The rate of maleimide hydrolysis is pH-dependent. Maleimides are most stable at a slightly acidic pH (6.0-6.5). As the pH increases towards neutral and alkaline conditions (pH > 7), the rate of hydrolysis increases significantly. For instance, N-alkyl maleimides can have a half-life of about 27 hours at pH 7.4 and 37°C, which decreases to 1.5 hours for N-aryl maleimides under the same conditions.[1]

Q3: What is the recommended pH range for working with this compound?

For optimal stability and selective reaction with thiols, it is recommended to work within a pH range of 6.5 to 7.5.[2] Performing reactions at a more acidic pH can help to minimize hydrolysis of the maleimide group.

Q4: Can I store this compound in an aqueous buffer?

If aqueous storage is necessary, it should be for short periods at 4°C in a buffer with a slightly acidic pH (6.0-6.5).[3] For long-term storage, it is best to store this compound as a dry powder or dissolved in a dry, biocompatible organic solvent like DMSO.[2]

Q5: What is a "retro-Michael reaction" and how does it affect my conjugate?

After the maleimide group of this compound reacts with a thiol group (e.g., from a cysteine residue on a protein) to form a thiosuccinimide linkage, this bond can be unstable. The retro-Michael reaction is the reverse of the initial conjugation, leading to the dissociation of the conjugate. This can result in the loss of the conjugated molecule (e.g., a drug or a label) from the target protein.

Q6: How can I improve the stability of the final conjugate?

One strategy to stabilize the thiosuccinimide linkage and prevent the retro-Michael reaction is to hydrolyze the succinimide (B58015) ring after conjugation.[4] This ring-opening can be promoted by extended incubation in a buffer at a slightly alkaline pH (e.g., pH 8-9). The resulting ring-opened product is significantly more stable.

Q7: Is the -O-CH2COOH linker itself stable?

The ether linkage in the -O-CH2COOH part of the molecule is generally very stable in aqueous buffers under typical experimental conditions (pH 5-9, room temperature). Cleavage of this ether bond typically requires harsh conditions, such as strong acids or bases and high temperatures, which are not usually employed in bioconjugation experiments.

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency
Possible Cause Troubleshooting Step
Hydrolysis of this compound Prepare fresh solutions of this compound in an appropriate anhydrous solvent (e.g., DMSO) immediately before use. Minimize the time the reagent is in an aqueous buffer before adding it to the reaction mixture.
Incorrect Buffer pH Ensure the pH of the reaction buffer is between 6.5 and 7.5 for optimal thiol-maleimide reaction. Verify the pH of your buffer with a calibrated pH meter.
Oxidation of Thiols Free thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides. Degas buffers to remove dissolved oxygen. Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.
Insufficient Reduction of Disulfides If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation. Use a sufficient concentration of a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent.
Insufficient Molar Excess of this compound A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this may need to be optimized for your specific application.
Problem 2: Loss of Conjugated Molecule Over Time
Possible Cause Troubleshooting Step
Retro-Michael Reaction After the conjugation reaction is complete, consider a post-conjugation hydrolysis step. Incubate the conjugate in a buffer at pH 8-9 for a few hours to promote the hydrolysis of the succinimide ring, which stabilizes the linkage.
Presence of Excess Thiols The presence of other thiol-containing molecules (e.g., glutathione (B108866) in a biological sample) can lead to thiol exchange reactions, where the conjugated molecule is transferred to the other thiol. Purify the conjugate immediately after the reaction to remove any excess unreacted thiols.

Data Presentation

The stability of the maleimide group is highly dependent on the N-substituent. While specific data for this compound is not available, the following table summarizes the hydrolysis half-lives of different N-substituted maleimides to provide a general understanding of their relative stabilities.

Table 1: Hydrolysis Half-life (t₁/₂) of Various N-Substituted Maleimides at pH 7.4 and 37°C

N-SubstituentHydrolysis Half-life (t₁/₂)
N-alkyl~27 hours
N-aryl~1.5 hours
N-fluorophenyl~0.7 hours
Self-hydrolysing (with intramolecular catalysis)~2.0 - 2.6 hours

Data compiled from reference.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound
  • Protein Preparation and Thiol Reduction:

    • Dissolve the protein containing cysteine residues in a degassed reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, containing 1-5 mM EDTA).

    • If disulfide bonds are present, add a suitable reducing agent.

      • TCEP (tris(2-carboxyethyl)phosphine): Add a 10-50 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the maleimide reagent.

      • DTT (dithiothreitol): Add a 10-100 fold molar excess of DTT. Incubate at room temperature for 30-60 minutes. Crucially, remove excess DTT using a desalting column or buffer exchange before proceeding.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the dissolved this compound (typically a 10-20 fold molar excess over the protein) to the reduced protein solution.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess this compound.

  • Purification:

    • Purify the conjugate from excess reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or other suitable purification methods.

Protocol 2: Post-Conjugation Succinimide Ring Hydrolysis for Increased Stability
  • Buffer Exchange:

    • After purification of the conjugate, exchange the buffer to a buffer with a pH of 8.0-9.0 (e.g., borate (B1201080) buffer).

  • Hydrolysis Incubation:

    • Incubate the conjugate solution at room temperature or 37°C for 2-16 hours. The optimal time should be determined empirically. For a maleimide with a PEG linker, 30% hydrolysis was observed after 16 hours at pH 7.4, while complete hydrolysis occurred in 14 hours at pH 9.2.

  • Final Buffer Exchange:

    • Exchange the buffer of the stabilized conjugate to the desired final storage buffer (e.g., PBS, pH 7.4).

Visualizations

Maleimide_Hydrolysis cluster_conditions Reaction Conditions Maleimide This compound (Reactive) TransitionState Tetrahedral Intermediate Maleimide->TransitionState + H2O (OH-) Hydrolyzed Maleamic Acid Derivative (Unreactive) TransitionState->Hydrolyzed Ring Opening pH pH > 7.0 Temp Increased Temperature

Caption: Maleimide Hydrolysis Pathway.

Conjugation_Workflow Start Start: Protein with Disulfide Bonds Reduction 1. Reduce Disulfides (e.g., with TCEP) Start->Reduction Add_Maleimide 2. Add this compound Solution Reduction->Add_Maleimide Conjugation 3. Incubate (RT, 2h or 4°C, overnight) Add_Maleimide->Conjugation Purification 4. Purify Conjugate (e.g., SEC) Conjugation->Purification Stabilization 5. (Optional) Hydrolyze Succinimide Ring (pH 8-9) Purification->Stabilization Final_Product Stable Conjugate Stabilization->Final_Product

Caption: Experimental Workflow for Protein Conjugation.

Retro_Michael_Reaction Conjugate Thiosuccinimide Conjugate (Potentially Unstable) Reversed Reversed Reactants: Protein-SH + this compound Conjugate->Reversed Retro-Michael Reaction (e.g., presence of other thiols) Hydrolyzed_Stable Hydrolyzed Conjugate (Stable) Conjugate->Hydrolyzed_Stable Succinimide Hydrolysis (Stabilization) Reversed->Conjugate Re-conjugation

Caption: Retro-Michael Reaction and Conjugate Stabilization.

References

Validation & Comparative

A Tale of Two Tethers: A Comparative Guide to Cleavable "diMal-O-CH2COOH"-like and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. This guide provides an objective, data-driven comparison of two major linker classes: cleavable linkers, represented by maleimide-based structures akin to "diMal-O-CH2COOH," and non-cleavable linkers.

The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, governs the stability, release mechanism, and ultimately, the efficacy and safety of an ADC. Cleavable linkers are designed to release their payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. In contrast, non-cleavable linkers remain attached to the payload, releasing the drug only after the complete lysosomal degradation of the antibody. This fundamental difference in their mechanism of action leads to distinct pharmacological profiles.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable Linker (e.g., this compound-like)Non-Cleavable Linker (e.g., MCC)
Release Mechanism Enzymatic cleavage (e.g., by cathepsins) or chemical hydrolysis (e.g., acidic pH of lysosomes).Proteolytic degradation of the antibody backbone in the lysosome.[1][2]
Released Payload Typically the parent cytotoxic drug.Cytotoxic drug with the linker and a residual amino acid attached.
Plasma Stability Generally lower, with a potential for premature payload release.[3]Generally higher, leading to a more stable ADC in circulation.[2][4]
Bystander Effect Can be significant, as the released, often membrane-permeable drug can kill neighboring antigen-negative tumor cells.Limited to negligible, as the released payload is typically charged and less membrane-permeable.
Off-Target Toxicity Higher potential due to premature release and bystander effect.Lower potential due to higher stability and limited bystander effect.
Ideal Tumor Type Heterogeneous tumors with varied antigen expression.Homogeneous tumors with high antigen expression.

Performance Data: A Comparative Overview

The following tables summarize representative quantitative data for ADCs utilizing a cleavable linker (Brentuximab Vedotin with a vc-MMAE linker) and a non-cleavable linker (Ado-trastuzumab emtansine, T-DM1, with an MCC-DM1 linker). It is important to note that these data are compiled from different studies and are not from a direct head-to-head comparison of the same antibody and payload.

Table 1: In Vitro Cytotoxicity
ADCCell LineTarget AntigenIC50
Brentuximab Vedotin (Cleavable vc-MMAE)Karpas-299 (Hodgkin's Lymphoma)CD30~10 ng/mL
Ado-trastuzumab emtansine (T-DM1) (Non-cleavable MCC-DM1)SK-BR-3 (Breast Cancer)HER2~20 ng/mL
Ado-trastuzumab emtansine (T-DM1) (Non-cleavable MCC-DM1)BT-474 (Breast Cancer)HER2~5 ng/mL
Table 2: In Vivo Efficacy in Xenograft Models
ADCXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)
Brentuximab Vedotin (Cleavable vc-MMAE)Karpas-2991 mg/kg, single doseSignificant tumor regression
Ado-trastuzumab emtansine (T-DM1) (Non-cleavable MCC-DM1)KPL-4 (Breast Cancer)15 mg/kg, single doseComplete tumor regression
Ado-trastuzumab emtansine (T-DM1) (Non-cleavable MCC-DM1)NCI-N87 (Gastric Cancer)10 mg/kg, single doseSignificant tumor regression
Table 3: Plasma Stability
ADCSpeciesTime Point% Intact ADC Remaining / DAR
Brentuximab Vedotin (Cleavable vc-MMAE)Monkey7 daysPayload concentration decreased by ~65%
Ado-trastuzumab emtansine (T-DM1) (Non-cleavable MCC-DM1)Cynomolgus Monkey7 daysGradual shift from higher to lower DAR species observed
Ado-trastuzumab emtansine (T-DM1) (Non-cleavable MCC-DM1)Rat7 daysStable with minimal degradation

Signaling Pathways and Mechanisms of Action

The journey of an ADC from administration to cell killing involves a series of intricate steps. The choice of linker significantly influences the payload release and subsequent mechanism of action.

ADC Internalization and Payload Release Pathways cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Receptor-Mediated Endocytosis ADC_cleavable->Internalization_c Lysosome_c Lysosome Internalization_c->Lysosome_c Cleavage Enzymatic/Chemical Cleavage Lysosome_c->Cleavage Payload_Release_c Released Parent Drug Cleavage->Payload_Release_c Target_Action_c Microtubule Disruption/ DNA Damage Payload_Release_c->Target_Action_c Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_c->Bystander_Effect ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Receptor-Mediated Endocytosis ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Backbone Degradation Lysosome_nc->Degradation Payload_Release_nc Released Drug-Linker- Amino Acid Adduct Degradation->Payload_Release_nc Target_Action_nc Microtubule Disruption/ DNA Damage Payload_Release_nc->Target_Action_nc

Caption: ADC internalization and payload release mechanisms for cleavable and non-cleavable linkers.

Experimental Protocols

Accurate and reproducible experimental data are paramount for the objective comparison of different ADC linker technologies. Below are detailed methodologies for key experiments.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for its determination.

DAR Determination by Hydrophobic Interaction Chromatography (HIC) Workflow ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column UV_Detector UV Detection (280 nm) HIC_Column->UV_Detector Gradient_Elution Inverse Salt Gradient (e.g., Ammonium Sulfate) Gradient_Elution->HIC_Column Chromatogram Chromatogram with Separated DAR Species UV_Detector->Chromatogram Data_Analysis Peak Integration and Weighted Average DAR Calculation Chromatogram->Data_Analysis In Vivo Xenograft Model Workflow for ADC Efficacy Testing Tumor_Cell_Culture Tumor Cell Culture Cell_Implantation Subcutaneous Implantation of Tumor Cells into Immunocompromised Mice Tumor_Cell_Culture->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization ADC_Administration ADC Administration (e.g., Intravenous) Randomization->ADC_Administration Monitoring Tumor Volume and Body Weight Measurement ADC_Administration->Monitoring Endpoint Study Endpoint: Tumor Excision and Analysis Monitoring->Endpoint

References

A Comparative Guide to diMal-O-CH2COOH and Other Maleimide Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinker is a critical determinant in the development of robust and effective bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). Maleimide-based crosslinkers have long been a cornerstone for their high reactivity and specificity towards thiol groups, enabling the precise linkage of payloads to cysteine residues on proteins. This guide provides an objective comparison of "diMal-O-CH2COOH," a bifunctional and cleavable crosslinker, with other prevalent maleimide-based alternatives. The comparison is supported by a review of the underlying chemistry and publicly available data on related compounds.

The Landscape of Maleimide (B117702) Crosslinkers

Maleimide crosslinkers facilitate the formation of a stable thioether bond with sulfhydryl groups through a Michael addition reaction.[1][2] This reaction is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5), making it ideal for modifying sensitive biological molecules.[3][4] However, the stability of the resulting succinimide (B58015) ring can be a concern, as it is susceptible to a retro-Michael reaction, which can lead to premature cleavage of the payload, and hydrolysis, which can alter the properties of the conjugate.[]

Introducing this compound: A Bifunctional, Cleavable Linker

This compound is a heterobifunctional crosslinker featuring two maleimide moieties and a carboxylic acid. This unique structure suggests a design for creating ADCs with specific properties:

  • Dual Maleimide Groups: These allow for the potential to crosslink two thiol groups, which could be advantageous in stabilizing protein structures or creating conjugates with a higher drug-to-antibody ratio (DAR). A patent for a novel conjugating linker with two linking points suggests this approach can improve structural stability.

  • Carboxylic Acid: This functional group provides a handle for the attachment of a payload (e.g., a cytotoxic drug) through an amide bond.

  • Cleavable Linker: Described as a "cleavable ADC linker," it is designed to release the payload under specific conditions within the target cell, such as the acidic environment of lysosomes or the presence of specific enzymes. The majority of ADCs in clinical development utilize cleavable linkers to ensure controlled drug release at the target site.

Comparative Analysis of Maleimide Crosslinkers

To understand the potential advantages and disadvantages of this compound, it is essential to compare it with other classes of maleimide crosslinkers.

Crosslinker TypeExample(s)Key FeaturesAdvantagesPotential Limitations
Traditional Maleimide SMCC, Sulfo-SMCC- Heterobifunctional (Amine & Thiol reactive)- Non-cleavable- Well-established chemistry- Commercially available- Susceptible to retro-Michael reaction leading to payload loss- Hydrophobicity of SMCC can lead to aggregation
PEGylated Maleimide MAL-PEG-NHS- Heterobifunctional- Contains a Polyethylene Glycol (PEG) spacer- Non-cleavable- Increased hydrophilicity and solubility- Reduced immunogenicity- Improved pharmacokinetics- Potential for steric hindrance- Non-cleavable nature may not be suitable for all payloads
Next-Generation Maleimide (NGM) Diiodomaleimides, Dithiophenolmaleimides- Designed for increased stability of the thioether bond- Some are reversible under specific conditions- Reduced retro-Michael reaction- Enhanced plasma stability- Diiodomaleimides offer rapid bioconjugation with reduced hydrolysis- Newer chemistry, less established than traditional maleimides- May have different reaction kinetics
Bifunctional Maleimide This compound , bis-MAL-Lysine-dPEG-acid- Contains two maleimide groups- Can be cleavable or non-cleavable- Potential for higher DAR- Can be used to crosslink and stabilize protein structures- this compound is designed to be cleavable, allowing for controlled payload release- Direct comparative performance data for this compound is limited- Potential for intramolecular crosslinking or aggregation

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate key pathways and workflows.

cluster_0 Thiol-Maleimide Reaction Thiol Thiol Maleimide Maleimide Thiol->Maleimide Michael Addition (pH 6.5-7.5) Thioether_Bond Stable Thioether Bond Maleimide->Thioether_Bond cluster_1 This compound in ADC Assembly Antibody Antibody diMal This compound Antibody->diMal Thiol Conjugation (Cysteine residues) ADC Antibody-Drug Conjugate diMal->ADC Payload Payload Payload->diMal Amide Bond Formation (-COOH) cluster_2 Fate of Maleimide Conjugates Conjugate Maleimide-Thiol Conjugate Stable Stable Conjugate Conjugate->Stable Cleavage Payload Release (Retro-Michael) Conjugate->Cleavage Hydrolysis Ring Hydrolysis Conjugate->Hydrolysis Stabilized Stabilized Conjugate Hydrolysis->Stabilized

References

Mass Spectrometry Analysis of diMal-O-CH2COOH Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of protein conjugates formed using the bifunctional maleimide (B117702) crosslinker, diMal-O-CH2COOH. It is designed to assist researchers in developing and optimizing analytical workflows for characterizing these conjugates, with a focus on experimental protocols, data interpretation, and comparison with alternative crosslinking strategies.

Introduction to this compound

This compound is a homobifunctional crosslinking reagent featuring two maleimide groups connected by a hydrophilic linker containing an ether and a carboxylic acid moiety. The maleimide groups react specifically with sulfhydryl (thiol) groups, primarily found on cysteine residues in proteins, to form stable thioether bonds. The presence of the dicarboxylated linker enhances the solubility of the crosslinker and the resulting conjugate. Its bifunctional nature allows for the creation of intramolecular crosslinks within a single protein or intermolecular crosslinks between interacting proteins.

Chemical Structure of this compound:

  • Molecular Formula: C13H12N2O7

  • CAS Number: 1620837-47-9

The precise characterization of this compound conjugates by mass spectrometry is crucial for confirming successful conjugation, identifying the crosslinked sites, and understanding the stoichiometry of the reaction.

Mass Spectrometry Analysis of this compound Conjugates

The analysis of proteins crosslinked with this compound typically involves a bottom-up proteomics approach. The conjugated protein is enzymatically digested, and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Expected Mass Shifts

Upon reaction with a cysteine residue, each maleimide group of this compound will add its mass to the peptide. The thioether bond formation is stable under typical mass spectrometry conditions. However, the succinimide (B58015) ring formed is susceptible to hydrolysis, which results in a mass increase of 18.0106 Da (H₂O). This hydrolysis can occur during sample preparation or in the mass spectrometer.

Fragmentation Characteristics in MS/MS

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the most common fragmentation techniques used for identifying crosslinked peptides.

  • Peptide Backbone Fragmentation: Both CID and HCD will induce fragmentation of the peptide backbone, generating b- and y-type ions that are used to determine the amino acid sequence of the crosslinked peptides.

  • Linker Fragmentation: The fragmentation of the this compound linker itself can provide diagnostic ions.

    • Thiosuccinimide Ring Fragmentation: A characteristic fragmentation of the thiosuccinimide moiety can occur, leading to specific neutral losses.

    • Ether and Carboxylic Acid Linker Fragmentation: Based on the fragmentation patterns of similar structures like PEGylated and succinylated peptides, cleavage of the ether bond and fragmentation of the dicarboxylic portion of the linker can be expected. This may involve neutral losses of carboxymethyl or related groups. The presence of the carboxylic acid can influence charge state and fragmentation pathways.

  • Hydrolysis: The hydrolyzed form of the succinimide ring will exhibit a different fragmentation pattern compared to the unhydrolyzed form. It is important to consider both possibilities during data analysis.

The complex fragmentation spectra of crosslinked peptides, which contain fragment ions from two different peptides and the linker, require specialized software for confident identification.

Comparison with Alternative Crosslinkers

The choice of crosslinker is critical for a successful crosslinking mass spectrometry (XL-MS) experiment. Below is a comparison of this compound with other common types of crosslinkers.

FeatureThis compoundN-Hydroxysuccinimide (NHS) Esters (e.g., DSS, BS3)Imidoesters (e.g., DMT)
Target Residue Cysteine (thiol group)Lysine (primary amine)Lysine (primary amine)
Reactivity Highly specific for thiols at near-neutral pH.Reactive towards primary amines at neutral to basic pH. Can also react with serines, threonines, and tyrosines.[1]Reactive towards primary amines at basic pH.
Bond Stability Stable thioether bond. The succinimide ring can undergo hydrolysis.Stable amide bond.Amidine bond formed is stable.
Spacer Arm Hydrophilic (ether and carboxylic acid).Typically aliphatic and hydrophobic.Aliphatic.
MS/MS Cleavability Linker is not designed to be specifically MS-cleavable, but can fragment under CID/HCD.Not MS-cleavable.Not MS-cleavable.
Advantages High specificity for cysteines, which are often less abundant than lysines, leading to less complex crosslinking patterns. Hydrophilic linker improves solubility.Well-established chemistry, readily available in various lengths and with modifications (e.g., MS-cleavable versions).Can be used as an alternative to NHS esters.
Disadvantages Requires accessible cysteine residues. Susceptibility of the succinimide ring to hydrolysis can introduce heterogeneity.Lower specificity compared to maleimides, can lead to a higher number of crosslinks and more complex data.Requires basic pH for reaction, which may not be suitable for all proteins.

Experimental Protocols

Protein Crosslinking with this compound

Materials:

  • Purified protein(s) in a suitable buffer (e.g., PBS or HEPES, pH 7.2-7.5, free of primary amines and thiols).

  • This compound stock solution (e.g., 10 mM in DMSO or DMF).

  • Reducing agent (e.g., TCEP, if reducing disulfide bonds to generate free thiols).

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

Procedure:

  • If necessary, reduce disulfide bonds in the protein sample by adding a 5-10 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.

  • Remove the reducing agent using a desalting column.

  • Add the this compound stock solution to the protein sample to achieve the desired molar excess (typically ranging from 20:1 to 100:1 crosslinker:protein).

  • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

  • Quench the reaction by adding a quenching reagent in excess (e.g., 10-20 mM final concentration of L-cysteine) and incubate for 15-30 minutes.

Sample Preparation for Mass Spectrometry

Materials:

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.

  • Reduce any remaining disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

  • Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Dilute the sample with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8) to reduce the urea concentration to below 2 M.

  • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion.

  • Desalt the peptide mixture using a C18 SPE cartridge.

  • Dry the desalted peptides in a vacuum centrifuge.

LC-MS/MS Analysis

Procedure:

  • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.

  • Use a data-dependent acquisition (DDA) method, prioritizing precursor ions with higher charge states (≥3+), which are more likely to be crosslinked peptides.

  • Employ both CID and HCD fragmentation to obtain comprehensive fragmentation data.

Data Analysis

The identification of crosslinked peptides from complex MS/MS data requires specialized software. Several academic and commercial software packages are available for this purpose.

Commonly used software for XL-MS data analysis:

  • pLink

  • xQuest/xProphet

  • MeroX

  • StavroX

These programs have algorithms designed to handle the complexity of matching MS/MS spectra to pairs of peptides connected by a crosslinker. They typically require the protein sequence(s), the mass and specificity of the crosslinker, and potential modifications (e.g., hydrolysis of the succinimide ring) as input parameters.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein Protein(s) of Interest Crosslinking Crosslinking with This compound Protein->Crosslinking Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinking->Digestion Desalting Desalting (C18 SPE) Digestion->Desalting LC_MSMS LC-MS/MS Analysis (CID/HCD) Desalting->LC_MSMS Software XL-MS Software Analysis (e.g., pLink, MeroX) LC_MSMS->Software Identification Identification of Crosslinked Peptides Software->Identification

Workflow for this compound Conjugate Analysis

fragmentation_pathways cluster_cid_hcd CID/HCD Fragmentation Crosslinked_Peptide Crosslinked Peptide Precursor Ion Peptide_Backbone Peptide Backbone Fragments (b/y ions) Crosslinked_Peptide->Peptide_Backbone Peptide Sequencing Linker_Fragments Linker-Specific Fragments Crosslinked_Peptide->Linker_Fragments Diagnostic Ions Hydrolyzed_Fragments Fragments of Hydrolyzed Linker Crosslinked_Peptide->Hydrolyzed_Fragments Hydrolysis Artifacts

General Fragmentation Pathways in MS/MS

References

A Comparative Guide to HPLC Methods for Characterizing diMal-O-CH2COOH Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characterization of bifunctional crosslinkers such as "diMal-O-CH2COOH" is critical in drug development and bioconjugation to ensure the purity, stability, and consistency of the final conjugated products. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for these purposes. This guide provides a comparative overview of HPLC-based methods and other analytical techniques for the characterization of this compound and related maleimide-containing compounds, supported by representative experimental data and detailed protocols.

Introduction to this compound Characterization

This compound is a diether-maleimide crosslinker featuring two maleimide (B117702) groups for conjugation with thiol-containing molecules (e.g., cysteines in proteins) and a carboxylic acid group for further functionalization or to enhance solubility. A thorough analytical characterization is essential to quantify the purity of the crosslinker, identify potential impurities or degradation products (such as hydrolyzed maleimides), and to characterize the resulting bioconjugates.

Comparison of Analytical Techniques

While HPLC is the cornerstone for the analysis of maleimide compounds, a multi-faceted approach employing various techniques provides a comprehensive characterization.

Analytical TechniquePrincipleApplication for this compoundAdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity assessment, quantification of starting material, reaction monitoring, and stability studies (hydrolysis, retro-Michael reaction).[1]High resolution, quantitative, reproducible, well-established.May require method development for optimal separation of closely related species.
Size-Exclusion Chromatography (SEC-HPLC) Separation based on molecular size.Analysis of protein conjugates to determine conjugation efficiency and detect aggregation.Gentle, preserves native protein structure.Lower resolution for small molecules and their impurities.
Two-Dimensional LC (2D-LC) Combines two different HPLC modes (e.g., SEC and RP-HPLC) for enhanced separation.Characterization of complex mixtures, such as multi-arm PEG-maleimide conjugates and their impurities.[2][3]Greatly increased peak capacity and resolution.Complex setup and longer analysis times.
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.Confirmation of product identity, identification of impurities and degradation products. Often coupled with HPLC (LC-MS).[4]High sensitivity and specificity, provides molecular weight information.Can be challenging for complex, heterogeneous samples like PEGylated compounds.
Nuclear Magnetic Resonance (NMR) Analyzes the magnetic properties of atomic nuclei.Structural elucidation of the crosslinker and its conjugates, confirmation of covalent bond formation.[4]Provides detailed structural information.Lower sensitivity compared to MS, requires higher sample concentrations.
Colorimetric Assays Spectrophotometric quantification based on a color-changing reaction.Quantification of unreacted maleimide groups.Simple, rapid, and suitable for high-throughput screening.Indirect method, may have interferences from other sample components.

HPLC Methodologies for this compound Analysis

The most common approach for the analysis of maleimide-containing molecules like this compound is Reverse-Phase HPLC. Below are detailed protocols for purity assessment and for stability analysis of its thiol conjugates.

Experimental Protocol 1: Purity Assessment of this compound by RP-HPLC

This method is designed to separate the this compound product from potential starting materials, side-products, and hydrolysis-related impurities.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm and 302 nm (maleimides have a characteristic absorbance around 300 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.

Experimental Protocol 2: Stability Assessment of this compound-Thiol Conjugate

This protocol is used to evaluate the stability of the thioether bond formed upon conjugation, monitoring for deconjugation via the retro-Michael reaction.

  • Conjugate Preparation: React this compound with a thiol-containing molecule (e.g., N-acetyl-L-cysteine or a model peptide) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Purify the conjugate using preparative HPLC or other appropriate methods.

  • Incubation: Incubate the purified conjugate in a relevant biological matrix or buffer (e.g., PBS with 5 mM glutathione) at 37°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Quenching: Quench the reaction by adding an equal volume of 0.1% TFA in acetonitrile. Centrifuge to precipitate any proteins.

  • HPLC Analysis: Analyze the supernatant using the same RP-HPLC method described in Protocol 1.

  • Data Analysis: Quantify the peak areas of the intact conjugate, the free thiol-containing molecule, and any degradation products over time to determine the rate of deconjugation.

Data Presentation

The quantitative data from HPLC analysis should be summarized in tables for clear comparison.

Table 1: Representative Purity Analysis of a this compound Batch

Peak No.Retention Time (min)Peak Area (%)Possible Identity
14.21.5Hydrolyzed Maleimide 1
28.12.0Hydrolyzed Maleimide 2
315.695.8This compound
418.30.7Unknown Impurity

Table 2: Stability of a this compound-Peptide Conjugate in the Presence of Glutathione

Time (hours)Intact Conjugate (%)Free Peptide (%)
01000
198.21.8
492.57.5
885.114.9
2465.734.3
4845.354.7

Visualization of Workflows

Diagrams created using Graphviz can effectively illustrate the experimental workflows.

experimental_workflow_1 cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis s1 Weigh this compound s2 Dissolve in 50:50 Water:ACN s1->s2 s3 Filter Sample s2->s3 h1 Inject onto C18 Column s3->h1 h2 Gradient Elution (Water/ACN/TFA) h1->h2 h3 UV Detection (210 & 302 nm) h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Purity (%) d1->d2

Caption: Workflow for Purity Assessment of this compound by RP-HPLC.

experimental_workflow_2 c1 Prepare this compound- Peptide Conjugate c2 Purify Conjugate c1->c2 c3 Incubate at 37°C with Glutathione c2->c3 t0 T=0h c3->t0 t1 T=1h c4 Quench Aliquots with ACN/TFA t0->c4 t_n T=...h t_final T=48h c5 Analyze by RP-HPLC c4->c5 c6 Determine % Intact Conjugate Over Time c5->c6

Caption: Workflow for Stability Assessment of a Thiol-Maleimide Conjugate.

Alternative and Complementary Methods

While HPLC is a powerful tool, it is often used in conjunction with other methods for a complete characterization.

  • LC-MS: Coupling liquid chromatography to a mass spectrometer is highly recommended. This allows for the direct identification of peaks observed in the chromatogram, confirming the molecular weight of the main product and helping to identify impurities and degradation products.

  • NMR Spectroscopy: For the initial characterization of a new batch of this compound, ¹H and ¹³C NMR are invaluable for confirming the chemical structure.

  • Quantitative Maleimide Assays: For a quick estimation of the amount of reactive maleimide in a sample, colorimetric assays using reagents like 4,4'-dithiodipyridine (DTDP) can be employed.

Conclusion

The characterization of this compound products relies heavily on robust analytical methods. RP-HPLC is an indispensable technique for assessing purity and stability. For comprehensive analysis, especially in a drug development setting, it is best to employ a combination of orthogonal methods, including RP-HPLC, SEC-HPLC (for conjugates), and mass spectrometry. The provided protocols and workflows offer a solid foundation for developing and implementing the necessary analytical strategies for this compound and its bioconjugates.

References

In Vitro Validation of ADCs with "diMal-O-CH2COOH" Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Di-Maleimide Linker Technology for Antibody-Drug Conjugates.

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the cytotoxic payload to the monoclonal antibody. The "diMal-O-CH2COOH" linker, a cleavable linker featuring two maleimide (B117702) groups for dual conjugation, presents a novel approach in ADC design. This guide provides an in-vitro validation perspective on ADCs constructed with this linker, offering a comparison with established linker technologies, supported by available experimental data and detailed protocols for key validation assays.

Comparative Performance Data

Quantitative in-vitro data for ADCs utilizing the "this compound" linker is emerging. The following table summarizes available cytotoxicity data and provides a comparative context with a widely used cleavable linker, Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PABC).

FeatureADC with this compound LinkerADC with MC-VC-PABC Linker (Reference)
Cytotoxicity (IC50) 26.38 µM to 314.55 µM in various cancer cell lines[1]Payload- and cell line-dependent, often in the nanomolar range.
Plasma Stability Data not publicly available. Expected to have good stability due to the maleimide-thiol linkage.Generally stable, but can be susceptible to premature payload release.
Bystander Effect Data not publicly available. The cleavable nature suggests a potential for a bystander effect.Capable of inducing a significant bystander effect with membrane-permeable payloads.

Note: Direct comparative studies under identical experimental conditions are limited. The provided data serves as a reference point for the potential performance of ADCs with the "this compound" linker.

Experimental Protocols

Detailed methodologies are crucial for the accurate in-vitro validation of ADCs. The following are detailed protocols for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (target antigen-positive and negative)

  • Complete cell culture medium

  • ADC constructs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the existing medium from the cells and add the diluted ADC solutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Plasma Stability Assay

This assay evaluates the stability of the ADC and the extent of premature payload release in a plasma environment.

Materials:

  • ADC constructs

  • Human or animal plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, and 168 hours). A control sample in PBS should be included.

  • Sample Preparation: At each time point, precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method. The intact ADC can also be analyzed to determine the drug-to-antibody ratio (DAR) over time.

  • Data Analysis: Quantify the amount of released payload at each time point and calculate the percentage of ADC stability.

Bystander Killing Assay (Co-culture Method)

This assay assesses the ability of the ADC's payload, released from target cells, to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (target) and antigen-negative (bystander) cancer cell lines. The bystander cells should be labeled with a fluorescent protein (e.g., GFP).

  • Complete cell culture medium

  • ADC constructs

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Co-culture Seeding: Seed a mixed population of target and bystander cells in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (typically 72-120 hours).

  • Imaging and Analysis: At the end of the incubation, visualize the cells using a fluorescence microscope to specifically count the viable fluorescent bystander cells. Alternatively, a fluorescence plate reader can be used to quantify the fluorescence intensity.

  • Data Analysis: Determine the percentage of viable bystander cells in the presence of the ADC compared to untreated controls. A significant decrease in the viability of bystander cells indicates a bystander effect.

Visualizations

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding TumorCell Antigen-Positive Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization 1 Binding->TumorCell Lysosome Lysosomal Trafficking Internalization->Lysosome 2 Release Payload Release Lysosome->Release 3 Payload Cytotoxic Payload Release->Payload 4 Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellSeeding Seed Cancer Cells in 96-well Plate ADCDilution Prepare Serial Dilutions of ADC Incubation Treat Cells and Incubate (72-120h) ADCDilution->Incubation MTT Add MTT Reagent Incubation->MTT Solubilize Add Solubilization Buffer MTT->Solubilize Readout Measure Absorbance Solubilize->Readout IC50 Calculate IC50 Readout->IC50

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Bystander_Effect_Assay cluster_coculture Co-Culture System Ag_pos Antigen-Positive Cell PayloadRelease Payload Release from Target Cell Ag_pos->PayloadRelease Ag_neg Antigen-Negative Cell (GFP-labeled) BystanderKilling Killing of Bystander Cell Ag_neg->BystanderKilling ADC ADC Treatment ADC->Ag_pos PayloadDiffusion Payload Diffusion PayloadRelease->PayloadDiffusion PayloadDiffusion->Ag_neg

Caption: Logical relationship in a bystander effect assay.

References

A Researcher's Guide to Cleavable Linkers for Targeted Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), is critically dependent on the linker connecting the targeting moiety to the therapeutic payload. The choice of linker dictates the stability of the conjugate in circulation, the mechanism and rate of drug release at the target site, and ultimately, the overall therapeutic index.[1] Cleavable linkers are designed to remain stable in the bloodstream and release their payload in response to specific triggers within the target cell or tumor microenvironment.[2]

This guide provides an objective comparison of the three primary classes of cleavable linkers—pH-sensitive, enzyme-sensitive, and redox-sensitive—supported by experimental data and detailed methodologies to aid researchers in the rational design of next-generation drug delivery systems.

General Mechanism of Action for Antibody-Drug Conjugates

The typical journey of an ADC from administration to therapeutic action involves several key steps. The ADC circulates in the bloodstream, binds to a specific antigen on the surface of a target cancer cell, and is then internalized, usually into endosomes and lysosomes. Inside the cell, the unique physiological conditions trigger the cleavage of the linker, releasing the cytotoxic payload to induce cell death.

ADC_Workflow A 1. ADC Administration (Intravenous) B 2. Circulation & Tumor Targeting A->B C 3. Antigen Binding & Internalization B->C D 4. Endosomal/Lysosomal Trafficking C->D E 5. Linker Cleavage & Payload Release D->E Triggered by intracellular environment F 6. Payload Exerts Cytotoxic Effect E->F pH_Cleavage ADC ADC with Hydrazone Linker Endosome Endosome / Lysosome (Acidic Environment, pH 4.5-6.5) ADC->Endosome Internalization Cleavage Linker Hydrolysis Endosome->Cleavage Low pH Trigger Payload Released Cytotoxic Payload Cleavage->Payload Enzyme_Cleavage ADC ADC with Val-Cit Peptide Linker Lysosome Lysosome ADC->Lysosome Internalization Cleavage Peptide Bond Cleavage Lysosome->Cleavage Cathepsin Cathepsin B (Enzyme) Cathepsin->Cleavage Catalyzes Payload Released Cytotoxic Payload Cleavage->Payload Redox_Cleavage ADC ADC with Disulfide Linker Cytoplasm Cytoplasm (High Glutathione [GSH]) ADC->Cytoplasm Internalization Cleavage Disulfide Reduction Cytoplasm->Cleavage High [GSH] Trigger Payload Released Cytotoxic Payload Cleavage->Payload Apoptosis_Pathway Payload Released Cytotoxic Payload (e.g., Tubulin Inhibitor) Disruption Disruption Payload->Disruption Microtubules Microtubule Dynamics Microtubules->Disruption Arrest Mitotic Arrest (G2/M Phase) Disruption->Arrest Caspase Caspase Cascade Activation Arrest->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

References

A Head-to-Head Battle of Bioconjugation: DiMal-O-CH2COOH vs. SMCC Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison for researchers and drug development professionals on the efficacy and application of a novel cleavable linker versus a well-established non-cleavable crosslinker in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).

In the rapidly evolving landscape of targeted therapeutics, the choice of a chemical linker to conjugate a cytotoxic payload to a monoclonal antibody is a critical determinant of an ADC's success. This guide provides a comprehensive comparison of a newer, cleavable linker, diMal-O-CH2COOH, against the widely used non-cleavable crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This objective analysis, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make informed decisions for their bioconjugation strategies.

At a Glance: Key Differences and Performance Metrics

The fundamental difference between this compound and SMCC lies in their mechanism of drug release. This compound is a cleavable linker, designed to release its payload under specific physiological conditions within the target cell, whereas SMCC forms a stable, non-cleavable bond, releasing the drug only after the complete degradation of the antibody backbone in the lysosome. This distinction has profound implications for an ADC's stability, efficacy, and potential for bystander killing.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Linker Type CleavableNon-cleavable
Release Mechanism Susceptible to cleavage within the cell (e.g., by enzymes or changes in pH), allowing for intracellular drug release.Drug is released upon lysosomal degradation of the antibody.
Stability Designed to be stable in circulation but cleavable in the target environment.High stability in systemic circulation due to the robust thioether bond.
Bystander Effect Potentially higher, as the released drug may diffuse out of the target cell and kill neighboring antigen-negative tumor cells.Generally lower, as the drug is released intracellularly after antibody degradation.
Payload Compatibility Broad, as the release mechanism is dependent on the linker's cleavage site.Requires that the payload remains active after the addition of the linker and an amino acid remnant from the antibody.

Experimental Protocols: A Step-by-Step Guide to Conjugation

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are the outlined protocols for the conjugation of a payload to an antibody using both this compound and SMCC.

Protocol 1: Antibody-Drug Conjugation using this compound

This protocol describes a two-step process for the conjugation of a thiol-containing drug to an antibody using the heterobifunctional this compound linker.

Step 1: Activation of this compound and Conjugation to the Drug

  • Activation of Carboxyl Group: Dissolve this compound in a suitable organic solvent (e.g., DMF or DMSO). Add an activating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. The reaction is typically carried out at room temperature for 1-2 hours.

  • Conjugation to Drug: The activated linker is then reacted with the amine-containing cytotoxic drug. The reaction is performed in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.2-8.0) at room temperature for 2-4 hours.

  • Purification: The resulting drug-linker conjugate is purified using techniques such as reversed-phase HPLC to remove unreacted components.

Step 2: Antibody Modification and Conjugation to the Drug-Linker Complex

  • Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol groups. This is typically achieved by incubation with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer (e.g., PBS with EDTA) at 37°C for 30-60 minutes.

  • Purification of Reduced Antibody: The excess reducing agent is removed using a desalting column or buffer exchange.

  • Conjugation: The purified drug-linker complex from Step 1 is added to the reduced antibody solution. The maleimide (B117702) groups of the linker react with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).

  • Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Final Purification: The final ADC is purified using methods like size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated drug-linker and other impurities.

Protocol 2: Antibody-Drug Conjugation using SMCC

This is a well-established two-step protocol for conjugating a thiol-containing payload to an antibody.

Step 1: Antibody Modification with SMCC

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

  • SMCC Addition: Dissolve SMCC in a water-miscible organic solvent like DMSO or DMF. Add the SMCC solution to the antibody solution. A molar excess of SMCC (typically 10-20 fold) is used.

  • Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess SMCC: Remove unreacted SMCC using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., phosphate buffer with EDTA, pH 6.5-7.0).

Step 2: Conjugation of Thiol-Containing Payload

  • Payload Preparation: Dissolve the thiol-containing payload in a compatible solvent.

  • Conjugation Reaction: Add the payload solution to the maleimide-activated antibody solution. The molar ratio of payload to antibody is optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Reaction: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: Quench any unreacted maleimide groups with a thiol-containing compound (e.g., cysteine or N-acetylcysteine). Purify the ADC using chromatography techniques such as SEC or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody.

Visualizing the Process: Workflows and Pathways

To better understand the experimental processes and the underlying mechanisms, the following diagrams have been generated.

Crosslinker_Comparison_Workflow cluster_dimal This compound Pathway cluster_smcc SMCC Pathway dimal_start This compound dimal_activate Activate Carboxyl (EDC/NHS) dimal_start->dimal_activate dimal_drug_conj Conjugate to Drug dimal_activate->dimal_drug_conj dimal_purify1 Purify Drug-Linker dimal_drug_conj->dimal_purify1 dimal_final_conj Conjugate Drug-Linker to Reduced Ab dimal_purify1->dimal_final_conj dimal_ab_reduce Reduce Antibody (DTT/TCEP) dimal_ab_purify Purify Reduced Ab dimal_ab_reduce->dimal_ab_purify dimal_ab_purify->dimal_final_conj dimal_quench Quench Reaction dimal_final_conj->dimal_quench dimal_purify2 Purify ADC dimal_quench->dimal_purify2 dimal_end diMal-ADC dimal_purify2->dimal_end smcc_start Antibody smcc_activate Activate with SMCC smcc_start->smcc_activate smcc_purify1 Remove Excess SMCC smcc_activate->smcc_purify1 smcc_final_conj Conjugate Payload to Activated Ab smcc_purify1->smcc_final_conj smcc_payload_prep Prepare Thiol-Payload smcc_payload_prep->smcc_final_conj smcc_quench Quench Reaction smcc_final_conj->smcc_quench smcc_purify2 Purify ADC smcc_quench->smcc_purify2 smcc_end SMCC-ADC smcc_purify2->smcc_end

Caption: Comparative experimental workflows for ADC synthesis.

Drug_Release_Mechanisms cluster_dimal_release This compound (Cleavable) cluster_smcc_release SMCC (Non-Cleavable) dimal_adc ADC in Circulation (Stable) dimal_internalize Internalization into Target Cell dimal_adc->dimal_internalize dimal_cleavage Intracellular Cleavage (e.g., Enzymatic) dimal_internalize->dimal_cleavage dimal_release Payload Release dimal_cleavage->dimal_release dimal_bystander Potential Bystander Killing dimal_release->dimal_bystander smcc_adc ADC in Circulation (Highly Stable) smcc_internalize Internalization into Target Cell smcc_adc->smcc_internalize smcc_lysosome Trafficking to Lysosome smcc_internalize->smcc_lysosome smcc_degradation Antibody Degradation smcc_lysosome->smcc_degradation smcc_release Payload-Linker-Amino Acid Release smcc_degradation->smcc_release

Caption: Intracellular drug release pathways comparison.

Concluding Remarks

The selection between a cleavable linker like this compound and a non-cleavable one such as SMCC is not a one-size-fits-all decision. It is contingent on the specific characteristics of the target antigen, the nature of the cytotoxic payload, and the desired therapeutic outcome. While SMCC offers the advantage of high plasma stability, potentially leading to a better safety profile, this compound provides the flexibility of a cleavable system that can enable a bystander effect, which may be advantageous in treating heterogeneous tumors. Researchers must carefully weigh these factors and conduct thorough in vitro and in vivo evaluations to determine the optimal linker strategy for their specific ADC candidate. This guide serves as a foundational resource to aid in that critical decision-making process.

Benchmarking "diMal-O-CH2COOH" for Antibody-Drug Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical parameter that dictates therapeutic efficacy and safety. Premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window. This guide provides a comparative analysis of the anticipated performance of the "diMal-O-CH2COOH" linker in ADC stability assays against other established and next-generation linker technologies, supported by experimental data from relevant linker classes.

"this compound" is a homobifunctional, cleavable linker containing two maleimide (B117702) groups for conjugation to thiol groups (e.g., on cysteine residues of an antibody) and a central ether-linked carboxylic acid moiety for payload attachment. While specific public data on this exact linker is scarce, its performance can be benchmarked by understanding the inherent stability challenges of its core maleimide chemistry and comparing it to alternatives with published stability data.

The Challenge of Maleimide Linker Stability

The traditional N-alkyl maleimide linkage, while efficient in formation, is susceptible to degradation in plasma. This instability stems from two competing reactions:

  • Retro-Michael Addition: A reversal of the initial conjugation reaction, leading to deconjugation of the drug-linker. The released maleimide-linker-payload can then react with other thiols in circulation, such as albumin, leading to off-target toxicity.[][2][3]

  • Hydrolysis: The succinimide (B58015) ring formed upon conjugation can undergo hydrolysis. This ring-opening reaction is beneficial as it forms a stable derivative that is resistant to retro-Michael addition, effectively locking the payload onto the antibody.[2][4]

The goal of next-generation linker design has been to accelerate this hydrolysis step or to create fundamentally more stable linkages to minimize premature payload loss.

Comparative Stability of Maleimide-Based Linkers

The following table summarizes publicly available data on the stability of various maleimide-based linkers in plasma or thiol-containing buffer, providing a benchmark for the expected performance of new maleimide linkers like this compound.

Linker TypeModel System / ConditionsTime% Payload Loss / DeconjugationReference
Conventional N-Alkyl Maleimide ADC in human plasma7 days~50%
Conventional N-Alkyl Maleimide ADC in thiol-containing buffer (37°C)7 days35-67%
N-Aryl Maleimide ADC in thiol-containing buffer & serum (37°C)7 days<20%
Maleamic Methyl Ester-based ADC in presence of excess N-acetylcysteine (37°C)21 days~9%
Conventional Maleimide-based ADC in presence of excess N-acetylcysteine (37°C)21 days~31%
Mono-sulfone-PEG Conjugate with 1 mM glutathione (B108866) (37°C)7 days<10%
Maleimide-PEG Conjugate with 1 mM glutathione (37°C)7 days>30%

Key Observations:

  • Conventional N-alkyl maleimide linkers, the class to which this compound belongs, can exhibit significant payload loss over time in plasma.

  • Next-generation linkers, such as N-aryl maleimides and those based on maleamic methyl esters, demonstrate substantially improved stability by either accelerating hydrolysis or inherently resisting retro-Michael reactions.

  • Alternatives to maleimide chemistry, like mono-sulfone linkers, also show enhanced stability in the presence of competing thiols.

Signaling Pathways and Experimental Workflows

To visually represent the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

Maleimide-Thiol Conjugate Fate cluster_0 Initial Conjugation cluster_1 Plasma Fate cluster_2 Degradation vs. Stabilization Antibody-SH Antibody-SH Drug-Linker-Maleimide Drug-Linker-Maleimide Antibody-SH->Drug-Linker-Maleimide Michael Addition (pH 6.5-7.5) ADC ADC (Thiosuccinimide Linkage) Unstable Unstable Conjugate ADC->Unstable In Plasma (pH 7.4) Deconjugated Deconjugated Payload + Free Antibody Unstable->Deconjugated Retro-Michael Addition (+ Albumin-SH) Stable Stable Ring-Opened ADC Unstable->Stable Hydrolysis

Caption: Competing pathways for a maleimide-thiol conjugate in plasma.

In Vitro ADC Plasma Stability Assay Workflow start Spike ADC into Plasma incubate Incubate at 37°C start->incubate timepoint Withdraw Aliquots at Time Points (0, 24, 48, 96h...) incubate->timepoint capture Immunoaffinity Capture of ADC (e.g., Protein A/G beads) timepoint->capture wash Wash to Remove Unbound Plasma Proteins capture->wash elute Elute ADC from Beads wash->elute analyze Analyze by LC-MS (Determine DAR) elute->analyze end Plot % Intact ADC or Avg. DAR vs. Time analyze->end

Caption: General workflow for assessing ADC stability in plasma.

Structural Comparison of Maleimide Linker Cores dimal This compound Core Maleimide --O-- Maleimide dbm Dibromomaleimide (DBM) Rebridging Core Br C=C Br dimal->dbm vs. (Rebridging Stability) hydro Self-Hydrolyzing Maleimide Core N-Aryl / DPR Maleimide dimal->hydro vs. (Hydrolytic Stability)

Caption: Structural cores of diMal linker vs. stable alternatives.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of an ADC in plasma by monitoring the average Drug-to-Antibody Ratio (DAR) over time.

Objective: To determine the rate of drug-linker deconjugation from an ADC in a physiological matrix.

Materials:

  • ADC of interest (e.g., conjugated via this compound)

  • Human or mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Immunoaffinity capture resin (e.g., Protein A or anti-human IgG beads)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • LC-MS system (e.g., Q-TOF or Orbitrap) suitable for intact protein analysis

Procedure:

  • Sample Preparation: Thaw plasma at 37°C and clarify by centrifugation. Dilute the ADC into the plasma to a final concentration of approximately 100-200 µg/mL. Prepare a control sample by diluting the ADC in PBS to the same concentration.

  • Incubation: Incubate all samples in a sealed container at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture and immediately freeze at -80°C to quench the reaction.

  • ADC Capture: For analysis, thaw the samples. Add an aliquot of the plasma sample to pre-washed immunoaffinity beads and incubate (e.g., 1-2 hours at 4°C with gentle mixing) to capture the ADC.

  • Washing: Pellet the beads and wash them multiple times with cold wash buffer to remove non-specifically bound plasma proteins.

  • Elution: Elute the captured ADC from the beads using the low-pH elution buffer.

  • Neutralization: Immediately neutralize the eluted sample with the neutralization buffer to prevent acid-induced aggregation or degradation.

  • LC-MS Analysis: Analyze the purified ADC from each time point by LC-MS. Deconvolute the resulting mass spectra to determine the relative abundance of different DAR species (DAR0, DAR1, DAR2, etc.) and calculate the average DAR.

  • Data Analysis: Plot the average DAR against time. A decrease in the average DAR over time indicates payload loss and linker instability. The rate of deconjugation or the ADC half-life in plasma can be calculated from this data.

Protocol 2: Thiol-Exchange Assay

This assay directly challenges the stability of the maleimide-thiol linkage by introducing a competing thiol.

Objective: To assess the susceptibility of the ADC linker to cleavage via thiol-disulfide exchange, mimicking a key mechanism of in vivo instability.

Materials:

  • ADC of interest

  • PBS, pH 7.4

  • High concentration stock solution of a small-molecule thiol (e.g., 100 mM L-Glutathione or N-acetylcysteine in PBS)

  • Analytical HPLC or LC-MS system

Procedure:

  • Reaction Setup: Dilute the ADC to a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.

  • Challenge: Add the small-molecule thiol to the ADC solution to a final concentration in large molar excess (e.g., 1-5 mM).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction.

  • Analysis: Analyze the samples by a suitable method to quantify payload loss. This can be done by:

    • Hydrophobic Interaction Chromatography (HIC): Monitor the decrease in the peaks corresponding to higher DAR species and the increase in the DAR0 (unconjugated antibody) peak.

    • LC-MS: Directly measure the change in average DAR as described in the plasma stability protocol.

  • Data Analysis: Calculate the percentage of payload loss at each time point relative to the T=0 sample. This provides a direct measure of the linker's susceptibility to thiol exchange.

Conclusion

While "this compound" offers a straightforward approach for linking payloads to antibodies through its bifunctional maleimide design, its stability is a critical consideration. Based on data from structurally related N-alkyl maleimides, ADCs constructed with this linker may be susceptible to premature payload release in vivo via retro-Michael addition. This can compromise the therapeutic index by increasing off-target toxicity and reducing the amount of drug delivered to the tumor.

For applications requiring high plasma stability, researchers should consider benchmarking "this compound" against next-generation alternatives such as N-aryl maleimides, self-hydrolyzing maleimides, or maleamic acid-based linkers, which are specifically engineered to yield more stable bioconjugates. The provided protocols offer a robust framework for conducting such head-to-head stability comparisons, enabling an informed selection of the optimal linker for a given ADC program.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling diMal-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of diMal-O-CH2COOH. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to personnel.

Personal Protective Equipment (PPE)

Based on the hazardous properties of this compound, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation, the following personal protective equipment is mandatory.

Recommended PPE for Handling this compound
OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical splash goggles with side shieldsNitrile or Neoprene gloves (double-gloving recommended)Fully buttoned laboratory coatN95 respirator or higher, especially if not in a fume hood
Handling Solutions Chemical splash gogglesNitrile or Neoprene glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Potential for Splashing Chemical splash goggles and face shieldNitrile or Neoprene glovesChemical-resistant apron over a laboratory coatNot generally required if handled in a certified chemical fume hood
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty Nitrile or Neoprene glovesChemical-resistant apron over a laboratory coatN95 respirator or higher, depending on the scale of the spill

Operational Plan: Safe Handling Procedures

Engineering Controls: All work involving this compound, particularly when handling the solid form or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Hygiene:

  • Avoid eating, drinking, or smoking in areas where this compound is handled or stored.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Remove any contaminated clothing immediately and launder it before reuse.

First Aid Procedures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Disposal:

  • Dispose of the contents and container to a licensed hazardous waste disposal facility.[1] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the immediate steps to be taken in the event of a this compound spill.

G Chemical Spill Response Workflow A Spill Occurs B Alert personnel and evacuate immediate area A->B C If necessary, call for emergency assistance B->C If spill is large or poses a significant hazard D Don appropriate PPE B->D E Contain the spill with absorbent material D->E F Carefully collect contaminated material E->F G Place in a labeled hazardous waste container F->G H Decontaminate the spill area G->H I Dispose of all waste as hazardous H->I J Document the incident I->J

Caption: Immediate actions for a chemical spill.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.